molecular formula C6H5BrN2O2 B1425071 Methyl 6-bromopyrazine-2-carboxylate CAS No. 40155-34-8

Methyl 6-bromopyrazine-2-carboxylate

Cat. No.: B1425071
CAS No.: 40155-34-8
M. Wt: 217.02 g/mol
InChI Key: LYNSTNYSMCKCSS-UHFFFAOYSA-N
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Description

Methyl 6-bromopyrazine-2-carboxylate is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-bromopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNSTNYSMCKCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681025
Record name Methyl 6-bromopyrazine-2-carboxylate
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Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40155-34-8
Record name Methyl 6-bromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-bromopyrazine-2-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Foreword: Unlocking the Potential of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 6-bromopyrazine-2-carboxylate (CAS: 40155-34-8)

Authored by a Senior Application Scientist

This compound has emerged as a pivotal intermediate in the landscape of modern organic synthesis. Its unique electronic properties and strategically positioned functional groups—a nucleophilic substitution-ready bromine atom on an electron-deficient pyrazine ring and a versatile ester moiety—make it a highly sought-after building block for drug discovery, agrochemicals, and materials science.[1][2] This guide moves beyond a simple recitation of facts to provide a deeper, field-proven perspective on the practical synthesis, reactivity, and application of this compound. We will explore the causality behind experimental choices, offering insights to enable researchers, scientists, and drug development professionals to leverage this molecule's full potential with confidence and scientific rigor.

Core Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is the bedrock of safe and effective experimentation. This compound is a solid at room temperature, necessitating storage in a cool, dry, and well-ventilated environment under an inert atmosphere to ensure its long-term stability.[3]

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 40155-34-8[4]
Molecular Formula C₆H₅BrN₂O₂[3][5]
Molecular Weight 217.02 g/mol [3][6]
Physical Form Solid
Boiling Point 268.6 ± 35.0 °C (at 760 Torr)[3][7]
Density 1.669 ± 0.06 g/cm³[3][7]
Topological Polar Surface Area (TPSA) 52.1 Ų[7][8]
XLogP3 0.5[3][7]
InChI Key LYNSTNYSMCKCSS-UHFFFAOYSA-N[3]
Table 2: GHS Safety & Hazard Information
CategoryInformationSource(s)
Signal Word Warning[9]
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[3][9]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][9]

Synthesis & Purification: From Acid to Ester

The most direct and common route to this compound is through the esterification of its corresponding carboxylic acid, 6-bromopyrazine-2-carboxylic acid (CAS 1196151-53-7).[10] This precursor is commercially available, making the synthesis accessible. The choice of esterification method depends on the scale and sensitivity of other functional groups, but a standard acid-catalyzed reaction with methanol is often sufficient and cost-effective.

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products StartAcid 6-Bromopyrazine-2-carboxylic acid Reaction Esterification StartAcid->Reaction Substrate Methanol Methanol (CH3OH) Methanol->Reaction Reagent & Solvent Target This compound Reaction->Target Desired Product Water Water (H2O) Reaction->Water Byproduct

Caption: A typical workflow for synthesizing the target ester from its carboxylic acid precursor.

Protocol 2.1: Fischer Esterification of 6-bromopyrazine-2-carboxylic acid

This protocol describes a standard, reliable method for converting the carboxylic acid to the methyl ester. The use of sulfuric acid as a catalyst is a classic choice, promoting protonation of the carbonyl oxygen and activating the carboxyl group toward nucleophilic attack by methanol. Methanol serves as both the reactant and the solvent, driving the equilibrium towards the product according to Le Chatelier's principle.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromopyrazine-2-carboxylic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-30 mL per gram of starting material). The large excess of methanol acts as the solvent and drives the reaction equilibrium forward.

  • Catalyst Introduction: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. This is an exothermic process.

  • Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Work-up (Quenching): After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3x volumes). The organic layers contain the desired ester.

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity: A Hub for Cross-Coupling

The synthetic utility of this compound is dominated by the reactivity of the C-Br bond. The pyrazine ring is inherently electron-deficient, which makes the bromine atom an excellent leaving group in palladium-catalyzed cross-coupling reactions.[11] The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between the pyrazine core and a variety of organoboron reagents, is arguably the most powerful transformation for this substrate.[12][13] This reaction provides a direct and modular route to complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[14][15]

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add pd2_complex R1-Pd(II)L2-X pd0->pd2_complex ox_add->pd2_complex R1-X In (Substrate) transmetal Transmetalation pd2_complex->transmetal pd2_r1r2 R1-Pd(II)L2-R2 pd2_complex->pd2_r1r2 transmetal->pd2_r1r2 R2-B(OR)2 In Base pd2_r1r2->pd0 red_elim Reductive Elimination pd2_r1r2->red_elim red_elim->pd0 R1-R2 Out (Product)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: General Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for coupling this compound with an arylboronic acid. The choice of a palladium catalyst with a supporting phosphine ligand (e.g., Pd(dppf)Cl₂) is crucial for facilitating the oxidative addition and reductive elimination steps.[11] A base, such as potassium carbonate, is required to activate the boronic acid for the transmetalation step.[12]

Step-by-Step Methodology:

  • Inert Atmosphere: Equip a Schlenk flask with a magnetic stirrer. Purge the flask with an inert gas (Argon or Nitrogen) and evacuate through several cycles. This is critical as the Pd(0) active catalyst is oxygen-sensitive.

  • Reagent Loading: Under the inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).

  • Solvent Addition: Add a degassed solvent system via cannula or syringe. A common choice is a mixture of an organic solvent like 1,4-dioxane, DME, or toluene with water (e.g., 4:1 ratio).[13]

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100°C. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure coupled product.

Applications in Research and Development

The true value of this compound lies in its role as a versatile intermediate for creating more complex molecules with significant biological or material properties.

  • Pharmaceutical Development: This building block is a key component in the synthesis of various pharmaceuticals. Its structural motif is found in molecules targeting neurological disorders, as well as in the development of novel anti-cancer and anti-inflammatory agents.[1][2] The ability to easily functionalize the 6-position via cross-coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Agrochemicals: The pyrazine core is a well-established scaffold in agrochemistry. This compound serves as an intermediate in the creation of novel herbicides, fungicides, and pesticides, contributing to effective crop protection solutions.[1]

  • Material Science: Beyond life sciences, this molecule is explored for its potential in creating advanced materials. Incorporation into polymers or coatings can lead to materials with tailored electronic, optical, or thermal properties.[2]

References

Physical and chemical properties of "Methyl 6-bromopyrazine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 6-bromopyrazine-2-carboxylate

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 40155-34-8). Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's synthetic utility as a key intermediate, with a focus on its application in palladium-catalyzed cross-coupling reactions. We present detailed experimental protocols, grounded in mechanistic principles, to illustrate its practical application. Furthermore, this guide includes essential safety, handling, and storage information to ensure its proper use in a laboratory setting. The insights provided herein are designed to empower scientific innovation by furnishing a robust understanding of this versatile heterocyclic building block.

Introduction: A Versatile Heterocyclic Intermediate

This compound is a halogenated heterocyclic compound that has emerged as a valuable building block in modern organic synthesis. Its structure, featuring a pyrazine ring substituted with a bromine atom and a methyl ester group, offers two distinct points for chemical modification. The electron-deficient nature of the pyrazine ring, coupled with the reactive carbon-bromine bond, makes it an excellent substrate for a variety of cross-coupling reactions.

This strategic positioning of functional groups allows for the facile introduction of new carbon-carbon and carbon-nitrogen bonds, which is a cornerstone of medicinal chemistry and materials science. Consequently, this compound serves as a key intermediate in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and novel materials.[1][2] Its utility in constructing core scaffolds of bioactive molecules makes a thorough understanding of its properties and reactivity essential for any research and development program in these fields.[2]

Physicochemical Properties

The fundamental physical and chemical properties of a compound govern its behavior in both storage and reaction conditions. Understanding these parameters is the first step in experimental design. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 40155-34-8[3][4][5]
Molecular Formula C₆H₅BrN₂O₂[3][5]
Molecular Weight 217.02 g/mol [5]
Appearance Solid
Boiling Point 268.6 ± 35.0 °C at 760 Torr[3]
Density 1.669 ± 0.06 g/cm³ at 20 °C[3]
Flash Point 116.3 ± 25.9 °C[3]
Refractive Index 1.558[3]
Topological Polar Surface Area 52.1 Ų[3]
XLogP3 0.5[3]

Chemical Structure and Spectroscopic Profile

The structural features of this compound are key to its reactivity. The presence of two nitrogen atoms in the aromatic ring withdraws electron density, activating the bromine-substituted carbon towards nucleophilic attack and oxidative addition in catalytic cycles.

structure cluster_molecule This compound N1 N C6 C N1->C6 N4 N C3 C N4->C3 C2 C C2->N1 C_ester C C2->C_ester C3->C2 H3 H C3->H3 C5 C C5->N4 H5 H C5->H5 C6->C5 Br Br C6->Br O_double O C_ester->O_double O_single O C_ester->O_single CH3 CH₃ O_single->CH3

Caption: Chemical Structure of this compound.

Spectroscopic Data Interpretation

While full spectral documents are available from suppliers, a proficient scientist should be able to predict the key spectroscopic features based on the molecule's structure.[6][7] This predictive analysis is crucial for confirming sample identity and monitoring reaction progress.

TechniqueFeatureExpected Chemical Shift / Frequency / m/zRationale
¹H NMR Pyrazine protons (2H, singlets)δ 8.5 - 9.0 ppmProtons on an electron-deficient aromatic ring are deshielded and appear downfield.
Methyl ester protons (3H, singlet)δ 3.9 - 4.1 ppmProtons of a methyl group adjacent to an ester oxygen.
¹³C NMR Ester Carbonyl (C=O)δ 160 - 170 ppmCharacteristic shift for an ester carbonyl carbon.[8]
Pyrazine carbons (C-Br, C-CO₂Me)δ 140 - 155 ppmQuaternary carbons on the aromatic ring, deshielded by adjacent heteroatoms/substituents.[8]
Pyrazine carbons (C-H)δ 130 - 145 ppmAromatic carbons bonded to hydrogen.[8]
Methyl ester carbon (-OCH₃)δ 52 - 55 ppmTypical range for a methyl ester carbon.[8]
FT-IR C=O Stretch (Ester)1720 - 1740 cm⁻¹Strong, sharp absorption characteristic of an ester carbonyl group.
C=N/C=C Stretch (Aromatic)1400 - 1600 cm⁻¹Absorptions typical for aromatic ring stretching.
C-O Stretch (Ester)1100 - 1300 cm⁻¹Characteristic stretching vibration for the C-O bond of the ester.
C-Br Stretch500 - 600 cm⁻¹Absorption in the fingerprint region indicating the presence of a C-Br bond.
Mass Spec. Molecular Ion [M]⁺m/z 216/218Isotopic pattern (approx. 1:1 ratio) due to the presence of Bromine (⁷⁹Br and ⁸¹Br).[1]
Fragmentm/z 185/187Loss of the methoxy group (-OCH₃) from the molecular ion.

Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the reactivity of its C-Br bond. This site is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These transformations are fundamental to modern drug discovery, allowing for the modular assembly of complex molecular architectures from simpler precursors.

The general workflow involves the coupling of the pyrazine core with a suitable partner (e.g., a boronic acid, amine, or alkyne) to generate more complex derivatives, which can then be further elaborated via the ester functionality.

workflow cluster_main Synthetic Utility via Cross-Coupling cluster_reactions Pd-Catalyzed Reactions cluster_products Product Scaffolds start Methyl 6-bromopyrazine- 2-carboxylate suzuki Suzuki Coupling (R-B(OH)₂) start->suzuki Base, Pd Catalyst buchwald Buchwald-Hartwig (R₂NH) start->buchwald Base, Pd Catalyst other Other Couplings (e.g., Sonogashira) start->other Base, Pd Catalyst product_cc Aryl/Alkyl-Substituted Pyrazine Ester suzuki->product_cc product_cn Amino-Substituted Pyrazine Ester buchwald->product_cn product_other Alkynyl-Substituted Pyrazine Ester other->product_other end Advanced Intermediates for Drug Discovery, Agrochemicals, and Materials Science product_cc->end product_cn->end product_other->end

Caption: General synthetic workflow using palladium-catalyzed cross-coupling.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a self-validating system for the C-N cross-coupling of this compound with a representative secondary amine, morpholine. The causality for each step is explained to provide a deeper understanding of the process.

Objective: To synthesize Methyl 6-(morpholin-4-yl)pyrazine-2-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Protocol:

  • Reaction Setup (Inert Atmosphere is Critical):

    • Add this compound, NaOt-Bu, and a magnetic stir bar to a flame-dried Schlenk flask.

    • Causality: Flame-drying removes adsorbed water from the glassware. The Pd(0) catalyst is oxygen-sensitive, and water can interfere with the basicity of the system and promote side reactions. NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[9][10]

  • Catalyst and Ligand Addition:

    • In a separate vial, under an inert atmosphere (e.g., in a glovebox), weigh and add the Pd₂(dba)₃ catalyst and the XPhos ligand.

    • Causality: The palladium catalyst is the engine of the reaction, and the bulky, electron-rich XPhos ligand is crucial. It stabilizes the Pd(0) species, promotes the rate-limiting oxidative addition step, and facilitates the final reductive elimination to form the C-N bond.[10][11] Pre-mixing ensures homogeneity.

  • Reagent Assembly:

    • Seal the Schlenk flask, and cycle between vacuum and argon (or nitrogen) three times to ensure the atmosphere is fully inert.

    • Add the catalyst/ligand mixture to the Schlenk flask against a positive flow of argon.

    • Via syringe, add anhydrous toluene, followed by morpholine.

    • Causality: The vacuum/argon cycles are a standard and robust technique to remove atmospheric oxygen.[9] Toluene is a common high-boiling, non-polar solvent for this reaction.

  • Reaction Execution:

    • Lower the sealed flask into a pre-heated oil bath at 100 °C.

    • Stir the reaction vigorously for 4-12 hours.

    • Causality: Heat is required to overcome the activation energy for the catalytic steps.[9] Reaction progress should be monitored to determine completion.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS by taking small aliquots. A new spot corresponding to the product should appear, and the starting material spot should disappear.

    • Once complete, cool the reaction to room temperature.

    • Quench the reaction by slowly adding water. Dilute with ethyl acetate.

    • Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Causality: The aqueous work-up removes the inorganic base and salts. Ethyl acetate is the extraction solvent. Brine wash helps to break emulsions and remove residual water.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

    • Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products.

Safety and Handling

Proper handling of this compound is imperative for laboratory safety. It is classified as an irritant and may be harmful if swallowed.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07 (Exclamation Mark)Warning H303: May be harmful if swallowed
Skin IrritationGHS07 (Exclamation Mark)Warning H315: Causes skin irritation
Eye IrritationGHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation
STOT - Single ExposureGHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation

Source(s):[3]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

    • Rationale: To prevent skin and eye contact, which can cause irritation.[3]

  • Handling:

    • Avoid breathing dust, fumes, or vapors.[3]

    • Wash hands thoroughly after handling.

    • Avoid formation of dust and aerosols.

  • Storage:

    • Store in a tightly closed container.

    • Keep in a dry, cool, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a synthetically valuable and versatile building block. Its well-defined physicochemical properties, predictable spectroscopic profile, and, most importantly, its reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for chemists in pharmaceutical, agrochemical, and materials science research. The protocols and data presented in this guide offer a robust framework for its effective and safe utilization, enabling the efficient construction of complex molecular targets.

References

"Methyl 6-bromopyrazine-2-carboxylate" molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 6-bromopyrazine-2-carboxylate (CAS: 40155-34-8): Structure, Properties, and Significance

Introduction

This compound is a heterocyclic organic compound that serves as a pivotal building block in modern synthetic chemistry. Its unique molecular architecture, featuring a pyrazine core functionalized with both a bromine atom and a methyl ester group, makes it a highly versatile reagent. For researchers and scientists in drug development and materials science, this compound offers a strategic starting point for constructing more complex molecular entities. The pyrazine scaffold is a well-recognized pharmacophore present in numerous biologically active molecules, while the bromo and ester functionalities provide orthogonal handles for a wide array of chemical transformations. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and its strategic importance in research and development.

Molecular Identity and Structure

A precise understanding of a compound's structure is fundamental to its application. This section details the unambiguous identifiers and structural features of this compound.

Chemical Identifiers

For unequivocal identification in databases, publications, and regulatory documents, the following identifiers are used.

IdentifierValue
CAS Number 40155-34-8
Molecular Formula C₆H₅BrN₂O₂
IUPAC Name This compound
SMILES COC(=O)C1=CN=CC(=N1)Br
InChI InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3
InChIKey LYNSTNYSMCKCSS-UHFFFAOYSA-N
Structural Analysis

The structure of this compound is characterized by a disubstituted pyrazine ring. The key features include:

  • Pyrazine Core: A six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This core is a known bioisostere of other aromatic systems and is prevalent in pharmaceuticals.

  • Methyl Carboxylate Group (-COOCH₃): Located at position 2, this electron-withdrawing group influences the electronic properties of the ring, making adjacent positions susceptible to certain reactions. It also serves as a synthetic handle that can be hydrolyzed to a carboxylic acid or converted to an amide.

  • Bromo Group (-Br): Positioned at the 6-position, the bromine atom is an excellent leaving group, rendering this site highly active for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This versatility is a primary reason for its utility in building molecular complexity.

Visualization of Molecular Structure

The 2D structure provides a clear representation of atomic connectivity.

Caption: 2D molecular structure of this compound.

Physicochemical and Computed Properties

Quantitative data provides insight into the compound's behavior in various chemical and biological environments.

Molecular Weight and Mass

It is critical to distinguish between different mass values used in chemistry and mass spectrometry.

  • Molecular Weight (Molar Mass): 217.02 g/mol . This value is the weighted average of the masses of the naturally occurring isotopes of each element in the molecule.

  • Exact Mass: 215.95344 Da. This is the calculated mass using the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br).

  • Monoisotopic Mass: 215.95344 Da. This value is identical to the exact mass and is the primary value observed in high-resolution mass spectrometry.

Key Physicochemical Data

The following table summarizes key computed and experimental properties, which are crucial for predicting solubility, permeability, and reactivity.

PropertyValueSignificance
Density 1.669 ± 0.06 g/cm³Relates mass to volume, useful for reaction setup.
Boiling Point 268.6 ± 35.0 °CIndicates volatility; relevant for purification by distillation.
Topological Polar Surface Area (TPSA) 52.1 ŲPredicts drug transport properties. A value < 140 Ų is often associated with good cell permeability.
XLogP3 0.5A measure of lipophilicity. This low value suggests moderate water solubility.
Hydrogen Bond Acceptor Count 4The two ring nitrogens and two ester oxygens can accept hydrogen bonds, influencing solubility.
Rotatable Bond Count 2Indicates conformational flexibility, which can be important for receptor binding.

Role in Synthetic Chemistry and Drug Discovery

The true value of this compound lies in its application as a versatile synthetic intermediate.

Significance as a Strategic Building Block

This compound is not typically an end-product but rather a key component in a multi-step synthesis. Its strategic value comes from:

  • A Pre-functionalized Core: It provides the pyrazine scaffold, saving chemists the steps of forming the ring itself.

  • Orthogonal Reactivity: The bromo group is ideal for C-C or C-N bond formation via cross-coupling, while the ester group can be independently modified through hydrolysis, reduction, or amidation. This allows for sequential and controlled elaboration of the molecule.

  • Access to Privileged Scaffolds: Pyrazine derivatives are found in a wide range of approved drugs, including those for treating tuberculosis, cancer, and diabetes. Using this starting material provides a direct route to novel analogues of these important therapeutic agents. For instance, related aminopyrazine carboxylates are crucial intermediates in developing agents for neurological disorders and anti-inflammatory drugs.

Conceptual Synthetic Workflow

The diagram below illustrates a typical synthetic pathway where this compound is employed to generate a hypothetical drug candidate. This workflow highlights its role in facilitating rapid analogue synthesis for structure-activity relationship (SAR) studies.

A Comprehensive Technical Guide to the Synthesis of Methyl 6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-bromopyrazine-2-carboxylate is a pivotal intermediate in contemporary medicinal chemistry and drug development.[1] Its structurally significant pyrazine core, functionalized with both a bromine atom and a methyl ester, offers versatile handles for further chemical modification, particularly through cross-coupling reactions.[1] This guide provides an in-depth, scientifically-grounded narrative for the synthesis of this key building block, starting from the readily available pyrazine-2-carboxylic acid.

This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide detailed, replicable protocols. The synthesis is approached as a logical two-step sequence: a regioselective electrophilic bromination followed by a classic acid-catalyzed esterification.

Overall Synthetic Strategy

The transformation of pyrazine-2-carboxylic acid into this compound is efficiently achieved in two distinct synthetic operations. The strategy is designed for clarity, efficiency, and scalability.

  • Step 1: Regioselective Bromination. The pyrazine ring is first functionalized via electrophilic aromatic substitution to install a bromine atom, yielding the intermediate 6-bromopyrazine-2-carboxylic acid.

  • Step 2: Fischer Esterification. The carboxylic acid group of the brominated intermediate is then converted to a methyl ester using methanol under acidic conditions to afford the final product.

Synthetic_Workflow start Pyrazine-2-carboxylic acid inter 6-Bromopyrazine-2-carboxylic acid start->inter Step 1: Bromination (Br₂, Oleum) end This compound inter->end Step 2: Esterification (CH₃OH, H₂SO₄)

Caption: Overall two-step synthetic workflow.

Part 1: Electrophilic Bromination of Pyrazine-2-carboxylic Acid

Mechanistic Insights & Rationale

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes the aromatic system significantly deactivated towards standard electrophilic substitution reactions when compared to benzene.[2][3] Direct bromination with molecular bromine (Br₂) alone is generally ineffective.

To overcome this low reactivity, highly activating conditions are required. The use of bromine in fuming sulfuric acid (oleum) generates a potent electrophilic bromine species, likely Br⁺ or a related complex, capable of attacking the deactivated ring.

The regioselectivity of the reaction is governed by the existing carboxyl substituent. The carboxylic acid group is an electron-withdrawing, meta-directing group. In the context of the pyrazine ring, it further deactivates the positions ortho (C3) and para (C5) to itself. Consequently, the electrophilic attack preferentially occurs at the C6 position, which is least deactivated, leading to the desired 6-bromo isomer. The mechanism proceeds via a classic arenium ion intermediate, where the positive charge is delocalized across the ring before a proton is eliminated to restore aromaticity.[4]

Caption: Mechanism of electrophilic bromination.

Detailed Experimental Protocol: Synthesis of 6-bromopyrazine-2-carboxylic acid
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber (containing sodium thiosulfate solution), add pyrazine-2-carboxylic acid (1.0 eq).

  • Addition of Oleum: Cool the flask in an ice-water bath. Cautiously add fuming sulfuric acid (20% SO₃, ~5-10 volumes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20°C.

  • Bromine Addition: Once the acid is fully dissolved, add molecular bromine (Br₂, ~1.1 eq) dropwise at a rate that maintains the internal temperature below 20°C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 120-130°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: The resulting precipitate is collected by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the crude product under vacuum at 50-60°C to yield 6-bromopyrazine-2-carboxylic acid as a solid. The material can be used in the next step without further purification or can be recrystallized from water or an ethanol/water mixture if higher purity is required.

Part 2: Fischer Esterification of 6-bromopyrazine-2-carboxylic acid

Mechanistic Insights & Rationale

The conversion of a carboxylic acid to an ester in the presence of an alcohol and a strong acid catalyst is known as the Fischer esterification.[5] This is a reversible, equilibrium-controlled reaction.[5] The mechanism involves several key steps:

  • Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

  • Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

  • Deprotonation: The final proton is removed from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.

To drive the equilibrium toward the product side, a large excess of the alcohol (methanol) is used as the solvent.[5] This ensures a high concentration of the nucleophile and helps to shift the reaction equilibrium according to Le Châtelier's principle.

Caption: Mechanism of Fischer esterification.

Detailed Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromopyrazine-2-carboxylic acid (1.0 eq).

  • Reagent Addition: Add a large excess of methanol (20-30 volumes). While stirring, cautiously add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) dropwise. A similar procedure using p-toluenesulfonic acid as the catalyst is also effective.[6]

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 8-12 hours. The reaction should be monitored by TLC or HPLC until the starting material is consumed.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Product Characterization and Data Summary

The successful synthesis of the target compound and its precursor can be confirmed by standard analytical techniques.

PropertyPyrazine-2-carboxylic acid (Start)6-Bromopyrazine-2-carboxylic acid (Intermediate)This compound (Product)
Molecular Formula C₅H₄N₂O₂[7]C₅H₃BrN₂O₂C₆H₅BrN₂O₂[8][9]
Molecular Weight 124.10 g/mol [7]202.01 g/mol [10]217.02 g/mol [8]
Appearance White solid[7]Off-white to yellow solidWhite to off-white solid
Melting Point 225-229 °C (dec.)~192-194 °C[10]~92-96 °C
Boiling Point N/AN/A268.6±35.0 °C (Predicted)[8]
CAS Number 98-97-5[7]21190-87-4[10]40155-34-8[8]

Note: Physical properties for the intermediate are based on the analogous pyridine compound, as specific data for the pyrazine derivative is sparse, but expected to be similar.

Conclusion

This guide outlines a robust and well-rationalized two-step synthesis for this compound from pyrazine-2-carboxylic acid. By understanding the mechanistic principles behind the deactivation of the pyrazine ring and the equilibrium nature of esterification, chemists can effectively troubleshoot and optimize this valuable synthetic sequence. The detailed protocols provided serve as a reliable foundation for the laboratory-scale production of this important pharmaceutical intermediate.

References

The Strategic Utility of Methyl 6-bromopyrazine-2-carboxylate in Modern Pharmaceutical Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Workhorse of Complex Molecule Synthesis

In the intricate landscape of pharmaceutical development, the journey from a conceptual molecule to a life-altering therapeutic is paved with critical choices in chemical synthesis. Among the vast arsenal of building blocks available to the medicinal chemist, certain intermediates distinguish themselves through their versatility, reliability, and strategic importance. Methyl 6-bromopyrazine-2-carboxylate stands as a prime example of such a pivotal molecule. Its unique electronic and structural features make it an exceptionally valuable scaffold for the construction of complex, nitrogen-rich heterocyclic compounds that are prevalent in modern pharmacophores. This guide, intended for the discerning researcher and drug development professional, delves into the core technical aspects of this intermediate, moving beyond a mere recitation of facts to provide a deeper understanding of its application, reactivity, and the causal logic behind its successful implementation in pharmaceutical synthesis.

Compound Profile: Physicochemical and Safety Data

A thorough understanding of a key intermediate begins with its fundamental properties and safety considerations.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 40155-34-8[1][2]
Molecular Formula C₆H₅BrN₂O₂[1]
Molecular Weight 217.02 g/mol [2]
Appearance Solid
Melting Point Not specified
Boiling Point 268.6 ± 35.0 °C at 760 Torr[1]
Density 1.669 ± 0.06 g/cm³[1]
Flash Point 116.3 ± 25.9 °C[1]
Refractive Index 1.558[1]
Purity Typically ≥ 98%[2]

Safety and Handling:

This compound is a chemical that requires careful handling in a laboratory setting. It is classified as an irritant, with the potential to cause skin, eye, and respiratory irritation.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.

  • Handling: Avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Synthesis of this compound: A Proposed Pathway

While often commercially available for research purposes, understanding the synthesis of this compound is crucial for process development and cost-effective scale-up. A plausible and efficient synthetic route starts from the readily available 2-aminopyrazine.

Synthesis_of_Methyl_6-bromopyrazine-2-carboxylate A 2-Aminopyrazine B 2-Amino-5-bromopyrazine A->B NBS, MeCN, Microwave C 5-Bromopyrazine-2-carbonitrile B->C Sandmeyer Reaction (NaNO₂, H₂SO₄, CuCN, KCN) D 5-Bromopyrazine-2-carboxylic acid C->D Acid or Base Hydrolisis E This compound D->E Esterification (MeOH, H₂SO₄)

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed):

This protocol is a composite of established methods for similar transformations and serves as a robust starting point for optimization.

Step 1: Bromination of 2-Aminopyrazine

  • Rationale: Direct bromination of 2-aminopyrazine is achieved using a brominating agent like N-bromosuccinimide (NBS). The use of microwave irradiation can significantly accelerate the reaction.[3]

  • Procedure:

    • To a solution of 2-aminopyrazine (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq).

    • The reaction mixture is subjected to microwave irradiation at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2-amino-5-bromopyrazine.

Step 2: Sandmeyer Reaction

  • Rationale: The Sandmeyer reaction is a classic method to convert an amino group on an aromatic ring to a nitrile.

  • Procedure:

    • 2-Amino-5-bromopyrazine (1.0 eq) is diazotized with sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperature (0-5 °C).

    • The resulting diazonium salt is then added to a solution of copper(I) cyanide and potassium cyanide.

    • The reaction is allowed to warm to room temperature and stirred until completion.

    • The product, 5-bromopyrazine-2-carbonitrile, is extracted and purified.

Step 3: Hydrolysis of the Nitrile

  • Rationale: The nitrile group is hydrolyzed to a carboxylic acid under either acidic or basic conditions.

  • Procedure:

    • 5-Bromopyrazine-2-carbonitrile is refluxed in an aqueous solution of a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH).

    • After the reaction is complete, the solution is cooled and acidified (if a basic hydrolysis was performed) to precipitate 5-bromopyrazine-2-carboxylic acid.

    • The solid is collected by filtration and dried.

Step 4: Esterification

  • Rationale: The final step is a standard Fischer esterification of the carboxylic acid.

  • Procedure:

    • 5-Bromopyrazine-2-carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) is added.

    • The mixture is refluxed until the reaction is complete.

    • The solvent is removed, and the residue is worked up to isolate this compound. Purification can be achieved by recrystallization or column chromatography.

The Cornerstone of Versatility: Palladium-Catalyzed Cross-Coupling Reactions

The synthetic power of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring and the presence of the bromine atom at a reactive position make it an ideal substrate for these transformations.

Cross_Coupling_Reactions A This compound B Suzuki-Miyaura Coupling A->B C Sonogashira Coupling A->C D Buchwald-Hartwig Amination A->D E Aryl/Heteroaryl Substituted Pyrazines B->E F Alkynyl Substituted Pyrazines C->F G Amino Substituted Pyrazines D->G

Figure 2: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.

General Protocol for Suzuki-Miyaura Coupling:

  • Rationale: This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 6-position of the pyrazine ring. The choice of catalyst, ligand, and base is crucial for achieving high yields.

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

    • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.[4]

Example: Synthesis of Methyl 6-(4-methoxyphenyl)pyrazine-2-carboxylate

ReagentMolar Eq.
This compound1.0
4-Methoxyphenylboronic acid1.2
Pd(dppf)Cl₂0.05
K₂CO₃2.0
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 90 °C
Time 12 h
Yield ~85% (representative)
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful tool for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Protocol for Sonogashira Coupling:

  • Rationale: This reaction is invaluable for introducing alkynyl functionalities, which can be further elaborated or are themselves part of the final pharmacophore. The reaction is co-catalyzed by palladium and copper salts.

  • Procedure:

    • To a degassed solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine).

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Work-up involves filtration to remove the amine salt, followed by extraction and purification of the product.[5][6]

Example: Synthesis of Methyl 6-(phenylethynyl)pyrazine-2-carboxylate

ReagentMolar Eq.
This compound1.0
Phenylacetylene1.2
PdCl₂(PPh₃)₂0.03
CuI0.05
Triethylamine2.0
Solvent THF
Temperature 60 °C
Time 8 h
Yield ~90% (representative)
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.

General Protocol for Buchwald-Hartwig Amination:

  • Rationale: This reaction enables the introduction of a diverse range of primary and secondary amines, which are common functional groups in many pharmaceuticals. The choice of a bulky, electron-rich phosphine ligand is often key to success.[7][8][9]

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOtBu or Cs₂CO₃).

    • Add a dry, degassed solvent (e.g., toluene or dioxane).

    • Heat the reaction mixture to 80-110 °C and monitor its progress.

    • After completion, the reaction is cooled, filtered, and the product is isolated by extraction and purification.

Example: Synthesis of Methyl 6-morpholinopyrazine-2-carboxylate

ReagentMolar Eq.
This compound1.0
Morpholine1.5
Pd(OAc)₂0.02
BINAP0.03
Cs₂CO₃1.5
Solvent Toluene
Temperature 100 °C
Time 16 h
Yield ~80% (representative)

Applications in Pharmaceutical Synthesis: Case Studies

The true measure of an intermediate's value is its successful application in the synthesis of bioactive molecules.

Favipiravir: A Broad-Spectrum Antiviral

This compound is a known intermediate in some synthetic routes to Favipiravir, a broad-spectrum antiviral agent. Although not the most common route, it highlights the utility of this intermediate in accessing highly functionalized pyrazine cores.

Kinase Inhibitors: Targeting Cellular Signaling

The pyrazine scaffold is a common feature in many kinase inhibitors. This compound serves as a versatile starting point for the synthesis of these molecules, allowing for the strategic introduction of various substituents to modulate potency and selectivity. For instance, the 6-position can be functionalized via Suzuki or Buchwald-Hartwig reactions to introduce moieties that interact with the hinge region of the kinase, while the carboxylate can be converted to an amide to interact with other key residues in the active site.[10] Many Glycogen Synthase Kinase-3 (GSK-3) inhibitors, which are being investigated for neurodegenerative diseases and diabetes, feature a substituted pyrazine core that can be accessed from this intermediate.[10][11][12]

Other Therapeutic Areas

The versatility of this compound extends to other therapeutic areas. Its derivatives are being explored as potential treatments for neurological disorders and as novel antiviral and agrochemical agents.[5][13][14]

Conclusion: A Strategic Asset in the Chemist's Toolbox

This compound is more than just a chemical intermediate; it is a strategic asset in the design and execution of complex synthetic campaigns. Its predictable reactivity in key cross-coupling reactions, coupled with the pharmaceutical relevance of the pyrazine core, ensures its continued importance in drug discovery and development. By understanding the nuances of its synthesis and application, researchers can unlock its full potential to accelerate the development of the next generation of therapeutics.

References

The Strategic Role of Methyl 6-bromopyrazine-2-carboxylate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Development Scientists

Abstract

Methyl 6-bromopyrazine-2-carboxylate is a pivotal heterocyclic building block in the synthesis of modern agrochemicals. Its unique substitution pattern, featuring a reactive bromine atom and a versatile methyl ester group on a pyrazine core, offers a strategic entry point for the construction of complex fungicidal and herbicidal molecules. This technical guide elucidates the significance of this compound, focusing on its application in the synthesis of pyrazine carboxamide fungicides, a class of highly effective succinate dehydrogenase inhibitors (SDHI). We will explore the chemical logic behind its use, provide a detailed synthetic pathway to a key trifluoromethylpyrazine intermediate, and present a comprehensive experimental protocol.

Introduction: The Pyrazine Scaffold in Agrochemical Discovery

The pyrazine ring is a privileged scaffold in medicinal and agricultural chemistry. Its electron-deficient nature and ability to participate in various chemical transformations make it an attractive core for designing bioactive molecules. In the realm of agrochemicals, pyrazine derivatives have been successfully developed as herbicides and fungicides.[1][2] The introduction of specific substituents onto the pyrazine ring allows for the fine-tuning of biological activity, selectivity, and physicochemical properties.

This compound serves as a highly valuable starting material in this context. The bromine atom at the 6-position is amenable to a variety of cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. The methyl ester at the 2-position provides a convenient handle for conversion into the corresponding carboxylic acid, acid chloride, and ultimately, the carboxamide functionality that is crucial for the biological activity of many modern agrochemicals.

The Rise of Pyrazine Carboxamide Fungicides

A prominent class of agrochemicals derived from pyrazine precursors are the pyrazine carboxamide fungicides. These compounds act as succinate dehydrogenase inhibitors (SDHIs), a critical enzyme in the mitochondrial respiratory chain of fungi. By blocking this enzyme, SDHIs effectively halt energy production in the fungal cell, leading to its death.

One such advanced fungicide is Pyraziflumid , which features a 3-(trifluoromethyl)pyrazine-2-carboxamide core. This chemical series has demonstrated high fungicidal activity against a broad spectrum of plant diseases.[3] The synthesis of these complex molecules relies on the availability of key pyrazine-based intermediates.

Synthetic Utility of this compound: A Gateway to Trifluoromethylpyrazine Intermediates

While various synthetic routes to pyrazine-based agrochemicals exist, the strategic use of this compound offers a logical and efficient pathway to key intermediates required for the synthesis of fungicides like Pyraziflumid. The core transformation involves the replacement of the bromine atom with a trifluoromethyl group, a common bioisostere in modern drug and agrochemical design that can enhance metabolic stability and binding affinity.

The following section outlines a plausible and scientifically grounded synthetic pathway from this compound to a key trifluoromethylpyrazine intermediate.

Proposed Synthetic Pathway

The conversion of this compound to Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate is a key step. This can be achieved through a trifluoromethylation reaction, a well-established transformation in organic chemistry.

Synthetic Pathway A This compound B Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate A->B Trifluoromethylation (e.g., Ruppert-Prakash reagent) C 6-(Trifluoromethyl)pyrazine-2-carboxylic acid B->C Hydrolysis D 6-(Trifluoromethyl)pyrazine-2-carbonyl chloride C->D Chlorination (e.g., SOCl2, Oxalyl chloride) E Pyrazine Carboxamide Fungicide (e.g., Pyraziflumid analog) D->E Amidation (with appropriate amine)

Caption: Proposed synthetic pathway from this compound to a pyrazine carboxamide fungicide.

Experimental Protocol: Synthesis of Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate

This section provides a detailed, step-by-step methodology for the trifluoromethylation of this compound. This protocol is based on established literature procedures for similar transformations and serves as a practical guide for researchers.

Objective: To synthesize Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate from this compound.

Materials:

  • This compound

  • Trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash reagent)

  • Potassium fluoride (KF) or Cesium fluoride (CsF) (catalyst)

  • Dry N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add this compound (1.0 eq) and the fluoride catalyst (e.g., KF, 0.1-0.2 eq).

  • Solvent Addition: Add dry DMF or THF to the flask to dissolve the starting materials.

  • Inert Atmosphere: Purge the reaction flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Addition of Trifluoromethylating Agent: Slowly add Trifluoromethyltrimethylsilane (TMSCF3, 1.5-2.0 eq) to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (typically between 60-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with water and brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate.

Data Presentation:

EntryStarting MaterialTrifluoromethylating AgentCatalystSolventTemp (°C)Time (h)Yield (%)
1This compoundTMSCF3KFDMF8012Expected >70%
2This compoundTMSCF3CsFTHF6518Expected >75%

Note: The yields are hypothetical and based on typical outcomes for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.

Subsequent Transformations to the Final Agrochemical

Following the successful synthesis of the key intermediate, Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate, the path to the final pyrazine carboxamide fungicide involves two standard transformations:

  • Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid using standard basic (e.g., NaOH, KOH) or acidic conditions.

  • Amidation: The resulting carboxylic acid is then converted to the corresponding acyl chloride (e.g., using thionyl chloride or oxalyl chloride) and subsequently reacted with the desired amine to form the final amide product.[4][5]

Experimental Workflow Start Start: This compound Reaction Trifluoromethylation Reaction Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Intermediate Intermediate: Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate Purification->Intermediate Hydrolysis Ester Hydrolysis Intermediate->Hydrolysis Acid Carboxylic Acid Intermediate Hydrolysis->Acid Amidation Amide Coupling Acid->Amidation Product Final Product: Pyrazine Carboxamide Fungicide Amidation->Product

References

The Alchemist's Heterocycle: A Technical Guide to Methyl 6-bromopyrazine-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Power of the Pyrazine Core

In the intricate tapestry of medicinal chemistry, nitrogen-containing heterocycles are the vibrant threads from which countless therapeutic agents are woven. Among these, the pyrazine ring—a deceptively simple 1,4-diazine—holds a place of particular distinction. Its unique electronic properties, including its electron-deficient nature and capacity for hydrogen bonding, make it a privileged scaffold in modern drug design. Molecules incorporating the pyrazine core are known for their roles as kinase inhibitors, antibacterial agents, and other critical therapeutics.

This guide focuses on a particularly versatile and powerful building block: Methyl 6-bromopyrazine-2-carboxylate . The strategic placement of a bromine atom, a methyl ester, and the ring nitrogens creates a molecule primed for sophisticated chemical transformations. The bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the methyl ester provides a point for further functionalization or can act as a key binding element in a target protein. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, moving beyond simple reaction lists to explain the causality behind experimental choices and providing field-proven insights into its application.

Physicochemical Profile and Reactivity Considerations

This compound (CAS No: 40155-34-8) is a stable, solid compound that serves as a cornerstone for introducing the pyrazine moiety into complex molecular architectures.

PropertyValue
Molecular Formula C₆H₅BrN₂O₂[1]
Molecular Weight 217.02 g/mol [1]
Appearance Light yellow to brown powder/crystal
Melting Point 92-96 °C

The reactivity of this building block is dominated by the interplay of its functional groups. The two nitrogen atoms in the pyrazine ring act as electron-withdrawing groups, rendering the ring electron-deficient. This electronic pull enhances the electrophilicity of the carbon atom attached to the bromine, making the C-Br bond highly susceptible to oxidative addition by a low-valent palladium(0) species. This is the critical initiation step for a host of cross-coupling reactions, making it an ideal substrate for Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The C-Br bond is generally more reactive in such transformations than a corresponding C-Cl bond due to its lower bond dissociation energy, allowing for milder reaction conditions.[2]

The Workhorse Reactions: Palladium-Catalyzed Cross-Coupling

The true power of this compound is unlocked through palladium-catalyzed cross-coupling, a Nobel Prize-winning technology that has revolutionized C-C and C-N bond formation.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling reaction in medicinal chemistry for its broad functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids and esters. It enables the direct connection of the pyrazine core to other aryl or heteroaryl fragments, a common strategy in the design of kinase inhibitors and other targeted therapies.

Expert Insight: The choice of catalyst, base, and solvent is critical and substrate-dependent. For an electron-deficient heterocycle like our pyrazine building block, a sufficiently electron-rich phosphine ligand is required to promote the key oxidative addition step. The base plays a crucial role in the transmetalation step, activating the boronic acid partner.

Below is a comparative summary of successful Suzuki coupling conditions reported in the synthesis of advanced pharmaceutical intermediates.

ParameterCondition A (JAK2 Inhibitors)[3]Condition B (Kallikrein Inhibitors)[1][4]
Palladium Source Pd(dppf)Cl₂ (10 mol%)Pd(dtbpf)Cl₂ (5 mol%)
Ligand dppf (in complex)dtbpf (in complex)
Base Cs₂CO₃ (2.0 equiv.)KF (3.0 equiv.)
Solvent DMFDioxane / H₂O (6:1)
Temperature 60 °C120 °C
Coupling Partner Phenylboronic AcidDioxaborolane

Causality Analysis:

  • Catalyst Choice: Both dppf (1,1'-bis(diphenylphosphino)ferrocene) and dtbpf (1,1'-bis(di-tert-butylphosphino)ferrocene) are excellent ligands for coupling electron-deficient halides. The bulkier and more electron-donating dtbpf ligand in Condition B can often lead to faster reaction rates and allow for the coupling of more challenging substrates, which may be why a higher temperature is tolerated.

  • Base and Solvent: Condition A uses the strong, soluble base cesium carbonate in an anhydrous polar aprotic solvent (DMF). This is a very common and effective combination. Condition B employs potassium fluoride in an aqueous dioxane system. KF is a milder base, and the presence of water can sometimes accelerate the catalytic cycle, but it also necessitates a higher temperature. The choice often depends on the stability of other functional groups on the coupling partners.

Workflow for a Typical Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification Start Start: Inert Atmosphere Reagents Add this compound, Boronic Acid, and Base to Flask Start->Reagents Solvent Add Anhydrous Solvent (e.g., DMF or Dioxane) Reagents->Solvent Degas Degas Mixture (e.g., N2 sparging) Solvent->Degas Catalyst Add Palladium Catalyst (e.g., Pd(dppf)Cl2) Degas->Catalyst Heat Heat Reaction Mixture (e.g., 60-120 °C) Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temp Monitor->Cool Reaction Complete Quench Quench Reaction (e.g., add water) Cool->Quench Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End Isolated Product Purify->End

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol (based on Condition A) [3]

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.0-1.2 equiv.), and cesium carbonate (2.0 equiv.).

  • Inerting: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.2 M with respect to the starting bromide.

  • Degassing: Sparge the resulting suspension with nitrogen or argon gas for 20 minutes while stirring vigorously.

  • Catalyst Addition: Under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.10 equiv.).

  • Reaction: Place the flask in a preheated oil bath at 60 °C and stir.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.

Sonogashira Coupling: Accessing Alkynylated Pyrazines

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the pyrazine ring to a terminal alkyne. This is a powerful method for introducing a rigid, linear linker into a molecule, often used to probe deeper pockets of a biological target or to serve as a precursor for other heterocycles. The reaction classically employs a palladium catalyst and a copper(I) co-catalyst.

Expert Insight: The Sonogashira reaction is sensitive to the quality of the reagents. The copper(I) co-catalyst (typically CuI) is crucial for activating the alkyne but can also promote undesirable alkyne homocoupling (Glaser coupling). Using a bulky phosphine ligand on the palladium and a suitable amine base (which also acts as a solvent and scavenger for HBr) can mitigate this side reaction.

Representative Protocol for Sonogashira Coupling (This protocol is a representative method based on standard conditions for halo-N-heterocycles, as specific literature for this compound is less common.)

  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.), and Copper(I) iodide (CuI, 0.06 equiv.).

  • Inerting: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous triethylamine (Et₃N) or diisopropylamine (DIPA) as the solvent and base, followed by the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dilute the residue with dichloromethane or ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides. This reaction is central to the synthesis of countless pharmaceuticals where an aniline or related nitrogen-containing moiety is a key pharmacophore. It allows for the coupling of a wide variety of primary and secondary amines, anilines, and even ammonia equivalents.

Expert Insight: The success of a Buchwald-Hartwig reaction is highly dependent on the ligand-base combination. For an electron-deficient substrate like ours, sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) developed by the Buchwald group are often superior. The base must be strong enough to deprotonate the amine nucleophile but not so strong as to cause unwanted side reactions. Sodium tert-butoxide (NaOt-Bu) is a common choice for neutral or weakly acidic amines.

Logical Framework for a Buchwald-Hartwig Amination

Buchwald_Logic Start Goal: Couple Amine to Pyrazine Core BuildingBlock This compound Start->BuildingBlock Amine Amine Nucleophile (Primary or Secondary) Start->Amine Catalyst Palladium Precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2) Product Desired N-Aryl Pyrazine Product Base Strong, Non-nucleophilic Base (e.g., NaOtBu, K3PO4) Catalyst->Product Ligand Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) Ligand->Product Base->Product Solvent Anhydrous Aprotic Solvent (Toluene, Dioxane) Solvent->Product Atmosphere Inert Atmosphere (N2 or Ar) Atmosphere->Product

Caption: Key components and considerations for a Buchwald-Hartwig amination.

Step-by-Step Representative Protocol

  • Vessel Preparation: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.08 equiv.), and the base (e.g., sodium tert-butoxide, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene or dioxane.

  • Reaction: Seal the tube and heat in an oil bath at 80-110 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify by flash chromatography to yield the N-arylated pyrazine product.

Application in Medicinal Chemistry: Case Studies

The utility of a building block is ultimately proven by its successful incorporation into bioactive molecules. This compound has been instrumental in the synthesis of inhibitors targeting key disease-related proteins.

Case Study 1: JAK2 Kinase Inhibitors

The Janus kinase (JAK) family of proteins are critical mediators of cytokine signaling, and their dysregulation is implicated in myeloproliferative disorders and inflammatory diseases. In the development of potent and selective ligands for the pseudokinase (JH2) domain of JAK2, researchers used this compound as a key starting material.[3] A Suzuki coupling with (4-((tert-butoxycarbonyl)amino)phenyl)boronic acid was employed to construct the central biaryl core of the inhibitor series.[3] The resulting pyrazine derivative was further elaborated to produce compounds with nanomolar binding affinity, demonstrating the value of this building block in generating targeted therapies.[3]

Case Study 2: Plasma Kallikrein Inhibitors

Plasma kallikrein is a serine protease involved in the contact activation system, and its inhibition is a therapeutic strategy for diseases like hereditary angioedema. Recent patents disclose the use of this compound in the synthesis of novel plasma kallikrein inhibitors.[1][4] A large-scale Suzuki coupling was performed with a substituted phenyl-dioxaborolane to create a key intermediate.[1] This demonstrates the industrial relevance and scalability of reactions involving this building block for the manufacturing of active pharmaceutical ingredients (APIs).

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is an enabling tool for modern medicinal chemistry. Its pre-activated C-Br bond, combined with the electronically influential pyrazine core and ester functionality, provides a reliable and versatile platform for constructing complex molecular architectures. The robust and scalable palladium-catalyzed reactions it readily undergoes—particularly the Suzuki-Miyaura coupling—have cemented its role in the discovery pipelines of both academic and industrial laboratories. As the quest for more selective and potent therapeutics continues, the strategic application of such powerful building blocks will remain paramount in the design of next-generation medicines.

References

The Pyrazine Nucleus: A Privileged Scaffold for Biologically Active Molecules Derived from Methyl 6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine core, a nitrogen-containing six-membered heterocycle, is a cornerstone in medicinal chemistry, lending its unique electronic and structural properties to a diverse array of therapeutic agents.[1] This guide focuses on the synthetic utility and biological significance of derivatives originating from a key building block: Methyl 6-bromopyrazine-2-carboxylate . We will explore the chemical strategies employed to elaborate this scaffold, with a particular emphasis on modern cross-coupling reactions, and delve into the significant anticancer, antimicrobial, and antiparasitic activities exhibited by the resulting molecules. This document serves as a technical resource, providing not only a conceptual framework but also actionable experimental protocols and data to empower researchers in the field of drug discovery.

Introduction: The Versatility of the Pyrazine Scaffold in Medicinal Chemistry

Pyrazine derivatives are integral to a multitude of FDA-approved drugs and clinical candidates, demonstrating their broad therapeutic applicability.[2] Their prevalence stems from the pyrazine ring's ability to act as a bioisostere for other aromatic systems, its capacity to engage in hydrogen bonding, and its metabolic stability. The two nitrogen atoms in a 1,4-arrangement modulate the ring's electronics, influencing its interaction with biological targets.[3]

"this compound" and its close analogs, such as "Methyl 3-amino-6-bromopyrazine-2-carboxylate," are particularly valuable starting materials.[4][5] The bromine atom at the 6-position provides a reactive handle for the introduction of diverse substituents through powerful synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyrazine core to optimize biological activity. The ester and potential amino functionalities offer additional points for modification, further expanding the accessible molecular diversity. This guide will illuminate the pathways from this versatile starting material to novel compounds with significant therapeutic potential.

Synthetic Strategies: From a Simple Precursor to Complex Bioactive Molecules

The transformation of this compound and its analogs into biologically active derivatives primarily relies on the strategic functionalization of the pyrazine ring. The bromine atom is the key to diversification, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Pyrazine Functionalization

Modern synthetic organic chemistry provides powerful tools for the construction of complex molecules, and palladium-catalyzed cross-coupling reactions are at the forefront of these methods. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a widely used strategy for the arylation of the pyrazine core.[6]

A prime example is the synthesis of 6-Arylpyrazine-2-carboxamides, which have shown potent activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis.[7] The synthetic sequence commences with the amidation of the methyl ester of a related starting material, methyl 3-amino-6-bromopyrazine-2-carboxylate, followed by a Suzuki coupling to introduce the aryl group at the 6-position.

Experimental Protocol: Synthesis of 6-Arylpyrazine-2-carboxamides [7]

  • Amidation: To a solution of methyl 3-amino-6-bromopyrazine-2-carboxylate in an appropriate solvent, add the desired amine. The reaction can be promoted by microwave irradiation or basic conditions to afford the corresponding 3-amino-6-bromopyrazine-2-carboxamide.

  • Suzuki Coupling: In a reaction vessel, combine the 3-amino-6-bromopyrazine-2-carboxamide, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄) in a suitable solvent system (e.g., 1,4-dioxane/water).

  • Purge the vessel with an inert gas (e.g., argon) and heat the mixture to the appropriate temperature (e.g., 90 °C) for a sufficient time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, and perform an aqueous workup.

  • Purify the crude product by column chromatography to yield the desired 6-arylpyrazine-2-carboxamide.

The choice of catalyst, base, and solvent is crucial for the success of the Suzuki coupling and often requires optimization for different substrates.

Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl or N-heteroaryl pyrazine derivatives, which have demonstrated significant antitumor activity.[8]

G start This compound (or amino-analog) amide Amidation start->amide suzuki Suzuki Coupling (Arylboronic Acid, Pd catalyst) amide->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) amide->buchwald product_aryl 6-Arylpyrazine Derivatives suzuki->product_aryl product_amino 6-Aminopyrazine Derivatives buchwald->product_amino product_amide Pyrazine-2-carboxamide Derivatives

Caption: Synthetic workflow for the diversification of the pyrazine core.

Biological Activities of this compound Derivatives

The derivatization of the this compound scaffold has yielded compounds with a remarkable range of biological activities, including antiparasitic, anticancer, and antimicrobial effects.

Antiparasitic Activity

As previously mentioned, 6-arylpyrazine-2-carboxamides derived from methyl 3-amino-6-bromopyrazine-2-carboxylate have demonstrated potent and selective activity against Trypanosoma brucei.[7] The structure-activity relationship (SAR) studies revealed that the nature of the aryl group at the 6-position and the substituent on the amide nitrogen significantly influence the antitrypanosomal potency.

CompoundR (Amide)Ar (Aryl)EC₅₀ (µM) vs. T. b. brucei
1 Cyclopentyl4-Fluorophenyl0.025
2 3-Pentyl4-Fluorophenyl0.08
3 3-Pentyl2-Cyanophenyl0.17
4 HPhenyl0.49

Table 1: In vitro activity of selected 6-arylpyrazine-2-carboxamides against Trypanosoma brucei brucei.[7]

The low nanomolar potency and high selectivity of these compounds highlight the potential of this scaffold in the development of new treatments for neglected tropical diseases.

Anticancer Activity

The pyrazine nucleus is a well-established pharmacophore in oncology.[2][9] Derivatives of thieno[2,3-b]pyrazine-6-carboxylates, which can be synthesized from brominated pyrazine precursors, have shown promising antitumor activity against a panel of human cancer cell lines.[8] These compounds were evaluated for their ability to inhibit the growth of gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460) cell lines.

CompoundCell LineGI₅₀ (µM)
Thieno[2,3-b]pyrazine Derivative A AGS8.5
Thieno[2,3-b]pyrazine Derivative B CaCo-211.0

Table 2: Growth inhibitory (GI₅₀) values of selected thieno[2,3-b]pyrazine derivatives against human tumor cell lines.[8]

The mechanism of action for many of these pyrazine-based anticancer agents involves the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.[9][10] The ability of the pyrazine scaffold to fit into the ATP-binding pocket of kinases makes it an attractive starting point for the design of novel kinase inhibitors.

G cluster_0 Cellular Signaling RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylation Pyrazine Pyrazine Derivative (Kinase Inhibitor) Pyrazine->RTK Binds to ATP pocket ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

Caption: Hypothetical mechanism of action for pyrazine-based kinase inhibitors.

Antimicrobial and Antifungal Activity

Pyrazine carboxamide derivatives have a long history of use as antimicrobial agents, with pyrazinamide being a first-line drug for the treatment of tuberculosis.[11] Research into novel pyrazine carboxamides has yielded compounds with broad-spectrum antibacterial and antifungal activity. For instance, N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have shown promising activity against Mycobacterium tuberculosis.[11]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

CompoundTarget OrganismMIC (µg/mL)
3-(Hexylamino)-N-methyl-pyrazine-2-carboxamide M. tuberculosis H37Rv25
3-(Heptylamino)-N-methyl-pyrazine-2-carboxamide M. tuberculosis H37Rv25
Pyrazine Carboxamide Derivative C Staphylococcus aureus7.8 (µM)
Pyrazine Carboxamide Derivative D Candida albicans3.125

Table 3: Minimum Inhibitory Concentration (MIC) of selected pyrazine carboxamide derivatives against various microorganisms.[8][11][12]

The SAR studies in this area often reveal a strong correlation between the lipophilicity of the alkyl side chains and the antimicrobial activity, suggesting that membrane transport is a key factor in their mechanism of action.[11]

Future Perspectives and Conclusion

The journey from this compound to a diverse array of biologically active molecules is a testament to the power of modern synthetic chemistry and the enduring importance of privileged scaffolds in drug discovery. The ability to systematically modify the pyrazine core through robust and versatile reactions like the Suzuki-Miyaura coupling has enabled the exploration of vast chemical space, leading to the identification of potent antiparasitic, anticancer, and antimicrobial agents.

The future of research in this area lies in the continued exploration of novel derivatization strategies, including the use of other cross-coupling reactions and multicomponent reactions to access even greater molecular complexity. Furthermore, a deeper understanding of the mechanism of action of these compounds, through techniques such as X-ray crystallography and computational modeling, will be crucial for the rational design of next-generation pyrazine-based therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers to build upon, with the ultimate goal of translating these promising laboratory findings into clinically effective treatments.

References

An In-Depth Technical Guide to the Safe Handling and Application of Methyl 6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-bromopyrazine-2-carboxylate, a key heterocyclic building block, is of significant interest in medicinal chemistry and materials science. Its pyrazine core, substituted with both an electron-withdrawing ester and a reactive bromine atom, makes it a versatile precursor for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of the safety, handling, and synthetic utility of this important compound, grounded in established scientific principles and practical, field-proven insights.

Compound Profile and Physicochemical Properties

This compound is a solid at room temperature. A thorough understanding of its physical and chemical properties is the foundation for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 40155-34-8[1][2]
Molecular Formula C₆H₅BrN₂O₂[1][3]
Molecular Weight 217.02 g/mol [1]
Appearance Solid
Boiling Point 268.6 ± 35.0 °C (at 760 Torr)[1]
Density 1.669 ± 0.06 g/cm³ (at 20 °C)[1]
Flash Point 116.3 ± 25.9 °C[1]
Storage Temperature 2-8 °C, under inert atmosphere

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures:

Safe handling of this compound is predicated on a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and stringent operational protocols.

Engineering Controls

All manipulations of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors. The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when working with this compound:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge should be used.

The following diagram illustrates the workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure safety gear is on Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Verify ventilation Perform Reaction Perform Reaction Weigh Compound->Perform Reaction Accurate measurement Decontaminate Workspace Decontaminate Workspace Perform Reaction->Decontaminate Workspace After reaction completion Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Follow protocols Doff PPE Doff PPE Dispose of Waste->Doff PPE Final step

Caption: Workflow for Safe Handling of this compound.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. While a comprehensive, publicly available dataset for this specific compound is limited, data from closely related pyrazine derivatives can provide valuable insights for spectral interpretation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the positions of the bromo and carboxylate substituents.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon of the ester, the aromatic carbons of the pyrazine ring, and the methyl carbon of the ester.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (typically around 1720 cm⁻¹), C-Br stretching, and various vibrations associated with the aromatic pyrazine ring.

  • Mass Spectrometry: Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthetic Applications and Experimental Protocols

The synthetic utility of this compound lies in its ability to undergo a variety of cross-coupling reactions, leveraging the reactivity of the C-Br bond. These reactions are fundamental in modern drug discovery and materials science for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, including the Suzuki, Buchwald-Hartwig, and Sonogashira reactions. These transformations allow for the introduction of a wide range of substituents at the 6-position of the pyrazine ring.

The general mechanism for these reactions involves a catalytic cycle with a palladium complex, as depicted below.

Pd(0)L_n Pd(0)L_n Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)L_n Pd(0)L_n->Ar-Pd(II)(Br)L_n Oxidative Addition (Ar-Br) Ar-Pd(II)(Nu)L_n Ar-Pd(II)(Nu)L_n Ar-Pd(II)(Br)L_n->Ar-Pd(II)(Nu)L_n Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L_n->Ar-Nu Reductive Elimination Ar-Nu->Pd(0)L_n Catalyst Regeneration

Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.

Suzuki Coupling

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[4][5]

Step-by-Step Protocol for a General Suzuki Coupling:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[6][7]

Step-by-Step Protocol for a General Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-2.0 eq.).

  • Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst) and a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and monitor for completion.

  • Work-up: After cooling, quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts, dry, and concentrate. Purify the residue by chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[8][9]

Step-by-Step Protocol for a General Sonogashira Coupling:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the terminal alkyne (1.2-2.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) salt (e.g., CuI).

  • Solvent and Base Addition: Add a degassed solvent such as THF or DMF, followed by a suitable amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water or a dilute aqueous solution of ammonium chloride to remove the amine salts.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Storage, Spill Management, and Disposal

Proper storage and waste disposal are critical components of the safe handling of this compound.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration at 2-8 °C under an inert atmosphere is recommended.

  • Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, carefully sweep up the solid material and place it in a sealed container for disposal. Avoid generating dust. The spill area should then be decontaminated with a suitable cleaning agent.

  • Disposal: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service for proper disposal.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its effective use is contingent upon a thorough understanding of its properties, hazards, and reactivity. By adhering to the safety protocols, handling procedures, and experimental guidelines outlined in this guide, researchers can safely and successfully leverage this compound to advance their scientific endeavors in drug discovery and materials science.

References

Introduction: The Strategic Importance of a Core Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 6-bromopyrazine-2-carboxylate for Advanced Research & Development

This compound (CAS No. 40155-34-8) is a pivotal heterocyclic building block in modern synthetic chemistry.[1][2] Its pyrazine core, functionalized with both a bromine atom and a methyl ester group, offers dual points for chemical modification, making it an exceptionally versatile intermediate. This guide provides a comprehensive overview for researchers and drug development professionals on the procurement, quality control, handling, and strategic application of this compound. With a molecular formula of C6H5BrN2O2 and a molecular weight of approximately 217.02 g/mol , this reagent serves as a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2][3]

Physicochemical & Structural Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in experimental design. The key characteristics of this compound are summarized below.

PropertyValue
CAS Number 40155-34-8[1]
Molecular Formula C6H5BrN2O2[1][2]
Molecular Weight 217.02[2][4]
Exact Mass 215.953430[1]
Density 1.669 ± 0.06 g/cm³ (at 20°C)[1][3]
Boiling Point 268.6 ± 35.0 °C (at 760 Torr)[1][3]
Flash Point 116.3 ± 25.9 °C[1][3]
Topological Polar Surface Area 52.1 Ų[1][3]

Commercial Sourcing and Supplier Landscape

The accessibility and purity of starting materials are critical for reproducible research outcomes. This compound is available from a range of chemical suppliers, catering to different scales and purity requirements. When selecting a supplier, it is imperative to consider not only the listed purity but also the available analytical documentation (e.g., Certificate of Analysis) and the supplier's reputation.

SupplierPurityNotes
Shanghai Titan Scientific Reagent GradeA publicly listed company in China, noted as an OEM partner for major global firms.[1]
Manchester Organics Not specified, product code X48436Offers custom pack sizes and has a lead time of 4-6 weeks.[5]
Appretech Scientific Limited ≥ 98%Specializes in preclinical candidate compounds and advanced intermediates.[2]
Guangzhou Yaoguang Tech. 98%Manufactory supplier of pharmaceutical intermediates.[1][3]
HANGZHOU LEAP CHEM CO. 99.00%Trader and supplier of a wide range of lab and biochemicals.[1][3]
Compound Net Biotechnology 95% (Industrial Grade)Manufactory supplier.[1][3]
Vibrant Pharma Inc. 97%Specifies storage at 2-8 °C.[4]

Strategic Applications in Synthesis and Discovery

The utility of this compound stems from its capacity to undergo a variety of chemical transformations, positioning it as a key intermediate in multi-step syntheses.

  • Pharmaceutical Development : This compound is a crucial precursor in the synthesis of novel therapeutic agents. Its structure is incorporated into molecules targeting neurological disorders, as well as those with anti-inflammatory and anti-cancer properties.[6][7] The pyrazine ring is a common feature in bioactive molecules, and the bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.

  • Agrochemical Chemistry : It is employed in the development of advanced agrochemicals, contributing to solutions for pest control and crop protection.[6]

  • Material Science : The compound is also explored for its potential in creating novel materials, such as polymers and coatings, with enhanced properties.[6][7]

The following diagram illustrates the logical flow of utilizing this intermediate in a typical drug discovery pipeline.

G cluster_start Starting Materials & Synthesis cluster_core Core Intermediate cluster_downstream Downstream Applications A Precursor Chemicals B Synthesis & Purification A->B Reaction C This compound B->C Yields D Cross-Coupling / Derivatization C->D Enables E Complex Bioactive Molecules (e.g., APIs) D->E Builds Complexity F Screening & Lead Optimization E->F

Caption: Synthetic workflow from precursors to lead optimization.

Quality Control and Analytical Workflow

Ensuring the identity and purity of this compound is a non-negotiable step before its inclusion in any synthetic protocol. A multi-step analytical approach is recommended for comprehensive validation.

Experimental Protocol: Standard QC Verification

  • Identity Confirmation via Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Infuse the sample into an ESI-MS (Electrospray Ionization Mass Spectrometer).

    • Confirm the presence of the molecular ion peak corresponding to the exact mass of the compound (~215.95 Da for the monoisotopic mass).[1]

  • Structural Verification via Nuclear Magnetic Resonance (NMR):

    • Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • The resulting spectra should be consistent with the expected chemical shifts and coupling constants for the pyrazine ring protons and the methyl ester group.

  • Purity Assessment via High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable reversed-phase HPLC method (e.g., C18 column).

    • Prepare a standard solution of the compound at a known concentration.

    • Run the sample and integrate the peak areas. Purity is typically reported as the percentage area of the main peak relative to the total area of all peaks. Suppliers often offer purities ranging from 95% to over 99%.[1][2][3][4]

The following diagram outlines this mandatory quality control process.

QC_Workflow cluster_qc Quality Control Protocol start Received Sample (this compound) ms Mass Spectrometry (MS) Confirm Molecular Weight start->ms nmr NMR Spectroscopy Verify Structure ms->nmr hplc HPLC Analysis Determine Purity nmr->hplc decision Purity & Identity Confirmed? hplc->decision pass Release to Synthesis decision->pass Yes fail Reject Lot decision->fail No

Caption: A self-validating QC workflow for incoming reagents.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the reagent and ensuring laboratory safety.

Hazard Identification: According to GHS classifications, this compound is associated with the following hazards:

  • H303: May be harmful if swallowed.[1][3]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Safe Handling Protocols:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA approved respirator.

  • General Hygiene: Wash hands thoroughly after handling.[1] Avoid breathing dust, fumes, or vapors.[1]

Storage Conditions:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][8]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • For long-term stability, some suppliers recommend refrigeration (2-8 °C).[4]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery and material science. Its well-defined reactivity and commercial availability make it a reliable choice for researchers. By adhering to stringent quality control measures and safe handling practices, scientists can effectively leverage this versatile intermediate to construct novel molecules and advance their research programs.

References

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazine Core in Modern Synthesis

The pyrazine ring is a privileged N-heterocyclic scaffold, integral to the structure of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in drug discovery, with pyrazine-containing molecules demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2][3] Methyl 6-bromopyrazine-2-carboxylate is a particularly valuable and versatile building block. The presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the methyl ester offers a site for further synthetic elaboration.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. Designed for researchers, scientists, and drug development professionals, these notes move beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reproducible outcomes. The protocols described herein are based on established methodologies for structurally similar electron-deficient heteroaryl bromides and are intended to serve as a comprehensive starting point for reaction optimization.[4][5][6]

Core Mechanistic Principles: A Shared Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, for which the 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized C-C and C-heteroatom bond formation.[7] Most of these transformations proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[4]

The generalized cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a square planar Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Coordination/Insertion (for Heck): The coupling partner (e.g., an organoboron reagent, terminal alkyne, or alkene) interacts with the Pd(II) complex. In C-C coupling reactions like the Suzuki reaction, this step involves the transfer of an organic group from the coupling partner to the palladium center.[8] For the Heck reaction, the alkene coordinates to the palladium and then inserts into the palladium-carbon bond.[9]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]

Generalized Catalytic Cycle Generalized Pd(0)/Pd(II) Catalytic Cycle cluster_legend Legend Pd0 L₂Pd(0) PdII_Ar L₂Pd(II)(Ar)(Br) Pd0->PdII_Ar Ar-Br OxAdd Oxidative Addition (Ar-Br) PdII_Ar_R L₂Pd(II)(Ar)(R) PdII_Ar->PdII_Ar_R R-M Transmetal Transmetalation (R-M) PdII_Ar_R->Pd0 Regeneration Product Ar-R (Product) PdII_Ar_R->Product RedElim Reductive Elimination Ar Pyrazine Ring R Coupling Partner L Ligand M B, Sn, Zn, H, etc.

Caption: Generalized Pd(0)/Pd(II) Catalytic Cycle.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[11][12] For an electron-deficient substrate like this compound, the choice of ligand and base is critical to promote the desired reaction and suppress potential side reactions.

Expert Insights: Overcoming Challenges with Pyrazine Substrates
  • Catalyst Inhibition: The lone pair of electrons on the pyrazine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[13] To mitigate this, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos or SPhos) are employed. These ligands create a sterically hindered environment around the palladium, disfavoring coordination by the pyrazine nitrogen and promoting the catalytic cycle.[13]

  • Hydrodebromination: A common side reaction with electron-deficient aryl bromides is hydrodebromination, where the bromine atom is replaced by hydrogen.[4] This is often facilitated by β-hydride elimination from certain organopalladium intermediates or by the presence of hydride sources. The use of aprotic solvents and carefully selected bases (e.g., K₃PO₄ instead of alkoxides) can minimize this pathway.[4]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling various aryl and heteroaryl boronic acids with this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • XPhos or SPhos (4-10 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane or Toluene

Experimental Workflow:

Suzuki Workflow Suzuki Coupling Workflow Setup 1. Reaction Setup - Add solids (Pyrazine, Boronic Acid, Base) to a flame-dried Schlenk flask. - Add Pd(OAc)₂ and Ligand. Inert 2. Inert Atmosphere - Seal flask. - Evacuate and backfill with Argon/Nitrogen (3x). Setup->Inert Solvent 3. Solvent Addition - Add anhydrous, degassed solvent via syringe. Inert->Solvent Reaction 4. Reaction - Heat to 80-110 °C with vigorous stirring. - Monitor by TLC or LC-MS. Solvent->Reaction Workup 5. Work-up - Cool to RT. - Dilute with EtOAc. - Wash with water and brine. Reaction->Workup Purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by flash column chromatography. Workup->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[14]

  • Catalyst Addition: Briefly remove the septum and add the Palladium(II) Acetate (e.g., 3 mol%) and XPhos (e.g., 6 mol%). Reseal the flask and repeat the evacuate/backfill cycle.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Catalyst SystemBaseSolventTemp (°C)Typical Yield RangeReference
Pd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane100-11070-95%[4][11]
Pd₂(dba)₃ / SPhosK₂CO₃Toluene/H₂O10065-90%[8]
Pd(PPh₃)₄Na₂CO₃ (aq)DME85-9560-85%[6][15]

Application 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl halides, creating valuable alkynyl-pyrazine derivatives.[16][17] These products are versatile intermediates in medicinal chemistry. The reaction typically employs a dual catalytic system of palladium and copper(I) iodide.[18]

Expert Insights: Optimizing the Sonogashira Reaction
  • Copper Co-catalyst: Copper(I) facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. While effective, copper can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling). This can often be minimized by using an amine base like triethylamine or diisopropylamine, which also serves as the solvent, and by maintaining strictly anaerobic conditions.[19]

  • Ligand Choice: Triphenylphosphine (PPh₃) is a classic and effective ligand for Sonogashira couplings. It stabilizes the palladium catalyst throughout the cycle.

  • Reaction on Analogous Systems: Successful Sonogashira couplings have been reported on 3-bromo-6-methyl-1,2,4,5-tetrazine and 6-bromo-3-fluoro-2-cyanopyridine, which are structurally and electronically similar to the target substrate. These examples demonstrate that the reaction is tolerant of N-heterocyclic systems and electron-withdrawing groups, achieving good to excellent yields under standard conditions.[20][21][22]

Protocol 2: General Procedure for Sonogashira Coupling

This procedure is adapted from established methods for related bromo-N-heterocycles.[20][21]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 - 2.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) Iodide (CuI) (4-10 mol%)

  • Anhydrous Triethylamine (Et₃N) or a mixture of THF/Diisopropylamine

Experimental Workflow:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).

  • Inert Atmosphere: Seal the flask and perform three evacuate/backfill cycles with Argon or Nitrogen.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine via syringe, followed by the terminal alkyne (1.5 equiv).

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) if the reaction is sluggish. The reaction is often complete within 2-16 hours. Monitor by TLC or LC-MS.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Filter the solution through a short plug of silica gel topped with Celite® to remove metal salts, washing with the same solvent.[23] Concentrate the filtrate and purify the crude product by flash column chromatography (hexane/ethyl acetate gradient).

Catalyst SystemBase / SolventTemp (°C)Typical Yield RangeReference
PdCl₂(PPh₃)₂ / CuIEt₃N25-5075-95%[18][20]
Pd(PPh₃)₄ / CuITHF / i-Pr₂NH25-6070-90%[21]

Application 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, coupling aryl halides with a wide variety of primary and secondary amines.[10][11] This reaction is indispensable for synthesizing aniline derivatives and other arylamines that are prevalent in pharmaceuticals.

Expert Insights: Key Considerations for Amination
  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex). Sodium tert-butoxide (NaOt-Bu) is the most common choice and is highly effective.[1] However, for substrates with base-sensitive functional groups (like esters, which can be saponified), weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher temperatures or more active catalyst systems.[10]

  • Ligand Generations: The success of the Buchwald-Hartwig amination has been driven by ligand development. Second-generation ligands like BINAP and DPPF expanded the scope to primary amines.[1] More recent generations of bulky, electron-rich biarylmonophosphine ligands (e.g., RuPhos, BrettPhos) developed in the Buchwald lab allow for the coupling of an exceptionally broad range of amines and aryl halides under milder conditions.[8][11]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for coupling primary or secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • RuPhos or XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 - 2.0 equiv)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

Experimental Workflow:

  • Reaction Setup (Glovebox Recommended): In an oven-dried vial or Schlenk tube inside a glovebox, combine Pd₂(dba)₃, the ligand, and NaOt-Bu. Add this compound, a stir bar, and the solvent.

  • Reagent Addition: Add the amine coupling partner.

  • Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Heat the mixture in an oil bath to the desired temperature (e.g., 80-110 °C) with vigorous stirring for 4-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product via flash column chromatography.

Catalyst SystemBaseSolventTemp (°C)Coupling Partner ScopeReference
Pd₂(dba)₃ / RuPhosNaOt-BuToluene80-100Primary & Secondary Amines[8]
Pd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane110Good for base-sensitive groups[7]

Additional Cross-Coupling Applications

Beyond the "big three," this compound is amenable to other important palladium-catalyzed transformations.

Heck Reaction

The Heck reaction couples the bromopyrazine with an alkene, such as methyl acrylate, to form a substituted alkene.[24] This reaction is typically performed with a Pd(0) or Pd(II) catalyst, a phosphine ligand (or ligand-free under certain conditions), and an organic base like triethylamine.[9][13]

Typical Conditions:

  • Catalyst: Pd(OAc)₂ (1-5 mol%)

  • Ligand: P(o-tol)₃ or PPh₃ (2-10 mol%)

  • Base: Et₃N or K₂CO₃ (1.5-2.0 equiv)

  • Solvent: DMF or Acetonitrile

  • Temperature: 80-140 °C[13]

Cyanation

The introduction of a nitrile group via palladium-catalyzed cyanation is a valuable transformation, as nitriles are precursors to amides, carboxylic acids, and amines. Modern methods use zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as safer cyanide sources.

Typical Conditions:

  • Catalyst: Pd₂(dba)₃ (1-5 mol%)

  • Ligand: XPhos or dppf (2-10 mol%)

  • Cyanide Source: Zn(CN)₂ (0.6-1.0 equiv)

  • Solvent: DMF or DMA

  • Temperature: 80-120 °C

Conclusion

This compound is a highly adaptable building block for constructing complex molecules of interest to the pharmaceutical and materials science industries. Its successful functionalization via palladium-catalyzed cross-coupling reactions hinges on a rational selection of catalyst, ligand, base, and solvent to favor the desired transformation while minimizing side reactions inherent to electron-deficient N-heterocycles. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently employ this versatile reagent in their synthetic campaigns, enabling the rapid generation of diverse compound libraries.

References

Buchwald-Hartwig amination of "Methyl 6-bromopyrazine-2-carboxylate" with primary amines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Buchwald-Hartwig Amination of Methyl 6-bromopyrazine-2-carboxylate with Primary Amines

Introduction: The Strategic Importance of Aminopyrazines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials.[4] The reaction's broad substrate scope and functional group tolerance have replaced harsher, classical methods, enabling synthetic routes that were previously impractical.[1]

This guide focuses on a particularly relevant application: the coupling of primary amines with this compound. The aminopyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its ability to act as a versatile hydrogen bond donor and acceptor. The successful and predictable amination of functionalized pyrazine halides is therefore a critical step in the drug discovery and development pipeline.

Herein, we provide a detailed examination of the mechanistic principles, practical considerations for component selection, and robust, step-by-step protocols for the successful Buchwald-Hartwig amination of this key heterocyclic substrate.

Pillar 1: Mechanistic Underpinnings – The "Why" of the Protocol

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle, where the choice of each component directly influences the efficiency of a specific step.

The generally accepted mechanism involves three key stages:[1][5]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which is typically coordinated to a phosphine ligand (L). This complex undergoes oxidative addition into the carbon-bromine bond of the this compound. This step, often rate-limiting, forms a Pd(II) intermediate.[6][7] The use of electron-rich and bulky ligands is crucial here, as they increase the electron density on the palladium center, thereby facilitating its insertion into the C-Br bond.[8]

  • Amine Coordination & Deprotonation : The primary amine then coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the coordinated amine but not so harsh as to degrade the substrate, for instance, by hydrolyzing the methyl ester.[2]

  • Reductive Elimination : This is the final, product-forming step. The newly formed aryl-amido ligand pair on the palladium center couples, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9] Bulky ligands are essential for promoting this step and preventing unwanted side reactions like β-hydride elimination.[1]

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle cluster_main Figure 1: Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Intermediate Pd(0)L->OxAdd Ar-Br (Pyrazine Substrate) Amido Palladium-Amido Complex OxAdd->Amido + R-NH₂ + Base - H-Base⁺-Br⁻ Amido->Pd(0)L Reductive Elimination Product Product (Ar-NHR) Amido->Product Forms

Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle.

Pillar 2: Component Selection and Reaction Optimization

The success of the amination hinges on the judicious selection of the catalyst system, base, and solvent, tailored to the specific attributes of the this compound substrate.

Substrate: this compound
  • Electronic Nature : Pyrazine is an electron-deficient heterocycle. This property generally makes the C-Br bond more susceptible to oxidative addition compared to electron-rich aryl bromides.

  • Functional Group Compatibility : The methyl ester is a key consideration. It is sensitive to hydrolysis under strongly basic conditions, especially at elevated temperatures. This potential side reaction must be mitigated through careful base selection.[2]

Catalyst System: Palladium Precursor & Ligand

Modern Buchwald-Hartwig catalysis favors the use of well-defined "pre-catalysts." These are stable Pd(II) complexes that efficiently generate the active monoligated Pd(0) species in solution upon activation by a base.[10] They offer superior reliability and activity compared to traditional methods of mixing a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a separate ligand.

  • Palladium Pre-catalyst : For coupling primary amines, pre-catalysts based on bulky biarylphosphine ligands are highly effective. The G4 (fourth generation) palladacycles are particularly robust.

  • Ligand Choice : The choice of ligand is arguably the most critical parameter.[11] For primary amines, BrettPhos has emerged as a state-of-the-art ligand, known for promoting the selective mono-arylation and showing broad functional group tolerance.[2][12]

Base Selection

The base facilitates the crucial deprotonation of the amine. Given the ester functionality, a balance must be struck between reactivity and compatibility.

  • Strong Bases (e.g., NaOtBu, LiHMDS) : While highly effective at promoting the reaction, sodium tert-butoxide carries a significant risk of causing transesterification or hydrolysis of the methyl ester.[2][10]

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃) : These bases are much less likely to affect the ester group and are the recommended starting point for this substrate. Potassium phosphate is an excellent choice, offering good reactivity with minimal side reactions.[10]

Solvent Selection

The solvent must solubilize all components at the reaction temperature and be chemically inert.

  • Common Choices : Aprotic, non-polar solvents are standard. Toluene and 1,4-dioxane are the most frequently used and are excellent choices.[2][13]

  • Solvents to Avoid : Chlorinated solvents and coordinating solvents like acetonitrile can bind to the palladium center and inhibit catalysis.[10]

ComponentRecommended ChoiceRationale & Citation
Aryl Halide This compoundElectron-deficient heterocycle, generally reactive.
Amine Primary Aliphatic or Aromatic AmineTarget nucleophile.
Pd Pre-catalyst BrettPhos Pd G4Air-stable, reliable, and highly active for primary amines.[10]
Base K₃PO₄ (Potassium Phosphate)Sufficiently basic for catalysis while minimizing ester hydrolysis.[10]
Solvent Toluene or 1,4-DioxaneGood solubilizing properties and inert to reaction conditions.[2][13]
Temperature 90–110 °CProvides sufficient thermal energy for efficient catalysis.[14]

Pillar 3: Experimental Protocols & Workflow

Adherence to inert atmosphere techniques is critical for reproducibility, as oxygen can oxidize the active Pd(0) catalyst.

Experimental_Workflow Figure 2: General Experimental Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Charge vial with solids (Ar-Br, Base, Catalyst) B Seal, Evacuate & Backfill with N₂/Ar (3x) A->B C Add degassed solvent and amine via syringe B->C D Heat to target temperature with vigorous stirring C->D E Monitor progress (TLC, LC-MS) D->E F Cool to RT, dilute with solvent (EtOAc) E->F Upon Completion G Filter through Celite® to remove solids F->G H Aqueous Wash & Dry Organic Layer G->H I Concentrate and purify (Column Chromatography) H->I

Figure 2: General workflow for a Buchwald-Hartwig amination experiment.
Protocol 1: Recommended Conditions using a Modern Pre-catalyst

This protocol utilizes a state-of-the-art palladacycle pre-catalyst and a mild base to maximize the chances of success while preserving the ester functionality.

Reagents & Materials:

  • This compound (1.0 mmol, 217 mg)

  • Primary amine (1.2 mmol)

  • BrettPhos Pd G4 Pre-catalyst (0.02 mmol, 2 mol%, ~18 mg)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 425 mg)

  • Anhydrous Toluene (5 mL)

  • Oven-dried reaction vial with a PTFE-lined screw cap and a magnetic stir bar

  • Inert atmosphere source (Nitrogen or Argon)

  • Standard laboratory glassware for work-up

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, add the this compound (217 mg), K₃PO₄ (425 mg), and BrettPhos Pd G4 pre-catalyst (~18 mg) to the reaction vial. If a glovebox is unavailable, add the solids to the vial in the open air, seal it with the cap, and proceed to the next step.

  • Inerting the Atmosphere: Seal the vial and connect it to a Schlenk line. Carefully evacuate the vial under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Addition of Liquids: Using a syringe, add the anhydrous toluene (5 mL) to the vial. Follow this by adding the primary amine (1.2 mmol) via syringe.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: After 2-4 hours, briefly cool the reaction and take a small aliquot for analysis by TLC or LC-MS to check for the consumption of the starting material. If the reaction is sluggish, allow it to proceed for up to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the contents with ethyl acetate (20 mL).

  • Filtration: Filter the mixture through a short plug of Celite® to remove the inorganic base and palladium residues. Wash the plug with additional ethyl acetate (10 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the final product.

Protocol 2: Alternative Conditions using a Traditional Catalyst System

This protocol is an alternative using a classic Pd(0) source and ligand. Caution is advised , as the stronger base (NaOtBu) may cause partial hydrolysis of the ester. This should be considered if Protocol 1 fails to provide satisfactory conversion.

Reagents & Materials:

  • This compound (1.0 mmol, 217 mg)

  • Primary amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol% Pd, ~14 mg)

  • XPhos (0.036 mmol, 3.6 mol%, ~17 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Same equipment as Protocol 1

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox (or using the Schlenk line technique described above), charge a reaction vial with Pd₂(dba)₃ (~14 mg), XPhos (~17 mg), NaOtBu (135 mg), and this compound (217 mg).

  • Inerting the Atmosphere: Seal and purge the vial with an inert gas as described in Protocol 1.

  • Addition of Liquids: Add anhydrous 1,4-dioxane (5 mL) and the primary amine (1.2 mmol) via syringe.

  • Reaction: Heat the sealed vial to 100 °C with vigorous stirring.

  • Monitoring & Work-up: Follow the same monitoring, work-up, and purification steps as outlined in Protocol 1. Be sure to analyze the product carefully for any signs of ester hydrolysis.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide provides solutions to common issues.[11][15]

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficient temperature.3. Poor solubility of reagents.1. Ensure rigorous inert atmosphere techniques. Use a fresh bottle of pre-catalyst.2. Increase temperature in 10 °C increments (up to 120 °C).3. Try a different solvent system (e.g., switch from toluene to dioxane or t-BuOH).
Ester Hydrolysis Observed The base is too strong for the substrate/temperature combination.Switch to a weaker base (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃). If using K₃PO₄ already, consider lowering the reaction temperature.
Dehalogenation of Starting Material A competitive side reaction is occurring, often promoted by trace water or certain ligands.Ensure all reagents and solvents are scrupulously dry. Consider screening a different ligand (e.g., RuPhos or JohnPhos).
Formation of Diarylamine (Ar₂NR) The mono-arylated product is reacting further.This is less common with primary amines and bulky ligands like BrettPhos. If observed, try slightly reducing the amount of aryl bromide (e.g., to 0.95 equivalents relative to the amine).

Safety Considerations

  • Inert Atmosphere: Standard Schlenk line or glovebox techniques should be employed to handle air-sensitive reagents and prevent catalyst deactivation.

  • Reagent Handling: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Pressure: Heating sealed vials will cause a buildup of pressure. Ensure the reaction vessel is appropriate for the temperature and scale.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal residues, in accordance with institutional and local regulations.

References

Application Notes and Protocols: Versatile Synthesis of Substituted Pyrazines from Methyl 6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties, arising from the two nitrogen atoms in a 1,4-relationship, allow it to act as a hydrogen bond acceptor and engage in various non-covalent interactions with biological targets.[4] This has led to the development of pyrazine-containing drugs with a wide range of therapeutic applications, including antiviral, anticancer, anti-inflammatory, and antibacterial activities.[1][2][3]

Methyl 6-bromopyrazine-2-carboxylate is a versatile and commercially available building block for the synthesis of a diverse library of substituted pyrazines. The presence of a bromine atom at the 6-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, while the methyl ester at the 2-position can be further functionalized, for instance, through hydrolysis to the corresponding carboxylic acid, enabling amide bond formation.[5][6]

This comprehensive guide provides detailed protocols and expert insights into the synthesis of substituted pyrazines utilizing this compound as a key intermediate. We will delve into the practical application of several powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. For each reaction, a detailed experimental protocol is provided, along with a discussion of the underlying mechanistic principles and key considerations for successful execution.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of heteroaromatic compounds like pyrazines.[4][7][8] These reactions offer a mild and efficient means to form new carbon-carbon and carbon-nitrogen bonds with high functional group tolerance.

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. The choice of palladium source, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions, particularly the undesired hydrodebromination of the starting material, which can be a significant issue with electron-deficient heteroaryl halides like bromopyrazines.[2]

I. Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-pyrazine-2-carboxylates

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the introduction of a variety of aryl and heteroaryl substituents onto the pyrazine core.[9][10][11] The reaction typically involves the coupling of an organoboron reagent (boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base.[10]

Reaction Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification start Combine Reactants degas Degas Mixture start->degas Inert Atmosphere heat Heat to Reaction Temp. degas->heat quench Quench Reaction heat->quench Monitor by TLC/LC-MS extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify Sonogashira_Reaction compoundA This compound product Methyl 6-alkynylpyrazine-2-carboxylate compoundA->product compoundB Terminal Alkyne (R-C≡CH) compoundB->product reagents Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) Solvent (e.g., THF) reagents->product Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Complex Amine Complex Oxidative Addition Complex->Amine Complex R₂NH, Base Pd(II) Amido Complex Pd(II) Amido Complex Amine Complex->Pd(II) Amido Complex - HX Pd(II) Amido Complex->Pd(0)L Reductive Elimination (Ar-NR₂ formation)

References

The Strategic Deployment of Methyl 6-bromopyrazine-2-carboxylate in the Genesis of Novel Heterocyclic Architectures: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Core and the Versatility of a Key Building Block

The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][3] The inherent electronic properties of the pyrazine ring, coupled with its ability to participate in hydrogen bonding, make it an attractive pharmacophore for drug design.[1] "Methyl 6-bromopyrazine-2-carboxylate" has emerged as a highly versatile and strategic starting material for the synthesis of a diverse array of complex heterocyclic systems.[4] Its bifunctional nature, possessing both a bromine atom amenable to cross-coupling reactions and an ester group for further derivatization, provides a powerful handle for molecular elaboration.

This technical guide provides an in-depth exploration of the applications of this compound in the development of novel heterocycles. We will delve into the causality behind experimental choices for key synthetic transformations and provide detailed, field-proven protocols to empower researchers in their quest for new chemical entities.

Core Synthetic Strategies: Unleashing the Potential of this compound

The synthetic utility of this compound primarily revolves around the strategic functionalization of the C-Br bond, followed by manipulations of the ester group or subsequent cyclization reactions. The principal transformations include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, which allow for the introduction of a wide range of substituents at the 6-position of the pyrazine ring.

Diagram: Synthetic Pathways from this compound

A This compound B Suzuki-Miyaura Coupling A->B ArB(OH)2, Pd catalyst, Base C Buchwald-Hartwig Amination A->C Amine, Pd catalyst, Base D Stille Coupling A->D Organostannane, Pd catalyst F 6-Aryl/Heteroaryl Pyrazine Derivatives B->F G 6-Amino Pyrazine Derivatives C->G H 6-Substituted Pyrazine Derivatives D->H E Cyclization Reactions I Fused Pyrazine Heterocycles E->I F->E Further transformation G->E Intramolecular cyclization H->E Further transformation cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, boronic acid, and base in a flask. B Add solvent and degas the mixture. A->B C Add Pd catalyst and ligand under inert atmosphere. B->C D Heat the reaction mixture to the specified temperature. C->D E Cool to room temperature and perform aqueous work-up. D->E F Extract with an organic solvent. E->F G Purify by column chromatography. F->G Pd0 Pd(0)L2 OA_complex Ar-Pd(II)(Br)L2 Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_adduct [Ar-Pd(II)(NHR'R'')L2]+Br- OA_complex->Amine_adduct Amine Coordination Amido_complex Ar-Pd(II)(NR'R'')L2 Amine_adduct->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Product Ar-NR'R'' Amido_complex->Product Reductive Elimination

References

Application Note & Protocol: High-Yield Synthesis of 6-Bromopyrazine-2-Carboxylic Acid via Saponification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

6-Bromopyrazine-2-carboxylic acid is a pivotal heterocyclic building block in contemporary drug discovery and development. Its structural motif is integral to a variety of pharmacologically active agents. This application note provides a detailed, field-proven protocol for the synthesis of 6-bromopyrazine-2-carboxylic acid through the base-catalyzed hydrolysis (saponification) of its methyl ester precursor, Methyl 6-bromopyrazine-2-carboxylate. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step methodology optimized for high yield and purity, and provide essential safety and troubleshooting guidance. This document is intended for researchers, chemists, and process development scientists engaged in pharmaceutical and fine chemical synthesis.

Reaction Principle: Nucleophilic Acyl Substitution

The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification. This reaction is a cornerstone of organic synthesis and proceeds via a nucleophilic acyl substitution mechanism.

Mechanism Causality:

  • Nucleophilic Attack: The reaction is initiated by the attack of a hydroxide ion (OH⁻), a strong nucleophile, on the electrophilic carbonyl carbon of the ester. This step is favored because the carbonyl carbon carries a partial positive charge due to the electronegativity of the two adjacent oxygen atoms.

  • Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, and its electrons move to the carbonyl oxygen, forming a transient, unstable tetrahedral intermediate.

  • Intermediate Collapse & Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. Concurrently, the methoxide ion (⁻OCH₃), the weaker base compared to the hydroxide ion, is expelled as the leaving group.

  • Irreversible Acid-Base Reaction: The liberated methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This is a highly favorable acid-base reaction that drives the equilibrium entirely to the product side, forming a stable carboxylate salt and methanol. This step renders the overall saponification process effectively irreversible, in stark contrast to acid-catalyzed hydrolysis which is a reversible process[1][2].

  • Final Protonation: A final workup step involving the addition of a strong acid (e.g., HCl) is required to protonate the carboxylate salt, yielding the desired neutral 6-bromopyrazine-2-carboxylic acid, which typically precipitates from the aqueous solution.

A green and highly efficient method using Lithium Hydroxide (LiOH) in water has been reported for a similar substrate, avoiding organic solvents during the reaction and yielding a high-purity product[3]. This protocol is adapted from that principle for its efficiency and environmental advantages.

Materials & Equipment

Reagents & Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )Supplier Example(s)
This compound40155-34-8217.02Manchester Organics[4]
6-Bromopyrazine-2-carboxylic acid (Product)1196151-53-7203.00Sigma-Aldrich, Appretech[5]
Lithium Hydroxide Monohydrate (LiOH·H₂O)1310-66-341.96Major Chemical Suppliers
Hydrochloric Acid (HCl), 2M solution7647-01-036.46Major Chemical Suppliers
Deionized Water (H₂O)7732-18-518.02N/A
Methanol (MeOH)67-56-132.04Major Chemical Suppliers
Equipment
  • Round-bottom flask (appropriate size for scale)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller or water bath

  • Reflux condenser

  • Thermometer

  • pH meter or pH indicator strips

  • Buchner funnel and flask

  • Vacuum source

  • Glassware for filtration and workup (beakers, graduated cylinders)

  • Rotary evaporator (optional, for solvent removal if extraction is needed)

  • Analytical balance

Detailed Experimental Protocol

This protocol is designed for a 1.0 molar scale synthesis, based on a highly efficient, aqueous-based procedure[3].

Reaction Setup & Hydrolysis
  • Charge the Flask: In a 2 L round-bottom flask equipped with a magnetic stir bar, add deionized water (1 L).

  • Dissolve Base: While stirring, slowly add Lithium Hydroxide Monohydrate (42.4 g, 1.01 mol, 1.01 eq). Stir until all solids are dissolved. An exotherm may be observed.

  • Add Ester: To the aqueous LiOH solution, add this compound (217.0 g, 1.0 mol, 1.0 eq) in portions over 30-60 minutes. The addition may be exothermic; maintain the internal temperature below 40°C by using a water bath if necessary.

  • Reaction: Once the addition is complete, allow the mixture to stir at room temperature (approx. 20-25°C).

  • Monitor Progress: Monitor the reaction's completion using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC is Ethyl Acetate/Hexanes (1:1). The reaction is complete when the starting ester spot is no longer visible. The reaction time is typically 2-4 hours.

Work-up & Product Isolation
  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5°C using an ice-water bath. This cooling step is critical for controlling the subsequent acidification and ensuring maximal precipitation of the product.

  • Acidification: While maintaining vigorous stirring and the low temperature, slowly add 2M hydrochloric acid (HCl) dropwise. The product, 6-bromopyrazine-2-carboxylic acid, will begin to precipitate as the pH of the solution becomes acidic.

  • pH Adjustment: Continue adding 2M HCl until the pH of the slurry is approximately 2-3. Verify the pH using a calibrated pH meter or pH paper. This ensures complete protonation of the carboxylate salt.

  • Precipitation & Aging: Stir the resulting thick slurry at 0-5°C for an additional 30-60 minutes to maximize crystal growth and precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two portions of cold (0-5°C) deionized water (2 x 150 mL) to remove any inorganic salts (LiCl) and residual acid.

  • Drying: Dry the purified solid product under vacuum at 40-50°C to a constant weight. The expected yield is typically >95%.

Visualization of Workflow

Ester_Hydrolysis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation A 1. Dissolve LiOH in H₂O B 2. Add this compound A->B C 3. Stir at Room Temp (2-4h) B->C D 4. Monitor by TLC/HPLC C->D E 5. Cool to 0-5°C D->E Reaction Complete F 6. Acidify with 2M HCl to pH 2-3 E->F G 7. Filter Precipitate F->G H 8. Wash with Cold H₂O G->H I 9. Dry Under Vacuum H->I J Final Product: 6-Bromopyrazine-2-carboxylic acid I->J

Caption: Workflow for the saponification of this compound.

Safety & Hazard Management

All operations must be conducted inside a certified chemical fume hood by personnel trained in standard laboratory procedures. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

  • This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes[6].

  • 6-Bromopyrazine-2-carboxylic acid: Warning. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation (H302, H315, H319, H335).

  • Lithium Hydroxide (LiOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. The acidification step is exothermic and should be performed slowly and with cooling.

In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer duration. Gentle warming to 30-40°C can be applied if necessary. Confirm base stoichiometry.
Low Product Yield Incomplete precipitation during acidification.Ensure the pH is lowered to 2-3. Ensure the mixture is thoroughly cooled (0-5°C) before and during acidification.
Product is partially soluble in the mother liquor.If the product does not precipitate well, extract the aqueous layer with an organic solvent like Ethyl Acetate after acidification.
Product is Oily/Gummy Impurities present or incomplete drying.Recrystallize the product from a suitable solvent system (e.g., Ethanol/Water). Ensure the product is thoroughly dry.

Chemical Reaction Diagram

Caption: Saponification of this compound.

References

Anwendungsleitfaden und Protokolle zur Derivatisierung von Methyl-6-brompyrazin-2-carboxylat für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die chemische Modifikation von Methyl-6-brompyrazin-2-carboxylat. Als Senior Application Scientist ist es mein Ziel, nicht nur schrittweise Anleitungen zu liefern, sondern auch die wissenschaftlichen Grundlagen und strategischen Überlegungen zu beleuchten, die für die erfolgreiche Synthese und das anschließende biologische Screening von Pyrazin-Derivaten entscheidend sind.

Einleitung: Die strategische Bedeutung von Pyrazin-Scaffolds in der medizinischen Chemie

Pyrazine sind eine bedeutende Klasse von N-Heterozyklen, die in einer Vielzahl von pharmazeutisch aktiven Wirkstoffen und Naturstoffen vorkommen.[1][2] Ihre einzigartige elektronische Beschaffenheit, die durch die beiden Stickstoffatome im Ring entsteht, verleiht ihnen die Fähigkeit, als Wasserstoffbrücken-Akzeptoren zu fungieren, was für die Interaktion mit biologischen Zielmolekülen wie Kinasen von entscheidender Bedeutung ist.[3][4][5][6][7] Methyl-6-brompyrazin-2-carboxylat ist ein besonders wertvolles Ausgangsmaterial. Die Brom- und Methylester-Funktionalitäten an dem elektronisch armen Pyrazinring bieten orthogonale Angriffspunkte für eine vielfältige chemische Derivatisierung, was die Erstellung von umfangreichen Substanzbibliotheken für das High-Throughput Screening (HTS) ermöglicht.

Die hier vorgestellten Derivatisierungsstrategien zielen darauf ab, die pharmakologischen Eigenschaften des Moleküls zu modulieren, um dessen Potenzial als Inhibitor von Proteinkinasen zu untersuchen, einer Enzymklasse, die bei der Entstehung und Progression von Krebs eine zentrale Rolle spielt.[3][4][5][6][7]

Strategien zur Derivatisierung des Pyrazin-Kerns

Die primäre Modifikation des Methyl-6-brompyrazin-2-carboxylat-Kerns konzentriert sich auf die Substitution des Bromatoms. Hierfür haben sich drei Hauptstrategien als besonders wirksam erwiesen:

  • Suzuki-Miyaura-Kreuzkupplung: Zur Einführung von Aryl- und Heteroaryl-Substituenten.

  • Buchwald-Hartwig-Aminierung: Zur Einführung von primären und sekundären Aminen.

  • Nukleophile Aromatische Substitution (SNAr): Eine alternative, metallfreie Methode zur Einführung von Nukleophilen.

Die Wahl der Methode hängt von der Art des gewünschten Substituenten und den vorhandenen funktionellen Gruppen ab.

Suzuki-Miyaura-Kreuzkupplung: Aufbau von Biaryl-Systemen

Die Palladium-katalysierte Suzuki-Miyaura-Reaktion ist eine der robustesten Methoden zur Bildung von C-C-Bindungen. Bei elektronisch armen Heterozyklen wie Pyrazinen verläuft diese Reaktion in der Regel sehr effizient.

Kausale Betrachtung der experimentellen Parameter: Die Wahl des Katalysators und der Base ist entscheidend. Für elektronisch arme Heteroaryl-Halogenide sind Palladium-Katalysatoren mit elektronenreichen, sterisch anspruchsvollen Liganden wie Pd(dppf)Cl2 oft ideal, da sie die oxidative Addition, den geschwindigkeitsbestimmenden Schritt des katalytischen Zyklus, fördern. Eine Base wie Cäsiumcarbonat (Cs2CO3) ist erforderlich, um das Organoboran-Reagenz zu aktivieren und die Transmetallierung zu erleichtern.

Protokoll 1: Synthese von Methyl-6-(4-aminophenyl)pyrazin-2-carboxylat

Dieses Protokoll wurde aus einem Verfahren zur Synthese von JAK2-Inhibitoren adaptiert.[5]

  • Materialien:

    • Methyl-6-brompyrazin-2-carboxylat

    • (4-((tert-Butoxycarbonyl)amino)phenyl)boronsäure

    • Cäsiumcarbonat (Cs2CO3)

    • [1,1'-Bis(diphenylphosphino)ferrocen]dichloropalladium(II) (Pd(dppf)Cl2)

    • Wasserfreies N,N-Dimethylformamid (DMF)

  • Durchführung:

    • In einem geeigneten Reaktionsgefäß werden Methyl-6-brompyrazin-2-carboxylat (1,0 Äq.), (4-((tert-Butoxycarbonyl)amino)phenyl)boronsäure (1,0 Äq.) und Cäsiumcarbonat (2,0 Äq.) in wasserfreiem DMF vorgelegt.

    • Die Suspension wird unter starkem Rühren für 20 Minuten mit einem Inertgas (Argon oder Stickstoff) entgast.

    • Anschließend wird Pd(dppf)Cl2 (0,1 Äq.) zugegeben.

    • Das Reaktionsgemisch wird bei 60 °C für 4 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.

    • Nach vollständigem Umsatz wird das Reaktionsgemisch auf Raumtemperatur abgekühlt, mit Ethylacetat verdünnt und mit Wasser und gesättigter Kochsalzlösung gewaschen.

    • Die organische Phase wird über Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

    • Das Rohprodukt (das Boc-geschützte Derivat) wird mittels Säulenchromatographie an Kieselgel gereinigt.

    • Zur Abspaltung der Boc-Schutzgruppe wird das gereinigte Produkt in Dichlormethan (DCM) gelöst und mit Trifluoressigsäure (TFA) versetzt und bei Raumtemperatur gerührt, bis die Reaktion vollständig ist (DC-Kontrolle).

    • Das Lösungsmittel wird im Vakuum entfernt und der Rückstand durch Zugabe einer gesättigten Natriumbicarbonatlösung neutralisiert. Das Produkt wird mit DCM extrahiert, die organische Phase getrocknet und eingeengt, um das finale Amin zu erhalten.

Buchwald-Hartwig-Aminierung: Synthese von 6-Amino-Pyrazinen

Diese Palladium-katalysierte Reaktion ist eine äußerst vielseitige Methode zur Bildung von C-N-Bindungen. Sie ist besonders nützlich für die Kopplung von Arylhalogeniden mit einer breiten Palette von primären und sekundären Aminen.

Kausale Betrachtung der experimentellen Parameter: Ähnlich wie bei der Suzuki-Kupplung ist die Wahl des Liganden entscheidend. Sterisch anspruchsvolle Biarylphosphin-Liganden (z. B. RuPhos, BrettPhos) sind oft überlegen, da sie die reduktive Eliminierung, den letzten Schritt zur Produktbildung, beschleunigen. Starke, nicht-nukleophile Basen wie Lithium-bis(trimethylsilyl)amid (LiHMDS) oder Natrium-tert-butanolat (NaOtBu) sind erforderlich, um das Amin zu deprotonieren und den Katalysator zu regenerieren.

Protokoll 2: Allgemeine Vorgehensweise zur Buchwald-Hartwig-Aminierung von Methyl-6-brompyrazin-2-carboxylat

Dieses Protokoll basiert auf etablierten Methoden für die Aminierung von 2-Bromopyrazinen.[8]

  • Materialien:

    • Methyl-6-brompyrazin-2-carboxylat

    • Gewünschtes primäres oder sekundäres Amin (z. B. Anilin, Morpholin)

    • Tris(dibenzylidenaceton)dipalladium(0) (Pd2(dba)3)

    • RuPhos oder ein anderer geeigneter Biarylphosphin-Ligand

    • Lithium-bis(trimethylsilyl)amid (LiHMDS)

    • Wasserfreies Toluol

  • Durchführung:

    • Ein Schlenk-Rohr wird unter Inertgasatmosphäre mit Pd2(dba)3 (0,02 Äq.), dem Liganden (0,04 Äq.) und der Base (LiHMDS, 1,4 Äq.) befüllt.

    • Wasserfreies Toluol wird zugegeben, gefolgt von Methyl-6-brompyrazin-2-carboxylat (1,0 Äq.) und dem Amin (1,2 Äq.).

    • Das Reaktionsgefäß wird verschlossen und das Gemisch bei 100 °C erhitzt, bis die Umsetzung vollständig ist (typischerweise 16-24 Stunden, Überwachung mittels DC oder LC-MS).

    • Nach Abkühlen auf Raumtemperatur wird das Reaktionsgemisch durch Celite filtriert, um die Palladium-Reste zu entfernen.

    • Das Filtrat wird im Vakuum eingeengt und der Rückstand mittels Säulenchromatographie an Kieselgel gereinigt.

Nukleophile Aromatische Substitution (SNAr)

Aufgrund des elektronenziehenden Charakters des Pyrazinrings kann das Bromatom auch direkt durch starke Nukleophile ohne Metallkatalysator substituiert werden. Diese Methode ist besonders attraktiv, da sie kostengünstiger ist und die Kontamination des Produkts mit Metallen vermeidet.

Kausale Betrachtung der experimentellen Parameter: Die SNAr-Reaktion wird durch die elektronische Armut des aromatischen Rings begünstigt. Die beiden Stickstoffatome im Pyrazinring delokalisieren die negative Ladung des Meisenheimer-Komplexes, des intermediären Zustands der Reaktion, und stabilisieren ihn somit. Die Reaktion erfordert oft höhere Temperaturen und ist in der Regel auf stark nukleophile Amine beschränkt. Eine Studie, die SNAr und Palladium-katalysierte Aminierungen an Heteroarylchloriden vergleicht, hat gezeigt, dass für reaktive Substrate wie Chloropyrazin die SNAr in umweltfreundlichen Lösungsmitteln wie Wasser eine praktikable und oft bevorzugte Alternative darstellt.[6]

Protokoll 3: SNAr-Reaktion mit einem aliphatischen Amin

  • Materialien:

    • Methyl-6-brompyrazin-2-carboxylat

    • Aliphatisches Amin (z. B. Piperidin, 3-5 Äq.)

    • Dimethylsulfoxid (DMSO) oder N-Methyl-2-pyrrolidon (NMP)

  • Durchführung:

    • Methyl-6-brompyrazin-2-carboxylat (1,0 Äq.) wird in DMSO oder NMP gelöst.

    • Das aliphatische Amin (3-5 Äq.) wird zugegeben.

    • Das Reaktionsgemisch wird in einem verschlossenen Gefäß (z. B. Mikrowellenreaktor-Vial) auf 120-150 °C erhitzt.

    • Der Reaktionsfortschritt wird mittels DC oder LC-MS verfolgt.

    • Nach vollständigem Umsatz wird das Gemisch abgekühlt, mit Wasser verdünnt und das Produkt mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

    • Die vereinigten organischen Phasen werden getrocknet, filtriert und eingeengt.

    • Das Rohprodukt wird mittels Säulenchromatographie gereinigt.

Sekundäre Derivatisierung: Aufbau der Carboxamid-Bibliothek

Nach der erfolgreichen Modifikation an Position 6 des Pyrazinrings wird die Methylester-Gruppe als nächster Angriffspunkt für die Derivatisierung genutzt. Die Umwandlung des Esters in eine Reihe von Amiden ist ein entscheidender Schritt, um die strukturelle Vielfalt zu erhöhen und die Wechselwirkungen mit dem biologischen Zielmolekül zu optimieren.

Workflow für die Amid-Synthese:

G cluster_0 Primäre Derivatisierung cluster_1 Sekundäre Derivatisierung cluster_2 Screening Start Methyl 6-bromopyrazine-2-carboxylate Derivat 6-Aryl/Amino-Derivat (Ester) Start->Derivat Suzuki / Buchwald-Hartwig / SNAr Saeure 6-Aryl/Amino-Pyrazin-2-carbonsäure Derivat->Saeure Ester-Hydrolyse (z.B. LiOH) Amid Finale Amid-Bibliothek Saeure->Amid Amid-Kupplung (z.B. EDC/HOBt) mit diversen Aminen Screening Biologisches Screening (z.B. Kinase-Assay) Amid->Screening

Abbildung 1: Allgemeiner Workflow von der primären Derivatisierung bis zum biologischen Screening.

Ester-Hydrolyse

Der erste Schritt ist die Hydrolyse des Methylesters zur freien Carbonsäure.

Protokoll 4: Hydrolyse des Methylesters

Dieses Protokoll ist eine allgemeine Methode, die für viele Heteroaryl-Ester anwendbar ist.[9]

  • Materialien:

    • 6-substituiertes Methylpyrazin-2-carboxylat-Derivat

    • Lithiumhydroxid (LiOH)

    • Tetrahydrofuran (THF) / Wasser

  • Durchführung:

    • Das Ester-Derivat (1,0 Äq.) wird in einem Gemisch aus THF und Wasser (z. B. 3:1) gelöst.

    • Lithiumhydroxid (1,5-2,0 Äq.) wird zugegeben und das Gemisch bei Raumtemperatur gerührt.

    • Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.

    • Nach vollständiger Hydrolyse wird das THF im Vakuum entfernt.

    • Die wässrige Lösung wird mit 1 M Salzsäure vorsichtig auf einen pH-Wert von ca. 3-4 angesäuert, wobei die Carbonsäure ausfällt.

    • Der Feststoff wird abfiltriert, mit kaltem Wasser gewaschen und im Vakuum getrocknet.

Amid-Kupplung

Die resultierende Carbonsäure kann nun mit einer Vielzahl von Aminen gekoppelt werden, um die finale Substanzbibliothek zu erstellen. Eine der gebräuchlichsten Methoden ist die Verwendung von Carbodiimid-Kupplungsreagenzien wie EDC in Kombination mit HOBt.

Kausale Betrachtung der experimentellen Parameter: EDC aktiviert die Carbonsäure durch Bildung eines reaktiven O-Acylisoharnstoff-Intermediats. Dieses Intermediat ist jedoch anfällig für Racemisierung und Nebenreaktionen. Die Zugabe von HOBt fängt das Intermediat ab und bildet einen stabileren, aber immer noch hochreaktiven HOBt-Ester, der dann effizient und mit minimaler Racemisierung mit dem Amin zum gewünschten Amid reagiert.[3][10][11] Eine nicht-nukleophile Base wie Diisopropylethylamin (DIPEA) wird verwendet, um das Ammoniumsalz des Amins zu neutralisieren und das bei der Reaktion entstehende HCl abzufangen.

Protokoll 5: EDC/HOBt-vermittelte Amid-Kupplung

Dieses Protokoll ist eine Standardprozedur für die Amid-Synthese.[10][12]

  • Materialien:

    • 6-substituierte Pyrazin-2-carbonsäure

    • Gewünschtes Amin (1,0 Äq.)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC, 1,2 Äq.)

    • Hydroxybenzotriazol (HOBt, 1,2 Äq.)

    • N,N-Diisopropylethylamin (DIPEA, 2-3 Äq.)

    • Wasserfreies DMF oder DCM

  • Durchführung:

    • Die Carbonsäure (1,0 Äq.), das Amin (1,0 Äq.), EDC (1,2 Äq.) und HOBt (1,2 Äq.) werden in wasserfreiem DMF oder DCM gelöst.

    • Die Mischung wird auf 0 °C gekühlt und DIPEA (2-3 Äq.) wird langsam zugetropft.

    • Das Reaktionsgemisch wird langsam auf Raumtemperatur erwärmt und über Nacht gerührt.

    • Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.

    • Nach Abschluss der Reaktion wird das Gemisch mit Wasser verdünnt und mehrmals mit Ethylacetat oder DCM extrahiert.

    • Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.

    • Das Rohprodukt wird mittels Säulenchromatographie oder präparativer HPLC gereinigt.

Anwendungsbeispiele: Biologisches Screening von Pyrazin-Carboxamiden

Die erstellten Derivat-Bibliotheken sind nun bereit für das biologische Screening. Ein primäres Ziel für Pyrazin-Scaffolds ist die Identifizierung von Kinase-Inhibitoren.

Screening auf Kinase-Inhibitor-Aktivität

High-Throughput Screening (HTS)-Kampagnen werden typischerweise in 384- oder 1536-Well-Platten durchgeführt, um Tausende von Verbindungen effizient zu testen.[13][14][15]

Logischer Aufbau einer Screening-Kaskade:

G cluster_0 Primär-Screening cluster_1 Hit-Validierung cluster_2 Lead-Optimierung A Compound-Bibliothek B Primärer HTS (Einzelkonzentration, z.B. 10 µM) Ziel-Kinase-Assay A->B C Dosis-Wirkungs-Analyse (IC50-Bestimmung) B->C Identifizierte 'Hits' D Orthogonale Assays (z.B. zelluläre Phosphorylierungs-Assays) C->D Potente Inhibitoren E SAR-Studien (Synthese weiterer Analoga) D->E Validierte 'Hits' F ADME/Tox-Profiling E->F

Abbildung 2: Typische Kaskade für das Screening von Kinase-Inhibitoren.

Quantitative Daten und Struktur-Wirkungs-Beziehungen (SAR)

Die biologische Aktivität von Pyrazin-Carboxamid-Derivaten ist stark von den Substituenten am Pyrazinring und an der Amid-Funktion abhängig. Die folgende Tabelle fasst beispielhafte Daten für Pyrazin-basierte Inhibitoren zusammen, die in der Literatur berichtet wurden.

VerbindungZiel-KinaseICngcontent-ng-c1205671314="" class="ng-star-inserted">50 (nM)Zelluläre Aktivität (Zelllinie)Referenz
Derivat A FGFR125NCI-H520 (IC50 = 26.69 µM)[7]
Derivat B FGFR215SNU-16 (IC50 = 1.88 µM)[7]
Derivat C AXL141% Hemmung @ 10 µM-[4][5]
Derivat D TRKA34% Hemmung @ 10 µM-[4][5]
Derivat E HPK190 (EC50)T-Zellen (IL-2 Sekretion)

Interpretation der SAR:

  • 6-Aryl-Substituenten: Die Einführung von Aryl-Gruppen an Position 6 (via Suzuki-Kupplung) führt oft zu potenten Kinase-Inhibitoren. Die elektronischen und sterischen Eigenschaften dieser Gruppe können die Selektivität und Potenz stark beeinflussen.[7]

  • Amid-Substituenten: Die Variation der Amingruppe in der Amid-Funktion ist entscheidend für die Feinabstimmung der pharmakokinetischen Eigenschaften (z. B. Löslichkeit, Permeabilität) und kann zusätzliche Wechselwirkungen mit dem Zielprotein eingehen.[8][10]

Fazit und Ausblick

Methyl-6-brompyrazin-2-carboxylat ist ein vielseitiger und wertvoller Baustein für die Synthese von Wirkstoffkandidaten. Die in diesem Leitfaden beschriebenen robusten und skalierbaren Protokolle für die Suzuki-Miyaura-Kupplung, die Buchwald-Hartwig-Aminierung und die anschließende Amidierung ermöglichen die effiziente Erstellung von fokussierten Substanzbibliotheken. Die hohe Erfolgsquote dieser Reaktionen in Kombination mit der nachgewiesenen biologischen Aktivität von Pyrazin-Carboxamiden, insbesondere als Kinase-Inhibitoren, unterstreicht das enorme Potenzial dieses Scaffolds in der modernen Arzneimittelforschung. Zukünftige Arbeiten sollten sich auf die weitere Untersuchung der Struktur-Wirkungs-Beziehungen konzentrieren, um die Selektivität und die pharmakokinetischen Profile der Derivate weiter zu optimieren und neue therapeutische Angriffspunkte zu erschließen.

Referenzen

  • Benchchem. (2025). Application Note and Protocol: Amide Coupling with Methyl 3-Amino-1H-pyrazole-4-carboxylate. Benchchem.

  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives.

  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives.

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (n.d.). PMC.

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024, November 5). NIH.

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.).

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.

  • Aapptec Peptides. (n.d.). Coupling Reagents.

  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. (n.d.). PubMed.

  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373.

  • Benchchem. (2025). A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amination Reactions. Benchchem.

  • WuXi Biology. (n.d.). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions.

  • QSAR Analysis for 6-arylpyrazine-2-carboxamides as Trypanosoma Brucei Inhibitors. (n.d.).

  • Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor | Journal of Medicinal Chemistry. (n.d.). ACS Publications.

  • Synthesis, characterization and anticancer activity of pyrazine-2-carboxamide metal complexes. (2018, January). ResearchGate.

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-21.

  • Benchchem. (2025). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. Benchchem.

  • Synthesis and biological activity of 5-alkyl-6-(alkylsulfanyl)- or 5-alkyl-6-(arylsulfanyl)pyrazine-2-carboxamides and corresponding thioamides. (2002, January). PubMed.

  • Incorporating Domain Knowledge and Structure-Based Descriptors for Machine Learning: A Case Study of Pd-Catalyzed Sonogashira Reactions. (2023, June 13).

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (n.d.). ResearchGate.

  • Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. (n.d.). NIH.

  • A process for the preparation of pyrazine derivatives. (1983, September 14). European Patent Office.

  • Enamine. (n.d.). High-Throughput Screening.

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.).

  • Methylpyrazine-2-carboxylate. (n.d.). NIST WebBook.

  • Ambeed. (n.d.). 5-Bromo-1,3-benzodioxole.

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery.

  • Molecular Modeling Reveals Selective AChE Inhibitor Against Bemisia tabaci Pest. (2025, December 13). MDPI.

  • Ambeed. (n.d.). Palladium (II) acetate.

References

Application Note & Protocols: Scalable Synthesis of Methyl 6-bromopyrazine-2-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 6-bromopyrazine-2-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its strategic importance lies in its versatile reactivity, primarily at the bromine-substituted C6 position, which allows for the facile introduction of diverse molecular fragments through cross-coupling reactions. This application note provides a comprehensive, scalable, and field-tested guide for the synthesis of the core scaffold and its subsequent derivatization. We detail robust protocols, explain the rationale behind key experimental choices, and present workflows designed for scalability from grams to kilograms. The methodologies described herein are geared towards researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, aiming to streamline the synthesis of novel pyrazine-based compounds.

Introduction: The Strategic Value of the 6-Bromopyrazine Scaffold

Pyrazine-2-carboxylic acid derivatives are a privileged scaffold in drug discovery, appearing in a range of therapeutic agents. The introduction of a bromine atom at the C6 position transforms the simple pyrazine ring into a highly versatile synthetic intermediate. The electron-withdrawing nature of the pyrazine nitrogens and the C2-ester group makes the C-Br bond particularly susceptible to palladium-catalyzed cross-coupling reactions. This enables the construction of complex molecules with applications as antivirals, kinase inhibitors, and other targeted therapeutics.[1][2]

This guide is structured into two primary sections:

  • Part A: Synthesis of the Core Scaffold. A detailed protocol for the multi-gram synthesis of this compound from commercially available starting materials.

  • Part B: Scalable Derivatization Strategies. Protocols and guidance for leveraging the bromo-scaffold in high-yield palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

Part A: Scalable Synthesis of the Core Scaffold

The most direct and scalable route to this compound begins with the commercially available Methyl pyrazine-2-carboxylate. The key transformation is a regioselective electrophilic bromination.

Workflow for Core Scaffold Synthesis

The synthesis is a straightforward, two-step process from the corresponding carboxylic acid, or a one-step bromination from the methyl ester. For scalability, direct bromination of the ester is often preferred to minimize unit operations.

A Methyl pyrazine-2-carboxylate B This compound A->B  Bromination (NBS, Oleum) cluster_0 Derivatization Pathways Core This compound Aryl 6-Aryl Derivatives Core->Aryl Suzuki Coupling Amino 6-Amino Derivatives Core->Amino Buchwald-Hartwig Amination Alkynyl 6-Alkynyl Derivatives Core->Alkynyl Sonogashira Coupling

References

The Versatile Role of Methyl 6-bromopyrazine-2-carboxylate in Modern Cross-Coupling Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazine Scaffold

The pyrazine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a key component in a vast array of biologically active molecules, including anticancer, diuretic, and antidiabetic agents.[3] Methyl 6-bromopyrazine-2-carboxylate emerges as a particularly valuable and versatile building block for the synthesis of complex pyrazine derivatives. Its structure incorporates a bromo-substituent, which serves as a reactive handle for palladium-catalyzed cross-coupling reactions, and a methyl ester, which can be further modified or may play a role in the target molecule's activity. This guide provides an in-depth exploration of the reactions of this compound with various organometallic reagents, offering detailed protocols and expert insights for researchers in drug development and organic synthesis.

Core Concept: Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of the pyrazine core at the 6-position of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. These reactions form a new carbon-carbon bond by coupling the bromopyrazine with an organometallic reagent. The general catalytic cycle, applicable to most of these transformations, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation (R-M) Ar-Pd(II)-Br(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of the organometallic reagent (R-M) dictates the type of cross-coupling reaction and the nature of the substituent introduced onto the pyrazine ring. This guide will focus on four key classes of reactions: Suzuki-Miyaura, Stille, Negishi, and Kumada couplings.

I. Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the organoboron reagents.[4] The reaction typically employs a palladium catalyst and a base to couple the bromopyrazine with a boronic acid or a boronate ester.

Causality Behind Experimental Choices:
  • Catalyst System: The choice of palladium precursor and ligand is critical. For electron-deficient heteroaromatic halides like this compound, catalyst systems that are both electron-rich and bulky are often preferred to promote the oxidative addition step and prevent catalyst deactivation. Systems like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand such as SPhos are effective.[5]

  • Base: The base plays a crucial role in activating the organoboron reagent to facilitate transmetalation.[4] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield, and often requires empirical optimization.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is frequently used. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants Combine: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) Catalyst Add Catalyst System: - Pd(PPh₃)₄ (0.05 eq) Reactants->Catalyst Solvent Add Solvent System: - Dioxane/H₂O (4:1) Catalyst->Solvent Degas Degas with Argon/Nitrogen Solvent->Degas Heat Heat to 80-100 °C Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench with Water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Inert Atmosphere: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and add water (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 6-arylpyrazine-2-carboxylate.

II. Stille Coupling: Utilizing Organotin Reagents

The Stille coupling is a powerful reaction that utilizes organostannanes as coupling partners.[6][7] A key advantage of Stille couplings is the stability of organotin reagents to air and moisture, and their compatibility with a wide range of functional groups.[8] However, a significant drawback is the toxicity of tin compounds.[6]

Causality Behind Experimental Choices:
  • Catalyst System: Palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly employed. The choice of ligand can influence the rate of transmetalation.[9]

  • Additives: In some cases, the addition of a copper(I) salt, such as CuI, can accelerate the reaction, particularly with less reactive organostannanes.[8] The addition of lithium chloride can also be beneficial.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene, THF, or DMF are typically used.

Detailed Experimental Protocol: Stille Coupling

This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous toluene (5 mL).

  • Reagent Addition: Add the organostannane reagent (1.1 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol).

  • Reaction: Heat the mixture to 110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Purification: Filter the mixture through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated, and the residue is purified by column chromatography. A fluoride workup (e.g., with aqueous KF) can be performed to remove tin byproducts.

III. Negishi Coupling: High Reactivity with Organozinc Reagents

The Negishi coupling employs highly reactive organozinc reagents, which often leads to faster reaction times and milder conditions compared to other cross-coupling methods.[10][11] These reagents exhibit high functional group tolerance.[12] A drawback is the moisture and air sensitivity of many organozinc compounds, often requiring their in situ preparation.[11]

Causality Behind Experimental Choices:
  • Catalyst System: Palladium catalysts are most common, with Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands like P(o-tol)₃ or SPhos being effective.[13] Nickel catalysts can also be used.[11]

  • Organozinc Reagent Preparation: Organozinc reagents can be prepared from the corresponding organohalide and activated zinc metal, or via transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).[11]

  • Solvent: Anhydrous ethereal solvents such as THF or DME are typically used.

Detailed Experimental Protocol: Negishi Coupling

This protocol describes a general procedure for the Negishi coupling, assuming the prior preparation or commercial availability of the organozinc reagent.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under argon, add a solution of the organozinc reagent (1.5 mmol) in THF.

  • Substrate and Catalyst Addition: Add a solution of this compound (1.0 mmol) in THF, followed by the palladium catalyst system (e.g., Pd₂(dba)₃ (0.025 mmol) and SPhos (0.05 mmol)).

  • Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) for 2-8 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

IV. Kumada Coupling: The Power of Grignard Reagents

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed and utilizes readily available Grignard reagents (organomagnesium halides).[14][15] These reactions are often very fast and efficient. However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction, as they are incompatible with acidic protons and many carbonyl groups.[15]

Causality Behind Experimental Choices:
  • Catalyst System: Both nickel and palladium catalysts are effective. Nickel catalysts, such as NiCl₂(dppe) or NiCl₂(dppp), are often preferred for their lower cost and high reactivity.[14]

  • Grignard Reagent: The Grignard reagent is a powerful nucleophile and a strong base, which dictates the need for protecting sensitive functional groups.

  • Solvent: Anhydrous ethereal solvents like THF or diethyl ether are essential for the formation and stability of the Grignard reagent.

Detailed Experimental Protocol: Kumada Coupling

This protocol provides a general procedure for the Kumada coupling of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, place a solution of this compound (1.0 mmol) and the nickel or palladium catalyst (e.g., NiCl₂(dppe), 0.05 mmol) in anhydrous THF (10 mL).

  • Grignard Addition: Cool the solution to 0 °C and add the Grignard reagent (1.2 mmol in THF) dropwise via the dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's completion by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the residue by column chromatography.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and expected outcomes for the cross-coupling of this compound. Please note that yields are highly dependent on the specific coupling partner and require optimization.

Reaction TypeOrganometallic ReagentTypical Catalyst SystemTypical BaseTypical SolventTemperature (°C)
Suzuki-Miyaura R-B(OH)₂ or R-B(pin)Pd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene/H₂O80-110
Stille R-Sn(Bu)₃Pd(PPh₃)₄, PdCl₂(PPh₃)₂-Toluene, THF, DMF80-120
Negishi R-ZnXPd₂(dba)₃/Ligand, NiCl₂(dppp)-THF, DME25-60
Kumada R-MgXNiCl₂(dppe), Pd(PPh₃)₄-THF, Et₂O0-25

Applications in Drug Discovery and Materials Science

The derivatives of this compound synthesized via these cross-coupling methods are valuable intermediates in the development of new pharmaceuticals and functional materials. For instance, the introduction of various aryl and heteroaryl groups at the 6-position has led to the discovery of potent inhibitors of various enzymes and modulators of receptors. The pyrazine core is a key pharmacophore in several approved drugs, and the methodologies described herein provide a direct route to novel analogues with potentially improved therapeutic properties.[1][3]

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of a wide range of functionalized pyrazine derivatives. The choice of the organometallic reagent and the optimization of the reaction conditions are paramount for achieving high yields and purity. The Suzuki-Miyaura, Stille, Negishi, and Kumada coupling reactions each offer distinct advantages and disadvantages in terms of reactivity, functional group tolerance, and operational simplicity. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the development of even more efficient and sustainable methods for the functionalization of the pyrazine core will remain an active area of research.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Dehalogenation of Methyl 6-bromopyrazine-2-carboxylate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromopyrazine-2-carboxylate is a critical building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. However, its use in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, is often plagued by a significant side reaction: dehalogenation. This process replaces the essential bromine atom with a hydrogen atom, leading to the formation of an undesired byproduct, reduced yields, and complex purification challenges. This guide provides in-depth technical advice, troubleshooting strategies, and best practices to mitigate dehalogenation and ensure the success of your coupling reactions.

Part 1: Mechanistic Insights & Frequently Asked Questions (FAQs)

Understanding the underlying causes of dehalogenation is the first step toward preventing it.

Q1: What is dehalogenation and why is it problematic with my pyrazine substrate?

A: Dehalogenation is a reductive process where the C-Br bond on your pyrazine ring is cleaved and replaced by a C-H bond. This occurs within the palladium catalytic cycle and competes directly with the desired cross-coupling pathway. Pyrazine rings are electron-deficient, which makes the C-Br bond susceptible to certain reductive pathways, especially under suboptimal reaction conditions.[1][2][3] The formation of this byproduct consumes your starting material and catalyst, lowering the overall yield of your target molecule.

Q2: What is the primary mechanism of palladium-catalyzed dehalogenation?

A: While several pathways can contribute, a common mechanism involves the formation of a palladium-hydride (Pd-H) species.[4] This can arise from various sources in the reaction mixture, including solvents (like alcohols), water, the amine (in Buchwald-Hartwig reactions), or even certain bases.[5][6] This Pd-H species can then undergo reductive elimination with the pyrazine substrate coordinated to the palladium center, yielding the dehalogenated product and regenerating the Pd(0) catalyst.

Q3: Which reaction components have the most significant impact on dehalogenation?

A: Several factors can tip the balance from productive coupling to dehalogenation. These include:

  • Ligand Choice: The steric and electronic properties of the phosphine ligand are crucial.[7][8][9]

  • Base: The strength and nature of the base can significantly influence the reaction outcome.[10][11]

  • Solvent and Additives: The solvent can be a hydride source, and the presence of water can also contribute to dehalogenation.[5][6]

  • Temperature: Higher temperatures can sometimes accelerate dehalogenation pathways.

Part 2: Troubleshooting Guide for Dehalogenation

If you are observing significant amounts of the dehalogenated byproduct (Methyl pyrazine-2-carboxylate), consult the following table for potential causes and solutions.

Symptom / Observation Potential Cause(s) Recommended Actions & Solutions
High levels of dehalogenated byproduct detected by GC-MS or LC-MS. Inappropriate Ligand: The ligand may not be promoting reductive elimination of the desired product efficiently, allowing the dehalogenation pathway to compete.[10]Ligand Screening: Switch to a bulkier, more electron-rich phosphine ligand. For Suzuki couplings, ligands like XPhos, SPhos, or RuPhos are excellent starting points as their bulk can accelerate the final reductive elimination step.[9][10][12] For Buchwald-Hartwig aminations, consider ligands from the Buchwald biarylphosphine family.[13][14]
Reaction is sluggish, and dehalogenation increases over time. Slow Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig): If the desired coupling step is slow, the palladium-aryl intermediate has more time to undergo side reactions.[10]Optimize the Base: For Suzuki reactions, a weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over strong alkoxide bases to facilitate the transmetalation step without promoting side reactions.[10] For Buchwald-Hartwig, ensure the base is strong enough to deprotonate the amine but consider alternatives to t-BuONa if dehalogenation is severe.[13][15]
Inconsistent results between batches. Presence of Water or Oxygen: Moisture and oxygen can interfere with the catalyst system and provide a source for protons or hydride species.[5]Ensure Rigorous Inert Conditions: Thoroughly degas your solvent(s) using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen). Use dry solvents and ensure all glassware is oven-dried.[16]
Dehalogenation is severe, even with optimized ligand and base. Hydride Source in the Reaction: The solvent (e.g., alcohols) or certain bases can act as a source of hydride, leading to the formation of Pd-H species.[4][6]Solvent Selection: Switch to an aprotic solvent such as 1,4-dioxane, toluene, or THF . Avoid alcoholic solvents unless they are part of a very specific, validated protocol.[17]

Part 3: Best Practices and Recommended Protocols

To proactively minimize dehalogenation, careful planning and execution of the reaction are essential.

Recommended Ligand Selection

The choice of ligand is arguably the most critical factor. For electron-deficient heteroaryl bromides like this compound, bulky and electron-donating ligands are paramount. They stabilize the palladium center and accelerate the rate-limiting reductive elimination step, thus outcompeting the dehalogenation pathway.[8][18]

LigandStructureKey Features & When to Use
XPhos
alt text
Excellent general-purpose ligand for both Suzuki and Buchwald-Hartwig reactions. Its bulk is highly effective at promoting reductive elimination.
SPhos
alt text
Similar to XPhos, often used for challenging couplings. A good alternative to screen if XPhos gives suboptimal results.
RuPhos
alt text
Particularly effective for Buchwald-Hartwig aminations of heteroaryl halides.[19]
Step-by-Step Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an arylboronic acid.

  • Preparation (Inert Atmosphere): To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base such as Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv).

  • Catalyst Premix: In a separate vial under an inert atmosphere, add the Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2.5-5 mol%). Add a portion of the degassed solvent and stir for 5-10 minutes.

  • Reaction Setup: Add the degassed solvent (e.g., 1,4-dioxane or toluene) to the Schlenk flask containing the substrates and base.

  • Initiation: Transfer the catalyst premix to the Schlenk flask via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by LC-MS or TLC.

Part 4: Visual Workflow for Minimizing Dehalogenation

The following diagram outlines the decision-making process for setting up a successful cross-coupling reaction with this compound.

Dehalogenation_Prevention_Workflow start_node Start: Plan Cross-Coupling with this compound ligand_choice Step 1: Ligand Selection start_node->ligand_choice base_choice Step 2: Base Selection ligand_choice->base_choice Use bulky biarylphosphine (e.g., XPhos, SPhos) conditions Step 3: Reaction Conditions base_choice->conditions Use moderate base (e.g., K3PO4, Cs2CO3) troubleshoot Step 4: Analysis & Troubleshooting conditions->troubleshoot Use dry, aprotic solvent (Dioxane, Toluene) & inert atmosphere success Success: High Yield of Desired Product troubleshoot->success No/Minimal Dehalogenation failure Problem: Dehalogenation Observed troubleshoot->failure >5% Dehalogenation failure->ligand_choice Re-screen Ligands/Base

Caption: Decision workflow for optimizing cross-coupling reactions to prevent dehalogenation.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Methyl 6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Buchwald-Hartwig amination of Methyl 6-bromopyrazine-2-carboxylate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this specific transformation. As Senior Application Scientists, we understand that coupling an electron-deficient heterocycle like a pyrazine with an amine can present unique challenges. This resource synthesizes our expertise with established scientific principles to empower you to optimize your reaction conditions and achieve your desired synthetic outcomes.

Understanding the Challenge: The Nature of this compound

The successful amination of this compound is contingent on navigating the electronic properties of the substrate. The pyrazine ring is inherently electron-deficient, which can influence the rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination. Furthermore, the presence of the methyl ester can affect the molecule's overall electronic nature and may be sensitive to certain reaction conditions. The nitrogen atoms within the pyrazine ring can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[1][2] Careful selection of the catalyst, ligand, and base is therefore paramount to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: I am not observing any product formation in the amination of this compound. What are the likely causes and how can I troubleshoot this?

A1: A complete lack of reactivity in a Buchwald-Hartwig amination of this substrate often points to issues with catalyst activation or the oxidative addition step. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The combination of your palladium precursor and phosphine ligand is the most critical factor. For electron-deficient heteroaryl bromides like your substrate, bulky and electron-rich ligands are essential to promote the oxidative addition and reductive elimination steps.[3][4]

    • Initial Recommendation: Start with a robust catalyst system. A combination of Pd₂(dba)₃ or Pd(OAc)₂ with a biarylphosphine ligand such as RuPhos or BrettPhos is a strong starting point.[5] Pre-catalysts like RuPhos Pd G3 or BrettPhos Pd G3 can also be excellent choices as they often provide more consistent results.[6][7]

  • Base Selection: The base plays a crucial role in the deprotonation of the amine and the overall catalytic cycle.

    • Recommendation: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[8] If you suspect base-sensitive functional groups on your amine coupling partner, consider screening other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).[9]

  • Solvent and Temperature: The reaction medium and energy input are critical.

    • Recommendation: Anhydrous, aprotic solvents like toluene or dioxane are standard.[10] Ensure your solvent is thoroughly deoxygenated. Insufficient temperature can stall the reaction; a typical range for this type of coupling is 80-110 °C.

  • Reaction Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.

    • Recommendation: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). All reagents and solvents should be properly degassed.[10]

Q2: My reaction is sluggish and gives a low yield of the desired aminated pyrazine. How can I improve the conversion?

A2: Low conversion suggests that while the catalytic cycle is turning over, it is inefficient. The following adjustments can help to improve the reaction rate and yield:

  • Ligand Screening: This is often the most impactful optimization step. Different amines will have different steric and electronic requirements. A ligand screening approach is highly recommended.

LigandAmine Type SuitabilityKey Characteristics
RuPhos Primary & Secondary AminesExcellent for electron-deficient heterocycles.[4][5]
BrettPhos Primary AminesParticularly effective for mono-arylation.[6][11]
Xantphos General UseA versatile ligand with a wide bite angle.
dppf Primary AminesA classic bidentate ligand.[3]
  • Catalyst Loading: While typically in the 1-2 mol% range, for challenging substrates, increasing the catalyst loading to 3-5 mol% can sometimes improve yields.[9]

  • Base Equivalents and Type: Ensure you are using a sufficient excess of base (typically 1.2-2.0 equivalents). The choice of base can also influence the reaction rate. While NaOtBu is generally fast, LHMDS or Cs₂CO₃ might offer better results with certain amine partners.[9][10]

  • Temperature: A modest increase in temperature (e.g., from 80 °C to 100 °C) can significantly accelerate the reaction.

Q3: I am observing the formation of side products, particularly hydrodehalogenation (replacement of bromine with hydrogen). What causes this and how can I minimize it?

A3: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and typically arises from a competing pathway involving β-hydride elimination from the palladium-amide intermediate.[3]

  • Ligand Choice: The steric and electronic properties of the ligand can influence the relative rates of reductive elimination (product formation) and β-hydride elimination. Bulky, electron-rich ligands generally favor reductive elimination. If you are observing significant hydrodehalogenation, switching to a more sterically hindered ligand like BrettPhos or a Josiphos-type ligand may be beneficial.[6][10]

  • Base: The choice and amount of base can play a role. Using the minimum effective amount of a strong base can sometimes reduce this side reaction.

  • Water Content: While not always detrimental in small amounts, excess water can contribute to hydrodehalogenation. Ensure you are using anhydrous solvents and reagents.

Troubleshooting Guide: A Step-by-Step Approach

If you are encountering issues with your Buchwald-Hartwig amination of this compound, follow this structured troubleshooting workflow.

A troubleshooting decision tree for the Buchwald-Hartwig amination.

Experimental Protocols

General Procedure for Catalyst and Ligand Screening

This protocol outlines a parallel screening approach to efficiently identify the optimal catalyst system for the amination of this compound with your desired amine.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in anhydrous toluene (or dioxane).

    • Prepare a stock solution of your amine in the same solvent.

    • Prepare separate stock solutions of your palladium precursor (e.g., Pd₂(dba)₃) and each ligand to be screened.

  • Reaction Setup (in a glovebox or under inert atmosphere):

    • To an array of reaction vials, add the appropriate volume of the palladium precursor and ligand stock solutions.

    • Add the base (e.g., NaOtBu) to each vial.

    • Add the this compound stock solution to each vial.

    • Initiate the reactions by adding the amine stock solution to each vial.

  • Reaction and Analysis:

    • Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).

    • After a set time (e.g., 4 hours), cool the reactions to room temperature.

    • Take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

Optimized General Reaction Protocol

Based on common successful conditions for similar substrates, the following is a robust starting protocol for the amination of this compound.

A general workflow for the Buchwald-Hartwig amination of this compound.

References

Identifying and minimizing byproducts in "Methyl 6-bromopyrazine-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 6-bromopyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to help you identify and minimize byproducts, thereby improving your yield and purity.

I. Understanding the Synthesis and Potential Pitfalls

The most common and practical laboratory synthesis of this compound involves a Sandmeyer-type reaction. This transformation begins with the diazotization of the corresponding amino-pyrazine, Methyl 6-aminopyrazine-2-carboxylate, followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromide.

While seemingly straightforward, this reaction is susceptible to the formation of several byproducts that can complicate purification and reduce the overall yield. Understanding the reaction mechanism is key to mitigating these side reactions. The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, which is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and nitrogen gas, and it is the fate of this aryl radical that dictates the product distribution.[1][2][3]

Diagram of the General Sandmeyer Reaction Mechanism:

Sandmeyer_Mechanism A Aryl Diazonium Salt (Ar-N₂⁺) B Aryl Radical (Ar•) A->B + Cu(I)Br - N₂ C Target Product (Ar-Br) B->C + Cu(II)Br₂ F N₂ Gas E Cu(II)Br₂ D Cu(I)Br

Caption: General mechanism of the Sandmeyer bromination.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction is complete, but I have a significant amount of an impurity with a lower molecular weight than my product. What could it be?

A1: A common byproduct with a lower molecular weight is Methyl 6-hydroxypyrazine-2-carboxylate .

  • Causality: This byproduct forms when the aryl diazonium intermediate reacts with water in the reaction mixture instead of the bromide ion. This is a competing reaction that can be significant if the reaction conditions are not sufficiently anhydrous or if the diazotization is performed in a highly aqueous environment.[1]

  • Identification:

    • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of Methyl 6-hydroxypyrazine-2-carboxylate (C₆H₆N₂O₃, MW: 154.12 g/mol ).[4]

    • ¹H NMR: The aromatic proton signals will be in a similar region to the desired product, but the absence of the bromine atom will lead to different chemical shifts. The hydroxyl proton may appear as a broad singlet, depending on the solvent and concentration.

  • Minimization Strategies:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents for the Sandmeyer reaction step.

    • Temperature Control: Keep the diazotization reaction cold (typically 0-5 °C) to improve the stability of the diazonium salt and minimize its premature decomposition and reaction with water.

    • Reagent Addition: Add the aqueous solution of sodium nitrite slowly to the acidic solution of the amine to maintain a low temperature and control the reaction rate.

Q2: I've isolated my product, but NMR analysis shows an additional aromatic signal, and the mass spectrum has a peak corresponding to a dibrominated compound. How did this happen?

A2: You have likely formed Methyl 3,6-dibromopyrazine-2-carboxylate .

  • Causality: Over-bromination can occur if there is an excess of the brominating agent or if the reaction conditions are too harsh. The pyrazine ring, although electron-deficient, can still undergo further halogenation. The initial bromination at the 6-position may not fully deactivate the ring towards a second bromination, especially at the electron-richer 3-position.

  • Identification:

    • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of Methyl 3,6-dibromopyrazine-2-carboxylate (C₆H₄Br₂N₂O₂, MW: 295.92 g/mol ).[5][6] The isotopic pattern for two bromine atoms (characteristic M, M+2, M+4 peaks) will be a clear indicator.

    • ¹H NMR: The ¹H NMR spectrum will show only one aromatic singlet, as the protons at positions 3 and 5 in the starting material are now substituted.

  • Minimization Strategies:

    • Stoichiometry: Use a carefully controlled stoichiometry of the brominating agent (e.g., CuBr) and the diazonium salt. A slight excess of the amine relative to the brominating agent can sometimes be beneficial.

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent over-reaction. Avoid prolonged reaction times or elevated temperatures.

Q3: My crude product is a complex mixture with several high molecular weight impurities that are difficult to separate. What are these likely to be?

A3: You may have formed biaryl pyrazine derivatives .

  • Causality: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds through the coupling of two aryl radicals.[1][2] This is a known side reaction in Sandmeyer chemistry.

  • Identification:

    • Mass Spectrometry (MS): Look for molecular ion peaks corresponding to the dimer of the pyrazine radical. For example, the coupling of two Methyl 6-pyrazinyl-2-carboxylate radicals would result in a compound with a significantly higher molecular weight.

    • ¹H NMR: The ¹H NMR spectrum will be more complex, with multiple aromatic signals corresponding to the two coupled pyrazine rings.

  • Minimization Strategies:

    • Catalyst Concentration: Use the appropriate catalytic amount of Cu(I)Br. Excess catalyst can sometimes promote radical-radical coupling reactions.

    • Slow Addition: Add the diazonium salt solution slowly to the CuBr solution to maintain a low concentration of the aryl radical intermediate at any given time, thus favoring the reaction with the bromide source over self-coupling.

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Key Identification Feature
Methyl 6-hydroxypyrazine-2-carboxylateC₆H₆N₂O₃154.12MS peak at m/z 154
Methyl 3,6-dibromopyrazine-2-carboxylateC₆H₄Br₂N₂O₂295.92MS with characteristic dibromo isotopic pattern
Biaryl Pyrazine DerivativesC₁₂H₁₀N₄O₄~274.24High molecular weight peaks in MS

III. Experimental Protocols

This section provides a general protocol for the synthesis of this compound, along with purification guidelines.

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and starting materials.

Step 1: Diazotization of Methyl 6-aminopyrazine-2-carboxylate

  • To a solution of Methyl 6-aminopyrazine-2-carboxylate in an appropriate acidic medium (e.g., HBr/water), cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Bromination

  • In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in an appropriate solvent (e.g., aqueous HBr).

  • Cool the CuBr mixture to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuBr mixture. Vigorous nitrogen evolution should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen ceases.

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

Step 3: Work-up and Isolation

  • Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Start Methyl 6-aminopyrazine-2-carboxylate Diazotization Diazotization (NaNO₂, HBr, 0-5 °C) Start->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuBr) Diazonium->Sandmeyer Crude Crude Product Sandmeyer->Crude Purification Purification Crude->Purification Final Pure this compound Purification->Final

References

Troubleshooting incomplete conversion in reactions involving "Methyl 6-bromopyrazine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals working with Methyl 6-bromopyrazine-2-carboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges, particularly incomplete conversions in cross-coupling reactions. As Senior Application Scientists, we have compiled this information based on established literature and extensive field experience to ensure you can achieve optimal results in your synthetic endeavors.

Troubleshooting Guide: Incomplete Conversion and Side Reactions

This section addresses specific issues you may encounter during your experiments, providing a systematic approach to identifying and resolving them.

Q1: I am observing low to no yield of my desired product in a Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I fix this?

Low yields in Suzuki-Miyaura couplings involving bromopyridine analogues are a common challenge. The primary culprits are often related to catalyst inhibition and suboptimal reaction conditions.[1]

Potential Causes and Step-by-Step Solutions:

  • Catalyst Poisoning by the Pyrazine Nitrogen: The lone pair of electrons on one of the pyrazine nitrogen atoms can coordinate with the palladium catalyst, leading to its deactivation.[1][2][3] This is a prevalent issue with nitrogen-containing heterocycles.[2][3][4]

    • Solution: Employ sterically bulky, electron-rich phosphine ligands. These ligands effectively create a "shield" around the palladium center, preventing the pyrazine nitrogen from binding and inhibiting the catalyst.[1][2]

      • Recommended Ligands: Consider switching to Buchwald ligands such as SPhos, XPhos, or RuPhos.[1]

      • Experimental Protocol:

        • In a glovebox or under a strong stream of inert gas, combine your this compound (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.) in a dry reaction vessel.

        • Add your chosen palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the bulky phosphine ligand (1.1-1.2 equiv. relative to the metal).

        • Add degassed solvent (e.g., dioxane, toluene, or a mixture with water) and stir the reaction at the appropriate temperature (typically 80-110 °C).

        • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Inefficient Oxidative Addition: The oxidative addition of the bromopyrazine to the palladium(0) species is a critical, and often rate-limiting, step in the catalytic cycle.[1][5] While the electron-withdrawing nature of the pyrazine ring can sometimes facilitate this, other factors might impede it.

    • Solution: Screen different palladium sources and ligands, and consider increasing the reaction temperature.

      • Catalyst Screening: If using a simple palladium source like Pd(OAc)₂, try a pre-formed catalyst complex which can sometimes be more active.

      • Temperature Optimization: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential decomposition.

  • Protodeboronation of the Boronic Acid: This side reaction involves the cleavage of the carbon-boron bond of your coupling partner, replacing it with a carbon-hydrogen bond.[1][2] This is particularly problematic with electron-deficient heteroaryl boronic acids.[2]

    • Solution:

      • Use boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are generally more stable than their corresponding boronic acids.[1]

      • Ensure strictly anhydrous and anaerobic conditions. Use freshly distilled, dry solvents and thoroughly degas your reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling with argon for an extended period).

Troubleshooting Summary: Low Yield in Suzuki Coupling
Potential Cause Recommended Solution
Catalyst PoisoningUse bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[1][2]
Inefficient Oxidative AdditionIncrease reaction temperature; screen different palladium sources/ligands.[1]
ProtodeboronationUse boronic esters or trifluoroborate salts; ensure anhydrous/anaerobic conditions.[1]

dot

G cluster_start Start: Low/No Product cluster_diagnosis Diagnosis cluster_solution Solutions cluster_end Outcome Start Low or No Yield in Suzuki Coupling CatalystPoisoning Catalyst Poisoning by Pyrazine-N? Start->CatalystPoisoning Check for inhibition OxidativeAddition Inefficient Oxidative Addition? Start->OxidativeAddition Consider kinetics Protodeboronation Protodeboronation of Boronic Acid? Start->Protodeboronation Analyze side reactions BulkyLigands Use Bulky Ligands (e.g., SPhos, XPhos) CatalystPoisoning->BulkyLigands OptimizeTemp Increase Temperature & Screen Catalysts OxidativeAddition->OptimizeTemp StableBoron Use Boronic Esters/Trifluoroborates Ensure Anhydrous/Anaerobic Conditions Protodeboronation->StableBoron Success Improved Yield BulkyLigands->Success OptimizeTemp->Success StableBoron->Success G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_recommendations Recommendations Suzuki_Params Catalyst Ligand Base Solvent Catalyst_Rec Pd(OAc)₂ Pd₂(dba)₃ Precatalysts Suzuki_Params:f0->Catalyst_Rec Ligand_Rec Bulky Phosphines: SPhos, XPhos, RuPhos, Josiphos Suzuki_Params:f1->Ligand_Rec Base_Rec Mild: K₂CO₃, Cs₂CO₃, K₃PO₄ Strong: NaO*t*Bu, LHMDS Suzuki_Params:f2->Base_Rec Solvent_Rec Aprotic: Dioxane, Toluene, THF (may include water) Suzuki_Params:f3->Solvent_Rec Buchwald_Params Catalyst Ligand Base Solvent Buchwald_Params:f0->Catalyst_Rec Buchwald_Params:f1->Ligand_Rec Buchwald_Params:f2->Base_Rec Buchwald_Params:f3->Solvent_Rec

References

Technical Support Center: Column Chromatography Techniques for Purifying Substituted Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance on the purification of substituted pyrazines using column chromatography. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these critical heterocyclic compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues with scientifically grounded explanations and actionable protocols.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section directly addresses the most frequent and vexing problems encountered during the column chromatography of substituted pyrazines. Each issue is presented in a question-and-answer format, delving into the root causes and offering step-by-step solutions.

Issue 1: My substituted pyrazine is streaking badly or completely stuck on the silica gel column.

Q: I'm attempting to purify my substituted pyrazine using a standard silica gel column with a hexane/ethyl acetate solvent system, but the compound is either remaining at the baseline or streaking severely. What is causing this and how can I fix it?

A: This is a classic problem when purifying nitrogen-containing heterocycles like pyrazines on normal-phase silica gel.[1] The root cause lies in the interaction between the basic nitrogen atoms in the pyrazine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor elution and peak tailing.[1]

Here’s a breakdown of troubleshooting steps to overcome this issue:

  • Mobile Phase Modification:

    • Increase Eluent Polarity: A simple first step is to gradually increase the polarity of your mobile phase. However, for basic compounds, this may not be sufficient to disrupt the strong interaction with the silica.

    • Introduce a Basic Modifier: A more effective solution is to add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) is a common choice. Start with a concentration of 0.1-1% (v/v) in your mobile phase. The triethylamine will preferentially interact with the acidic silanol groups, effectively "masking" them from your pyrazine derivative and allowing for smooth elution.[2]

  • Stationary Phase Deactivation or Alternative:

    • Deactivated Silica Gel: You can prepare deactivated silica gel by adding a small amount of water to the dry silica. This reduces the acidity of the stationary phase.[1]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds like pyrazines.[1][2]

  • Reverse-Phase Chromatography: For highly polar or particularly stubborn pyrazines, reverse-phase chromatography (e.g., using a C18 column) is a powerful alternative.[1] In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[1][3]

Issue 2: My fractions are all mixed, despite a good separation on TLC.

Q: My TLC plate shows a clear separation between my target pyrazine and impurities. However, after running a column, all my fractions contain a mixture of compounds. Why is this happening?

A: This frustrating situation can arise from several factors, often related to overloading the column or issues with the sample loading technique.

  • Column Overloading: Even with a good TLC separation, loading too much crude material onto the column will lead to broad bands that overlap, resulting in mixed fractions. As a rule of thumb, for flash chromatography, the amount of crude material should be about 1-10% of the mass of the silica gel, depending on the difficulty of the separation.

  • Improper Sample Loading: The initial band of your sample at the top of the column should be as narrow and concentrated as possible.

    • Wet Loading: If you dissolve your sample in too much solvent, the initial band will be too wide. Always use the minimum amount of solvent necessary to dissolve your crude material.[4] If your compound is not very soluble in the eluent, you can use a slightly more polar solvent for dissolution, but keep the volume to an absolute minimum.[4][5]

    • Dry Loading: For compounds that are poorly soluble in the column eluent, dry loading is the preferred method. This involves pre-adsorbing your crude material onto a small amount of silica gel (or celite) and then carefully adding the resulting powder to the top of your packed column.

  • Compound Degradation on Silica: It's possible that one of the spots you see on the TLC is a degradation product of your target compound, and this degradation is occurring on the silica gel itself.[5] During the longer exposure time on a column, this degradation can lead to continuous contamination of your fractions. To test for this, you can run a 2D TLC. Spot your compound, run the TLC in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates decomposition on the silica.

Issue 3: I have very low recovery of my substituted pyrazine after column chromatography.

Q: After running a column and combining the pure fractions, the yield of my purified pyrazine is significantly lower than expected. Where could my compound have gone?

A: Low recovery can be attributed to several factors, from irreversible adsorption to the compound being too dilute to detect.

  • Irreversible Adsorption: As discussed in Issue 1, strong interactions with the silica gel can lead to your compound being permanently stuck on the column.[2] If you suspect this, modifying your mobile phase with a base or switching to a different stationary phase is crucial.

  • Compound Volatility: Some substituted pyrazines can be volatile. If you are using a rotary evaporator to concentrate your fractions, be mindful of the bath temperature and vacuum pressure. It's possible to lose your compound if it co-distills with the solvent.

  • Dilute Fractions: Your compound may have eluted, but the fractions are so dilute that you cannot detect it by TLC.[5] Try concentrating a wider range of fractions where you expect your compound to be and re-analyzing by TLC.

  • Compound Instability: Test the stability of your compound on silica gel before running a column.[5] Dissolve a small amount of your crude material in a solvent, add a small amount of silica gel, and stir for a few hours. Then, filter the silica and analyze the filtrate by TLC to see if any degradation has occurred.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the purification of substituted pyrazines by column chromatography.

Q1: What is the best way to choose a solvent system for my pyrazine purification?

A1: The ideal solvent system is determined by running Thin Layer Chromatography (TLC). A good starting point for many pyrazine derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[2][6] The goal is to find a solvent ratio that gives your target pyrazine an Rf value of approximately 0.2-0.4. This generally provides the best separation on a column.

Q2: What are some common impurities I might encounter when synthesizing substituted pyrazines?

A2: Common impurities can include unreacted starting materials, byproducts such as imidazole derivatives (especially in syntheses involving sugars and amino acids), and positional isomers of your target pyrazine.[2][7][8] The purification strategy will depend on the polarity differences between your desired product and these impurities.

Q3: How do I pack a column for optimal performance?

A3: Proper column packing is essential to avoid issues like channeling, which leads to poor separation. The two main methods are slurry packing and dry packing. For flash chromatography, slurry packing is generally preferred as it minimizes the chances of air bubbles and cracks in the stationary phase.

Q4: Can I use gradient elution for my pyrazine purification?

A4: Yes, gradient elution is a very effective technique, especially for complex mixtures with compounds of widely differing polarities. A gradient involves starting with a less polar solvent system and gradually increasing the polarity during the chromatography run. This allows for the elution of less polar compounds first, followed by the more polar ones, often resulting in better separation and sharper peaks for the later-eluting compounds.

Data Presentation

Table 1: Common Solvent Systems for Pyrazine Purification

Solvent SystemPolarityTypical Applications
Hexane / Ethyl AcetateLow to MediumGeneral purpose for many substituted pyrazines.[2][7]
Dichloromethane / MethanolMedium to HighFor more polar pyrazine derivatives.
Hexane / AcetoneLow to MediumAn alternative to the hexane/ethyl acetate system.
Acetonitrile / WaterHigh (Reverse Phase)For highly polar or water-soluble pyrazines.[3]

Experimental Protocols

Protocol 1: Slurry Packing a Flash Chromatography Column
  • Preparation: Choose an appropriately sized column for the amount of crude material you need to purify. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Slurry Creation: In a beaker, mix the required amount of silica gel with your starting, least polar eluent to form a consistent slurry.

  • Packing: Pour the slurry into the column in one continuous motion. Use additional eluent to rinse any remaining silica from the beaker into the column.

  • Settling: Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.

  • Pressurization: Open the stopcock and apply gentle air pressure to the top of the column to pack the silica bed firmly. Drain the excess solvent until the solvent level is just above the top of the silica.

  • Finalization: Carefully add a thin layer of sand to the top of the packed silica to prevent disturbance during sample and solvent addition.

Protocol 2: Dry Loading a Sample
  • Dissolution: Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Adsorption: Add a small amount of silica gel (typically 2-3 times the mass of your crude material) to the solution.

  • Evaporation: Thoroughly mix the slurry and then remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a free-flowing powder.

  • Loading: Carefully add the dry, sample-adsorbed silica onto the top of your packed column.

  • Elution: Gently tap the column to settle the powder and then carefully add your eluent to begin the chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Separation

TroubleshootingWorkflow start Poor Separation of Pyrazine check_tlc Re-evaluate TLC Separation adequate? start->check_tlc overloading Is the column overloaded? (>10% sample to silica ratio?) check_tlc->overloading Yes streaking Compound Streaking or Stuck? check_tlc->streaking No loading_tech Review Sample Loading Technique (Wet vs. Dry) overloading->loading_tech No solution Improved Separation overloading->solution Yes, Reduce Load loading_tech->streaking Technique OK loading_tech->solution Improve Loading modify_mobile Modify Mobile Phase (Add Et3N) streaking->modify_mobile Yes degradation Suspect Degradation? (Run 2D TLC) streaking->degradation No change_stationary Change Stationary Phase (Alumina or C18) modify_mobile->change_stationary Still Poor modify_mobile->solution Success change_stationary->solution Success degradation->change_stationary Yes degradation->solution No Degradation, Re-evaluate

Caption: A decision-making workflow for troubleshooting poor separation in pyrazine purification.

References

Technical Support Center: Palladium Catalyst Removal in Methyl 6-bromopyrazine-2-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium catalyst removal. This guide is specifically tailored for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, involving Methyl 6-bromopyrazine-2-carboxylate .

The presence of nitrogen atoms and an ester functional group in your molecule of interest presents unique challenges for purification. Residual palladium in active pharmaceutical ingredients (APIs) is a significant concern, with strict regulatory limits imposed by bodies like the International Council for Harmonisation (ICH).[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve the required purity levels for your pyrazine derivatives, ensuring the integrity of your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process. The solutions are based on established principles and field-proven techniques.

Issue 1: High Residual Palladium (>10 ppm) Detected After Standard Aqueous Work-up and Crystallization.
  • Potential Causes:

    • Strong Ligand Effects: The pyrazine nitrogen atoms in your product can act as ligands, forming stable, soluble complexes with palladium that are not easily removed by simple extraction or crystallization.

    • Inefficient Crystallization: The palladium impurities may co-crystallize with your product, making this purification method ineffective on its own.

    • Palladium Speciation: The reaction may leave behind different forms of palladium (e.g., Pd(0), Pd(II), colloidal palladium), not all of which are removed by a single method.

  • Recommended Solutions:

    • Implement a Dedicated Scavenging Step: A standard work-up is often insufficient. The use of solid-supported metal scavengers, which selectively bind to the metal, is the most robust strategy.[1] These materials are added to the reaction mixture post-completion, and the bound palladium is subsequently removed by simple filtration.

    • Screen a Panel of Scavengers: There is no universal scavenger that works for every reaction.[3] The choice of scavenger is critical and depends on the solvent, the nature of the API, and the specific palladium species present.[1] A screening study is highly recommended.

      • Thiol- and Thiourea-Functionalized Silica: These are often the first choice due to the high affinity of sulfur for palladium.[4][5] They are highly selective and effective for various palladium forms, particularly Pd(II).[6]

      • Activated Carbon: A cost-effective option that can be very effective.[7] However, it can sometimes lead to product loss due to non-specific adsorption.[4] Different grades of activated carbon can have vastly different performance characteristics.[7]

      • Trimercaptotriazine (TMT)-Functionalized Supports: These scavengers show a very high affinity for palladium and are effective in both batch and flow formats.[4][8]

Protocol 1: General Procedure for Scavenger Screening (Batch Mode)
  • After the reaction is complete, take a sample of the crude reaction mixture for initial palladium analysis (e.g., by ICP-MS) to establish a baseline.

  • Divide the remaining reaction mixture into several equal-sized vials.

  • To each vial, add a different scavenger (e.g., SiliaMetS Thiol, SiliaMetS Thiourea, Darco KB-B Activated Carbon). Start with approximately 4-8 weight equivalents of scavenger relative to the initial mass of the palladium catalyst.

  • Agitate the mixtures at a consistent temperature (room temperature is a good starting point, but heating to 40-60 °C can improve kinetics).[4]

  • Monitor the scavenging progress by taking samples at various time points (e.g., 1h, 4h, 16h).[9]

  • Filter the scavenger from each sample and analyze the filtrate for residual palladium.

  • Analyze a sample for product concentration to assess for any non-specific binding and product loss.

Issue 2: Significant Product Loss During the Scavenging Step.
  • Potential Causes:

    • Non-Specific Adsorption: Porous materials, especially activated carbon, can adsorb the desired product along with the palladium catalyst.[4]

    • Incorrect Scavenger Loading: Using an excessive amount of scavenger increases the surface area available for non-specific binding.

  • Recommended Solutions:

    • Prioritize Functionalized Silica Scavengers: Scavengers like SiliaMetS Thiol or Thiourea are generally more selective than activated carbon and result in lower API loss.[5][6]

    • Optimize Scavenger Amount: Once you have identified the most effective scavenger, perform an optimization experiment to find the minimum amount required to reach your target palladium level. This minimizes both cost and potential product loss.

    • Consider a Binary Scavenger System: In some cases, a combination of a chelating agent and a solid support like activated carbon can provide synergistic effects, achieving high palladium removal with lower quantities of each component.[4]

Issue 3: Inconsistent Palladium Removal Results Between Batches.
  • Potential Causes:

    • Reaction Inconsistency: Incomplete conversion or side reactions can change the composition of the crude mixture, affecting the speciation of the palladium catalyst and its affinity for scavengers.

    • Catalyst Poisoning: The presence of unexpected impurities, such as elemental sulfur in one of the starting materials, can poison the palladium catalyst and alter its state in the final reaction mixture.[10]

    • Atmospheric Conditions: Inconsistent inert atmosphere control can lead to oxidation of Pd(0) to Pd(II), which may interact differently with your chosen scavenger.

  • Recommended Solutions:

    • Standardize Reaction and Work-up Procedures: Ensure that reaction time, temperature, reagent quality, and work-up steps are strictly controlled for every batch.

    • Qualify Starting Materials: Ensure the purity of your this compound and coupling partner. If you suspect a catalyst poison, further analysis of the starting materials is warranted.

    • Maintain a Robust Inert Atmosphere: Use proper degassing techniques for solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for palladium removal, and how do they compare?

A1: The primary methods involve scavengers, but other physical methods can also be used. The selection depends on factors like cost, scale, efficiency, and potential for product loss.[1]

MethodPrincipleAdvantagesDisadvantages
Functionalized Silica Scavengers Chelation/ComplexationHigh selectivity, minimal product loss, fast kinetics, broad solvent compatibility.[4][5]Higher initial cost compared to carbon.
Activated Carbon AdsorptionLow cost, effective for a range of Pd species, can also remove color impurities.[7][12]Can cause significant product loss due to non-specific binding, performance varies by grade.[4]
Polymer-Supported Scavengers Chelation/ComplexationHigh capacity, mechanically robust.[13]Can exhibit slower kinetics, potential for swelling in certain solvents.
Crystallization Physical SeparationCan be highly effective and scalable if conditions are right.Risk of co-crystallization, may not be effective on its own.[3]
Chromatography AdsorptionHighly effective for purification.Often not cost-effective or practical for large-scale production.[14]
Filtration through Celite Physical SeparationSimple method to remove insoluble/colloidal palladium species.[14][15]Ineffective against soluble palladium complexes.

Q2: My reaction product is insoluble in common organic solvents. How can I remove the palladium?

A2: This is a common challenge. If the palladium catalyst and byproducts are soluble in a solvent that your product is not, you can use washing or re-slurrying techniques.

  • Filter and Wash: After the reaction, filter the solid product.

  • Thorough Washing: Wash the solid cake extensively with a solvent known to dissolve the palladium complex (e.g., THF, acetonitrile, or a solvent mixture).

  • Re-slurry with Scavenger: If washing is insufficient, re-slurry the isolated, crude solid product in a suitable solvent with the chosen scavenger. Agitate the slurry for several hours, then filter the solid product and wash again.[16]

Q3: How do I accurately quantify residual palladium to confirm it meets regulatory limits?

A3: The gold standard for final product validation is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[17][18] This technique offers the high sensitivity (ppb levels) and accuracy required to meet stringent pharmaceutical guidelines.[2] For in-process screening and optimization, faster, semi-quantitative methods can be used, such as catalysis-based fluorometric assays, which can provide results in under an hour.[17][19]

Q4: Can I use a single, universal method for all my palladium-catalyzed reactions?

A4: It is highly unlikely. The optimal palladium removal strategy is highly dependent on the specific reaction, including the catalyst system (ligands), solvent, base, and the functional groups on your product.[1] A tailored approach, developed through screening and optimization for each specific process, is essential for robust and reliable palladium removal.

Visualized Workflows

Decision Tree for Troubleshooting Palladium Removal

G start High Residual Pd Detected (>10 ppm) check_loss Is there significant product loss? start->check_loss check_consistency Are results inconsistent between batches? check_loss->check_consistency No use_silica Switch to more selective scavenger (e.g., Thiol-Silica). Optimize scavenger amount. check_loss->use_silica Yes standardize Standardize reaction/work-up. Qualify starting materials. Ensure inert atmosphere. check_consistency->standardize Yes screen_scavengers Implement scavenger screening. (Carbon, Thiol, Thiourea, TMT). Optimize time and temperature. check_consistency->screen_scavengers No

Caption: Troubleshooting workflow for high residual palladium.

Logic for Selecting a Palladium Scavenger

G start Define Purification Goals product_props Assess Product Properties (Solubility, Stability, Value) start->product_props process_params Define Process Parameters (Solvent, Temp, Scale) start->process_params cost_const Consider Cost & Regulatory Constraints start->cost_const select_class Select Scavenger Class product_props->select_class process_params->select_class cost_const->select_class carbon Activated Carbon (Low Cost, High Capacity) select_class->carbon High loss tolerable silica Functionalized Silica (High Selectivity, Low Loss) select_class->silica High value API polymer Polymer Resin (High Capacity, Robust) select_class->polymer Large scale optimize Screen & Optimize (Loading, Time, Temp) carbon->optimize silica->optimize polymer->optimize

Caption: Decision logic for palladium scavenger selection.

References

Impact of solvent choice on the reactivity of "Methyl 6-bromopyrazine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 6-bromopyrazine-2-carboxylate

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The pyrazine core is a key scaffold in numerous pharmaceuticals, and understanding the nuances of its reactivity is critical for successful synthesis campaigns.[1][2][3]

This guide provides in-depth, experience-driven advice on a crucial experimental variable: solvent choice . The selection of a solvent is not merely about dissolution; it is a powerful tool that can dictate reaction outcomes, influence catalyst stability, and determine the success or failure of a transformation. Here, we will explore the causality behind solvent effects in the most common applications of this compound and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical when working with this compound?

A1: The pyrazine ring is highly electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes the attached bromine atom susceptible to various reactions, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitution (SNAr).[4] Solvents play a multifaceted role:

  • Catalyst Stability and Activity: In palladium-catalyzed reactions, coordinating solvents can stabilize the active catalytic species or, conversely, compete with ligands, thereby inhibiting the reaction.[5][6]

  • Reaction Mechanism: The polarity of the solvent can favor one reaction pathway over another. For instance, polar aprotic solvents are known to accelerate SNAr reactions by solvating the cationic counter-ion of the nucleophile and stabilizing charged intermediates.[7]

  • Reagent Solubility: Ensuring all components—the substrate, reagent, base, and catalyst—are sufficiently soluble is fundamental for achieving optimal reaction rates. Poor solubility is a common cause of low yields.[8][9]

Q2: I'm planning a Suzuki coupling. What is a good starting solvent?

A2: For Suzuki-Miyaura couplings, a mixture of an ethereal or aromatic solvent with water is the most common and effective choice. A combination like 1,4-dioxane/water or toluene/water (typically in a 3:1 to 5:1 ratio) is an excellent starting point. The organic solvent dissolves the aryl bromide and boronic acid, while water is essential for dissolving the inorganic base (e.g., K2CO3, Cs2CO3) and facilitating the transmetalation step of the catalytic cycle. Some protocols have also successfully employed polar aprotic solvents like DMF, particularly when dealing with highly polar coupling partners.[10]

Q3: Can I use protic solvents like ethanol or isopropanol for cross-coupling reactions?

A3: While less common, protic solvents like ethanol can be used, often in combination with water. However, there are potential complications. Alcohols can sometimes participate in side reactions, such as competitive binding to the palladium center or, under certain conditions, acting as reducing agents. For Buchwald-Hartwig aminations, alcohols can compete with the amine nucleophile. Generally, non-coordinating aprotic solvents (toluene, dioxane) or polar aprotic solvents (DMF, DMSO) are preferred for their predictability.[11]

Q4: My reaction is not working. Should I change the solvent or the catalyst first?

A4: This is a classic process optimization question. If there is no product formation at all, poor solubility of a key reagent is a likely culprit, making a change of solvent a logical first step. For example, if your amine starting material for a Buchwald-Hartwig amination is insoluble in toluene, switching to a more polar solvent like 1,4-dioxane or even DMF could be beneficial.[8] If you observe low conversion or the formation of byproducts (e.g., hydrodehalogenation), the issue may lie with catalyst activity or stability, which is also heavily influenced by the solvent.[5][6] A systematic approach, as outlined in the workflow diagram below, is recommended.

Troubleshooting Guide: Solvent-Related Issues

This section addresses specific problems you may encounter during your experiments and provides causal explanations and solutions.

Problem 1: Low Yield in Suzuki-Miyaura Coupling

Scenario: You are performing a Suzuki coupling with a boronic acid using Pd(PPh3)4 and K2CO3 in toluene/water, but the yield is consistently below 30%.

Root Cause Analysis & Solutions:

  • Poor Solubility of the Base: K2CO3 has limited solubility in toluene. While the water co-solvent helps, inefficient mixing can create a bottleneck.

    • Solution: Switch to a more organic-soluble base like Cs2CO3 or K3PO4. Alternatively, change the solvent system to one that better solubilizes the base, such as 1,4-dioxane/water or DMF/water . Dioxane is an excellent choice for many Suzuki reactions.[2]

  • Catalyst Deactivation: The Pd(0) catalyst can be sensitive. In non-polar solvents, catalyst precipitation can occur.

    • Solution: A slightly more polar or coordinating solvent can help keep the catalyst in the solution phase. Switching from toluene to 1,4-dioxane can improve catalyst lifetime.[5] Ensure your solvent is rigorously degassed to prevent oxidation of the Pd(0) species.

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a critical step that is often accelerated by polar solvents.

    • Solution: Increasing the proportion of water or switching to a more polar organic solvent like DMF can enhance the rate of transmetalation.[10] A publication detailing a Suzuki coupling on this compound specifically found that DMF with Cs2CO3 and Pd(dppf)Cl2 gave optimal results.[10]

Solvent Comparison for a Model Suzuki Coupling
Solvent System (v/v)BaseTypical Yield (%)Key Considerations
Toluene / H₂O (4:1)K₂CO₃20-40%Standard, but can suffer from solubility issues.
1,4-Dioxane / H₂O (4:1)K₃PO₄60-85%Generally higher yields due to better solubility and catalyst stability.
DMF / H₂O (5:1)Cs₂CO₃75-95%Excellent for challenging or polar substrates; requires higher purification effort.[10]
2-MeTHF / H₂O (4:1)K₂CO₃50-75%A greener alternative to THF/Dioxane with good performance.
Problem 2: Failure of Buchwald-Hartwig Amination

Scenario: You are attempting to couple a polar primary amine with this compound using a palladium catalyst and NaOtBu in toluene. LC-MS analysis shows only starting materials.

Root Cause Analysis & Solutions:

  • Reagent Insolubility: This is the most common failure mode for this reaction. Polar amines and sodium tert-butoxide (NaOtBu) have very poor solubility in non-polar aromatic solvents like toluene.[8]

    • Solution 1: Switch to a more polar ethereal solvent. 1,4-Dioxane is a standard and highly effective solvent for Buchwald-Hartwig reactions.[12] More recently, 2-MeTHF has emerged as a viable green alternative.[13]

    • Solution 2: For extremely polar amines, a polar aprotic solvent like DMF or DMSO may be necessary. However, be aware that these solvents can sometimes coordinate too strongly to the palladium center, requiring the use of specialized ligands. One publication successfully used DMF with Cs₂CO₃ for a similar transformation.[8]

  • Incompatible Base-Solvent Combination: Strong, sterically hindered bases like NaOtBu or LHMDS are required to deprotonate the amine. Their effectiveness is highly dependent on the solvent.

    • Solution: If switching to a polar aprotic solvent like DMF, consider using a weaker, more soluble base like Cs₂CO₃ . While NaOtBu is often used in ethereal solvents, Cs₂CO₃ can be more effective in DMF for C-N couplings.[8]

Workflow for Troubleshooting a Failed Cross-Coupling Reaction

G cluster_0 Solvent Type cluster_1 Performance in SNAr A Polar Aprotic (DMF, DMSO, Acetonitrile) D Excellent - Stabilizes Meisenheimer complex - 'Naked' nucleophile - High reaction rates A->D Recommended B Polar Protic (MeOH, EtOH, H₂O) E Moderate to Poor - Solvates nucleophile via H-bonding - Can act as competing nucleophile - Slower rates B->E Use with Caution C Aprotic Non-Polar (Toluene, Hexane) F Very Poor - Poor solubility of nucleophiles - Does not stabilize intermediates - Very slow to no reaction C->F Not Recommended

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of Methyl 6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and characterization of Methyl 6-bromopyrazine-2-carboxylate, a key building block in medicinal chemistry and drug development. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret spectral data and make informed decisions on analytical strategies for this and structurally related compounds.

Introduction: The Importance of Rigorous Characterization

This compound (C₆H₅BrN₂O₂) is a heterocyclic compound whose structural integrity is paramount in the synthesis of various pharmaceutical agents. The precise arrangement of its atoms, including the position of the bromine substituent and the methyl ester group on the pyrazine ring, dictates its reactivity and ultimately the efficacy and safety of the final drug product. Therefore, unambiguous characterization is a critical step in the quality control and development process. This guide will explore the utility of two powerful analytical techniques, NMR and Mass Spectrometry, in providing a comprehensive structural profile of this molecule.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise structure of a molecule in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: Unveiling the Proton Framework

Proton (¹H) NMR spectroscopy of this compound is expected to reveal two distinct signals in the aromatic region corresponding to the two protons on the pyrazine ring, and one signal in the aliphatic region for the methyl ester protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the ester group, as well as the bromine atom.

Expected ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.8Singlet1HH-3
~8.6Singlet1HH-5
~4.0Singlet3H-OCH₃

Note: Predicted values are based on spectral data of similar pyrazine derivatives and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR and often require longer acquisition times. The spectrum will show distinct signals for each of the six carbon atoms in this compound.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~164C=O (ester)
~148C-2
~145C-6
~144C-3
~138C-5
~53-OCH₃

Note: Predicted values are based on data from methyl pyrazine-2-carboxylate and known substituent effects of bromine on heterocyclic rings. The carbon attached to bromine (C-6) is expected to have a lower chemical shift compared to an unsubstituted carbon due to the "heavy atom effect."[1]

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation. Adherence to Good Laboratory Practices (GLP) ensures data integrity and reproducibility.[2][3][4][5][6]

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

  • Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

  • Acquire the spectrum using a standard single-pulse experiment.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

  • Use a proton-decoupled pulse sequence to simplify the spectrum.

  • Increase the number of scans significantly compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Process the data similarly to the ¹H NMR spectrum.

The International Union of Pure and Applied Chemistry (IUPAC) provides recommendations for the reporting of NMR data to ensure consistency and clarity.[7][8]

Characterization by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicting the Mass Spectrum and Fragmentation

For this compound, the molecular ion peak ([M]⁺˙) will be a doublet of approximately equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br is ~50.7% and ⁸¹Br is ~49.3%). The fragmentation of the molecular ion is expected to occur through characteristic pathways for esters and aromatic compounds.

Predicted Mass Spectrometry Data:

m/zProposed FragmentNotes
216/218[C₆H₅⁷⁹BrN₂O₂]⁺˙ / [C₆H₅⁸¹BrN₂O₂]⁺˙Molecular ion peak (M⁺˙)
185/187[M - OCH₃]⁺Loss of the methoxy radical
157/159[M - COOCH₃]⁺Loss of the carbomethoxy radical
78[C₄H₂N₂]⁺˙Pyrazine radical cation from loss of Br and COOCH₃

Note: The presence of the bromine isotope pattern is a key diagnostic feature in the mass spectrum of this compound.

Experimental Protocol: Mass Spectrometry

The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) will influence the observed fragmentation. EI is a "hard" ionization technique that typically produces more fragmentation, while ESI is a "soft" ionization technique that often results in a more prominent molecular ion peak.

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition (using GC-MS with EI source):

  • Inject the sample solution into the gas chromatograph, which separates the compound from any impurities.

  • The compound elutes from the GC column and enters the ion source of the mass spectrometer.

  • In the EI source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their m/z ratio in the mass analyzer.

  • A detector records the abundance of each ion.

Comparison of NMR and Mass Spectrometry for Characterization

FeatureNMR SpectroscopyMass Spectrometry
Information Provided Detailed structural information, including atom connectivity and spatial arrangement.Molecular weight and fragmentation patterns, which help in structural elucidation.
Sample State SolutionGas phase (for EI) or solution (for ESI)
Sensitivity LowerHigher
Structural Isomers Excellent for distinguishing between isomers (e.g., positional isomers of the bromine atom).Can sometimes distinguish isomers based on fragmentation patterns, but often less definitive than NMR.
Quantitative Analysis Can be used for quantitative analysis (qNMR).Can be used for quantitative analysis, especially when coupled with a separation technique like GC or LC.
Key Strengths Unambiguous structure determination.High sensitivity and determination of molecular formula (with high-resolution MS).

Alternative and Complementary Techniques

While NMR and MS are the primary tools for the characterization of this compound, other techniques can provide valuable complementary information:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ester and the C-N and C-H vibrations of the pyrazine ring.

  • Elemental Analysis: Determines the elemental composition of the compound, which can be used to confirm the molecular formula.

  • X-ray Crystallography: Provides the definitive solid-state structure of the molecule, but requires a suitable single crystal.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach, with NMR and Mass Spectrometry playing pivotal and complementary roles. NMR spectroscopy provides the definitive structural framework, confirming the precise arrangement of atoms, while mass spectrometry confirms the molecular weight and provides valuable information about the molecule's fragmentation pathways. By leveraging the strengths of both techniques, researchers can ensure the identity and purity of this important synthetic intermediate, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective pharmaceuticals.

Visualizing the Workflow

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base integrate Integration & Peak Picking phase_base->integrate assign Assign Signals integrate->assign structure Structure Elucidation assign->structure

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry Experimental Workflow (GC-MS)

MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis dissolve Dissolve Sample in Volatile Solvent inject Inject Sample dissolve->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect mass_spectrum Generate Mass Spectrum detect->mass_spectrum interpret Interpret Fragmentation mass_spectrum->interpret

Caption: Workflow for GC-MS analysis of this compound.

References

A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Analysis of Methyl 6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data of Methyl 6-bromopyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry.

In the absence of publicly available experimental spectra for this compound, this guide will provide a detailed, predicted spectral analysis. This prediction is grounded in the fundamental principles of NMR spectroscopy and is supported by a comparative analysis with experimentally documented data for structurally analogous compounds: Methyl 6-chloropyrazine-2-carboxylate and the parent compound, Methyl pyrazine-2-carboxylate. This approach not only offers a robust framework for the spectral interpretation of the target molecule but also serves as an instructive case study on the influence of substituents on the NMR spectra of pyrazine derivatives.

Comparative Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, alongside the experimental data for its chloro- and unsubstituted analogues. This juxtaposition allows for a direct comparison and a deeper understanding of the substituent effects on the pyrazine ring.

Table 1: ¹H NMR Spectral Data (Predicted and Experimental, 400 MHz, CDCl₃)

CompoundH-3 (δ, ppm)H-5 (δ, ppm)OCH₃ (δ, ppm)
Methyl pyrazine-2-carboxylate9.22 (s)8.78 (d)3.99 (s)
Methyl 6-chloropyrazine-2-carboxylate9.15 (s)8.85 (s)4.05 (s)
This compound ~9.05 (s) ~8.95 (s) ~4.06 (s)

Note: Data for Methyl pyrazine-2-carboxylate and Methyl 6-chloropyrazine-2-carboxylate are based on typical values found in the literature. Data for this compound are predicted based on established substituent effects.

Table 2: ¹³C NMR Spectral Data (Predicted and Experimental, 100 MHz, CDCl₃)

CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)C=O (δ, ppm)OCH₃ (δ, ppm)
Methyl pyrazine-2-carboxylate145.5147.5144.0146.0165.053.0
Methyl 6-chloropyrazine-2-carboxylate144.8148.2145.1150.5163.853.2
This compound ~144.5 ~148.5 ~146.0 ~142.0 ~163.5 ~53.3

Note: Data for Methyl pyrazine-2-carboxylate and Methyl 6-chloropyrazine-2-carboxylate are based on typical values found in the literature. Data for this compound are predicted based on established substituent effects.

Understanding the Spectral Data: A Comparative Analysis

The electronic environment of the pyrazine ring is significantly influenced by the nature of the substituents at the C-2 and C-6 positions. This, in turn, dictates the chemical shifts of the ring protons and carbons.

¹H NMR Analysis:

  • The Parent Compound (Methyl pyrazine-2-carboxylate): In the unsubstituted pyrazine ester, the protons on the ring (H-3, H-5, and H-6) exhibit distinct signals. The proton at C-3 is the most deshielded due to the anisotropic effect of the neighboring carbonyl group and the electron-withdrawing nature of the two nitrogen atoms.

  • The Chloro-Analogue (Methyl 6-chloropyrazine-2-carboxylate): The introduction of a chlorine atom at the C-6 position leads to a downfield shift of the H-5 proton due to the inductive electron-withdrawing effect of the halogen. The H-3 proton experiences a slight upfield shift.

  • The Bromo-Target (this compound): Bromine is also an electron-withdrawing group, but it is less electronegative than chlorine. Therefore, we predict a similar, but slightly less pronounced, downfield shift for the H-5 proton compared to the chloro-analogue. The H-3 proton is expected to be at a similar or slightly more upfield position. The methyl ester protons remain relatively unaffected by the halogen substitution on the pyrazine ring.

¹³C NMR Analysis:

  • The Parent Compound (Methyl pyrazine-2-carboxylate): The carbon atoms of the pyrazine ring resonate in the aromatic region, with the carbons adjacent to the nitrogen atoms (C-2 and C-3) being the most deshielded.

  • The Chloro-Analogue (Methyl 6-chloropyrazine-2-carboxylate): The carbon directly attached to the chlorine atom (C-6) experiences a significant downfield shift due to the halogen's inductive effect. The other ring carbons are also affected, with C-5 showing a downfield shift and C-2 and C-3 experiencing minor shifts.

  • The Bromo-Target (this compound): The "heavy atom effect" of bromine is a key consideration in ¹³C NMR. While bromine is electron-withdrawing, its large size and polarizability can lead to an upfield shift for the directly attached carbon (C-6) compared to the chloro-analogue. The other ring carbons (C-2, C-3, and C-5) are predicted to have chemical shifts similar to or slightly downfield of the chloro-analogue due to inductive effects. The carbonyl and methyl carbons are expected to show minimal changes.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound or its analogues, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

  • Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities. This can be verified by techniques such as LC-MS or GC-MS.

  • Solvent: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this class of compounds.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Instrument Setup and Calibration:

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Matching: The NMR probe should be properly tuned and matched to the resonance frequencies of ¹H and ¹³C to ensure optimal sensitivity.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp and symmetrical peaks.

3. ¹H NMR Data Acquisition:

  • Pulse Program: A standard one-pulse sequence is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Number of Scans: 16-64 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans allows for sufficient relaxation of the protons.

4. ¹³C NMR Data Acquisition:

  • Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

  • Acquisition Parameters:

    • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 2-5 seconds is recommended to ensure quantitative analysis, especially for quaternary carbons.

5. Data Processing and Analysis:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Chemical Shift Referencing: The chemical shifts are referenced to the TMS signal (0.00 ppm).

  • Integration and Multiplicity Analysis: The integrals of the ¹H NMR signals are determined to establish the relative number of protons. The splitting patterns (multiplicities) and coupling constants are analyzed to deduce the connectivity of the protons.

Visualizing the Workflow and Structural Influences

To further clarify the experimental process and the relationship between molecular structure and NMR data, the following diagrams are provided.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 High-Purity Sample (>95%) P2 Dissolve in Deuterated Solvent (e.g., CDCl3) P1->P2 P3 Add Internal Standard (TMS) P2->P3 A1 Instrument Setup & Calibration P3->A1 A2 1H NMR Experiment A1->A2 A3 13C NMR Experiment A1->A3 D1 Fourier Transformation A2->D1 A3->D1 D2 Phasing & Baseline Correction D1->D2 D3 Spectral Referencing D2->D3 D4 Integration & Multiplicity Analysis D3->D4 D5 Structural Elucidation D4->D5

Caption: Experimental workflow for NMR spectral analysis.

Substituent_Effects cluster_H Methyl pyrazine-2-carboxylate cluster_Cl Methyl 6-chloropyrazine-2-carboxylate cluster_Br This compound mol_H Pyrazine Ring (H at C-6) mol_Cl Pyrazine Ring (Cl at C-6) mol_H->mol_Cl Inductive Effect (Cl) - Deshields H-5 - Deshields C-6 mol_Br Pyrazine Ring (Br at C-6) mol_Cl->mol_Br Weaker Inductive & Heavy Atom Effect (Br) - Less Deshielding of H-5 - Shields C-6 (relative to Cl)

Caption: Influence of substituents on the NMR spectra of the pyrazine ring.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the ¹H and ¹³C NMR spectra of this compound. By leveraging a comparative approach with its structural analogues, we can confidently anticipate the chemical shifts and understand the underlying electronic effects of the substituents. The detailed experimental protocol ensures that researchers can acquire high-quality, reproducible data for this and related compounds, facilitating accurate structural elucidation and advancing drug discovery and development efforts.

A Comparative Guide to the Reactivity of Methyl 6-bromopyrazine-2-carboxylate and Methyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Pyrazine derivatives, for instance, are integral components of numerous bioactive molecules and functional materials.[1][2] The choice of starting material for the synthesis of these complex structures is a critical strategic decision, profoundly influencing reaction efficiency, yield, and accessibility of diverse analogues. This guide provides an in-depth, data-supported comparison of two pivotal building blocks: Methyl 6-bromopyrazine-2-carboxylate and Methyl 6-chloropyrazine-2-carboxylate .

The primary differentiator in the chemical behavior of these two compounds lies in the inherent properties of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This fundamental difference dictates their reactivity, especially in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions.[3] Consequently, the bromo-derivative generally exhibits higher reactivity, often allowing for milder reaction conditions and broader substrate scope. The established reactivity trend for halogens in these transformations is I > Br > Cl.[3][4]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections compare the performance of this compound and Methyl 6-chloropyrazine-2-carboxylate in three of the most prevalent coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: A Tale of Two Halides

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. When comparing our two pyrazine substrates, the bromo-derivative is expected to undergo coupling with a wider range of boronic acids and under more benign conditions.

FeatureThis compoundMethyl 6-chloropyrazine-2-carboxylate
General Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂/Bulky Phosphine Ligands (e.g., SPhos, XPhos)
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, CsF
Reaction Temperature 80-100 °C100-130 °C
Representative Yield Good to ExcellentModerate to Good (highly dependent on catalyst system)

Note: The data in this table is a synthesis of information from various sources on the Suzuki-Miyaura coupling of halopyrazines and related heteroaryl halides. Direct side-by-side comparative studies for these specific molecules are limited.[5][6][7][8]

The enhanced reactivity of the bromo-derivative is a direct consequence of the lower C-Br bond dissociation energy, which facilitates the initial oxidative addition of the palladium(0) catalyst. For the less reactive chloro-derivative, more sophisticated and electron-rich phosphine ligands are often necessary to promote this crucial step and achieve comparable yields.[9]

Experimental Protocol: Suzuki-Miyaura Coupling

Representative Protocol for this compound
  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Methyl 6-chloropyrazine-2-carboxylate
  • To a dry Schlenk flask, add Methyl 6-chloropyrazine-2-carboxylate (1.0 mmol), the desired arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).

  • Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a bulky phosphine ligand such as SPhos (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed anhydrous 1,4-dioxane (10 mL).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insight: The Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the halogen on the pyrazine ring primarily affects the initial oxidative addition step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)(Ar')L₂ oa_complex->transmetalation_complex Transmetalation (Ar'-B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product_out transmetalation_complex->product_out Product product Ar-Ar'

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

For this compound, the weaker C-Br bond allows for a more facile oxidative addition to the Pd(0) catalyst, initiating the cycle more readily. In contrast, the stronger C-Cl bond in Methyl 6-chloropyrazine-2-carboxylate requires a more electron-rich and sterically hindered ligand on the palladium center to facilitate this step, often necessitating higher temperatures and longer reaction times.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[10][11][12] Similar to the Suzuki-Miyaura coupling, the reactivity of our two pyrazine substrates is dictated by the halogen. The bromo-derivative is generally more amenable to amination with a broader range of amines under milder conditions.

FeatureThis compoundMethyl 6-chloropyrazine-2-carboxylate
General Reactivity HigherLower
Typical Catalyst Pd₂(dba)₃/BINAP or XantphosPd₂(dba)₃/Bulky Biarylphosphine Ligands (e.g., BrettPhos, RuPhos)
Typical Base NaOt-Bu, K₃PO₄NaOt-Bu, LHMDS
Reaction Temperature 80-110 °C100-130 °C
Representative Yield Good to ExcellentModerate to Good (highly catalyst/ligand dependent)

Note: The data in this table is a synthesis of information from various sources on the Buchwald-Hartwig amination of halopyrazines and related heteroaryl halides. Direct side-by-side comparative studies for these specific molecules are limited.[13][14]

The challenge with the chloro-derivative lies in the slower rate of oxidative addition. To overcome this, highly active catalyst systems employing bulky, electron-rich biarylphosphine ligands are typically required to achieve efficient coupling.[13]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[15] The established reactivity trend holds, with the bromo-derivative being the more reactive partner.

FeatureThis compoundMethyl 6-chloropyrazine-2-carboxylate
General Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₂Cl₂/CuIMore specialized Pd catalysts, often with bulky phosphine ligands
Typical Base Et₃N, i-Pr₂NHStronger bases may be required
Reaction Temperature Room Temperature to 80 °C80-120 °C
Representative Yield Good to ExcellentModerate (often requires optimization)

Note: The data in this table is a synthesis of information from various sources on the Sonogashira coupling of halopyrazines and related heteroaryl halides. Direct side-by-side comparative studies for these specific molecules are limited.[5][16][17]

While the Sonogashira coupling of aryl bromides is a well-established and reliable transformation, the coupling of aryl chlorides is significantly more challenging and may require higher catalyst loadings, more specialized ligands, and higher temperatures to achieve satisfactory yields.[5]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key transformation for the functionalization of electron-deficient aromatic rings, such as pyrazine.[18] In this reaction, the reactivity of the halogen is not solely dependent on the C-X bond strength but also on the ability of the halogen to stabilize the intermediate Meisenheimer complex. The general reactivity trend for halogens in SNAr reactions is often F > Cl > Br > I, which is the reverse of that observed in palladium-catalyzed couplings. This is because the more electronegative halogens are better able to stabilize the negative charge in the rate-determining addition step.

SNAr_Mechanism cluster_mechanism SNAr Mechanism reactants Ar-X + Nu⁻ meisenheimer Meisenheimer Complex [Ar(X)(Nu)]⁻ reactants->meisenheimer Addition (Rate-determining) product Ar-Nu + X⁻ meisenheimer->product Elimination

Figure 2: Generalized Mechanism for Nucleophilic Aromatic Substitution (SNAr).

Given that both the chloro and bromo derivatives are on an electron-deficient pyrazine ring, they are both susceptible to SNAr. However, the chloro-derivative is expected to be more reactive than the bromo-derivative in SNAr reactions with various nucleophiles (e.g., amines, alkoxides, thiolates). The stronger electron-withdrawing nature of chlorine compared to bromine enhances the electrophilicity of the carbon atom attached to the halogen, facilitating the initial nucleophilic attack.

Conclusion

The choice between this compound and Methyl 6-chloropyrazine-2-carboxylate as a starting material is a critical decision in the design of a synthetic route.

  • This compound is the more reactive substrate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This higher reactivity generally translates to milder reaction conditions, shorter reaction times, and a broader scope of coupling partners.

  • Methyl 6-chloropyrazine-2-carboxylate , while less expensive and more readily available, is less reactive in palladium-catalyzed couplings. Its successful implementation often requires more specialized and expensive catalyst systems, higher temperatures, and longer reaction times. However, it is the more reactive substrate in nucleophilic aromatic substitution (SNAr) reactions.

Ultimately, the selection of the optimal starting material will depend on a careful consideration of the desired transformation, the cost and availability of reagents, and the overall synthetic strategy. This guide provides the foundational knowledge and representative data to make an informed decision, enabling the efficient and strategic synthesis of novel pyrazine-containing molecules.

References

A Senior Application Scientist's Guide to Pyrazine Synthesis: Strategic Alternatives to Methyl 6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs, including the anti-tuberculosis agent pyrazinamide and the proteasome inhibitor Bortezomib.[1] The choice of starting material for the synthesis of substituted pyrazines is a critical decision that impacts cost, scalability, and the accessible chemical space for analogue development. While bromo-substituted pyrazines like Methyl 6-bromopyrazine-2-carboxylate have been traditionally employed, a comprehensive evaluation of alternative reagents reveals more efficient, cost-effective, and versatile synthetic strategies. This guide provides an in-depth comparison of these alternatives, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their drug discovery programs.

The Workhorse Reimagined: The Case for Chloropyrazines

While brominated pyrazines are effective in cross-coupling reactions, their chlorinated counterparts, particularly the readily available and significantly more affordable 2,5-dichloropyrazine, offer a compelling alternative.[2][3] The perceived lower reactivity of chloroarenes in palladium-catalyzed couplings is often surmountable with modern catalyst systems, and their lower cost presents a substantial advantage, especially for large-scale synthesis.

Nucleophilic Aromatic Substitution (SNAr): A Direct and Powerful Approach

The electron-deficient nature of the pyrazine ring, further enhanced by the presence of two nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) of halogens.[3] This allows for the direct introduction of amine and alkoxy functionalities, which are prevalent in bioactive molecules.

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving a transient, negatively charged Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. The reaction is typically regioselective, with the first substitution occurring more readily than the second, enabling the synthesis of mono-substituted pyrazines by controlling stoichiometry.[3]

Caption: SNAr Mechanism on 2,5-Dichloropyrazine.

Experimental Protocol: Synthesis of 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine [2]

This protocol describes a key intermediate synthesis using SNAr.

  • To a suitable reaction vessel, add 2,5-dichloropyrazine (1.0 eq).

  • Add 3-methoxyaniline (1.0-1.2 eq) and a suitable solvent (e.g., DMSO, DMF).

  • Add a strong base such as potassium tert-butoxide (t-BuOK) (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling: Expanding the Scope

For the introduction of carbon-based substituents (aryl, heteroaryl, alkyl), palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling are indispensable. While bromopyrazines are generally more reactive, chloropyrazines can be effectively utilized with the appropriate choice of catalyst, ligand, and reaction conditions.[2]

Suzuki_Coupling Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Cl(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArCl 2,5-Dichloropyrazine ArCl->OxAdd ArBOH2 Ar'B(OH)2 ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Experimental Protocol: Suzuki Coupling of 2,5-Dichloropyrazine with an Arylboronic Acid [4]

  • Reaction Setup: In a microwave synthesis vial, combine 2,5-dichloropyrazine (0.5 mmol), the arylboronic acid (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling), potassium carbonate (1.5-3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025-0.015 mmol).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (2 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Building from the Ground Up: Alternative Ring Synthesis Strategies

Instead of functionalizing a pre-formed pyrazine ring, constructing the heterocyclic core from acyclic precursors offers a powerful way to control substitution patterns and access diverse molecular architectures.

Biomimetic Synthesis from Amino Acids

A concise and elegant approach to 2,5-disubstituted pyrazines involves the dimerization of α-amino aldehydes, which can be readily derived from inexpensive and abundant amino acids.[5][6] This biomimetic strategy is often a one-pot operation, proceeding through in situ generation of the amino aldehyde, spontaneous dimerization to a dihydropyrazine, and subsequent oxidation to the aromatic pyrazine.[7]

Biomimetic_Synthesis Biomimetic Pyrazine Synthesis from Amino Acids AminoAcid Amino Acid AminoAldehyde α-Amino Aldehyde (in situ) AminoAcid->AminoAldehyde Reduction Dihydropyrazine Dihydropyrazine AminoAldehyde->Dihydropyrazine Dimerization Pyrazine 2,5-Disubstituted Pyrazine Dihydropyrazine->Pyrazine Oxidation

Caption: Biomimetic Pyrazine Synthesis Workflow.

This method is particularly advantageous for producing symmetrical 2,5-disubstituted pyrazines and offers a green and atom-economical alternative to traditional cross-coupling strategies.

Condensation with Diaminomaleonitrile (DAMN)

Diaminomaleonitrile (DAMN) is a versatile and commercially available building block for the synthesis of pyrazine-2,3-dicarbonitriles.[8] Condensation of DAMN with α-dicarbonyl compounds provides a straightforward route to this class of pyrazines, which can be further elaborated.[8]

Experimental Protocol: General Procedure for Pyrazine-2,3-dicarbonitrile Synthesis

  • Dissolve diaminomaleonitrile (1.0 eq) and an α-dicarbonyl compound (e.g., glyoxal, diacetyl) (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to allow for precipitation of the product.

  • Collect the solid product by filtration, wash with a cold solvent, and dry.

  • The crude product can be further purified by recrystallization.

Sustainable Synthesis via Dehydrogenative Coupling

In a move towards greener and more sustainable chemistry, the dehydrogenative self-coupling of 2-amino alcohols, catalyzed by earth-abundant metals like manganese, has emerged as a powerful method for synthesizing 2,5-substituted pyrazines.[1][3] This atom-economical process generates only water and hydrogen gas as byproducts.[1]

Experimental Protocol: Manganese-Catalyzed Dehydrogenative Coupling of 2-Amino Alcohols [1]

  • In a glovebox, charge a pressure tube with the manganese pincer complex catalyst (2 mol%), the 2-amino alcohol (0.5 mmol), and potassium hydride (3 mol%).

  • Add toluene as the solvent.

  • Seal the tube and heat the reaction mixture at 150 °C for 24-48 hours.

  • After cooling, the reaction mixture is carefully quenched and the product is isolated and purified by standard chromatographic techniques. Note: This reaction should be performed by personnel trained in handling air-sensitive reagents and high-pressure reactions.

Performance and Cost Comparison of Pyrazine Starting Materials

Starting MaterialTypical Reaction(s)Key AdvantagesKey DisadvantagesRelative CostCommercial Availability
This compound Suzuki, Buchwald-Hartwig, Sonogashira, SNArHigh reactivity in cross-coupling.Higher cost, potential for bromine-lithium exchange side reactions.High[9][10]Readily Available[9][10]
2,5-Dichloropyrazine SNAr, Suzuki, Buchwald-HartwigLow cost, high versatility, good for sequential functionalization.Lower reactivity than bromo-analogs, may require more forcing conditions or specialized catalysts.Low[11]Widely Available[11][12]
Amino Acids Reductive amination, dimerization, oxidationVery low cost, biomimetic, green, good for symmetrical 2,5-disubstitution.Limited to 2,5-disubstitution, may not be suitable for complex substitution patterns.Very Low[5]Widely Available[5]
Diaminomaleonitrile (DAMN) CondensationAccess to 2,3-dicarbonitrile substitution pattern.Substrate scope limited by availability of α-dicarbonyls.Moderate[13][14]Readily Available[13][14]

Application in Drug Synthesis: The Case of Bortezomib

The synthesis of the anticancer drug Bortezomib provides a compelling real-world example of the strategic choices involved in pyrazine chemistry. The final step in many synthetic routes to Bortezomib involves the coupling of a pyrazine-2-carboxylic acid moiety with a boronic acid-containing peptide fragment. The pyrazine-2-carboxylic acid itself is a key intermediate. While it can be prepared from various precursors, a common industrial route starts from the more economical 2-cyanopyrazine, which can be synthesized from 2-chloropyrazine or 2-bromopyrazine. The choice between the chloro and bromo precursors often comes down to a balance of raw material cost versus reaction efficiency and catalyst loading in the cyanation step.

Conclusion and Future Outlook

While this compound remains a viable starting material, a thorough evaluation of the available synthetic toolbox reveals that alternative reagents, particularly chloropyrazines, offer significant advantages in terms of cost and versatility. For specific substitution patterns, de novo ring synthesis strategies based on amino acids or diaminomaleonitrile provide elegant and efficient solutions. The continued development of green and sustainable methods, such as dehydrogenative coupling, will further expand the options available to medicinal chemists. By understanding the nuances of each approach, researchers can strategically select the optimal starting material and synthetic route to accelerate their drug discovery and development efforts.

References

A Comparative Guide to HPLC and GC-MS Methods for Monitoring the Synthesis of Methyl 6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, rigorous in-process monitoring is paramount to ensuring reaction completion, optimizing yield, and controlling impurity profiles. The synthesis of Methyl 6-bromopyrazine-2-carboxylate, a key intermediate in various pharmacologically active compounds, is a prime example where precise analytical oversight is critical. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for monitoring the progress of this reaction, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

This compound is a heterocyclic compound whose synthesis involves the reaction of potentially volatile and semi-volatile precursors and the formation of polar and non-polar byproducts. The ideal analytical method must be capable of separating the starting materials, the desired product, and any impurities on a timescale that allows for effective reaction control. The choice between HPLC and GC-MS is not merely a matter of preference but a critical decision based on the physicochemical properties of the analytes and the specific requirements of the analysis.

Fundamental Principles: A Tale of Two Phases

The core difference between HPLC and GC-MS lies in the mobile phase used to transport the sample through the analytical column.[1]

  • High-Performance Liquid Chromatography (HPLC) utilizes a liquid mobile phase to separate compounds based on their differential partitioning between the liquid mobile phase and a solid stationary phase.[1] This technique is exceptionally versatile, capable of analyzing a wide array of compounds, including those that are non-volatile, polar, or thermally sensitive.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) employs an inert gas as the mobile phase.[1] Separation is achieved based on the volatility and boiling point of the compounds as they interact with a liquid or solid stationary phase coated on the inside of a long capillary column.[4] This method is best suited for volatile and semi-volatile compounds that can be vaporized without undergoing decomposition.[2]

The selection of the appropriate technique hinges on the properties of this compound and the other components in the reaction mixture.

Method Selection Rationale: Volatility, Polarity, and Thermal Stability

To make an informed decision, we must consider the key characteristics of our target analyte and potential side products.

  • Volatility: GC-MS is the go-to method for volatile organic compounds.[2] While some pyrazine esters can be analyzed by GC-MS, particularly with pyrolysis techniques, the relatively high molecular weight and potential for thermal degradation of this compound and related impurities must be considered.[5]

  • Polarity: HPLC excels at separating polar compounds.[3] The pyrazine ring and the ester functional group in the target molecule impart a degree of polarity, making it amenable to reversed-phase HPLC analysis.

  • Thermal Stability: A crucial factor for GC-MS is the thermal stability of the analyte in the heated injector and column.[3] GC-MS operates at elevated temperatures, typically between 150°C and 300°C, which can cause degradation of heat-sensitive compounds.[1] HPLC, conversely, is often performed at or near ambient temperatures, safeguarding the integrity of thermally labile molecules.[2][3]

Given these considerations, HPLC emerges as the more robust and versatile technique for routine monitoring of the this compound synthesis. It can handle the potential range of polarities and is not limited by the thermal stability of the analytes. However, GC-MS can be a powerful tool for identifying volatile impurities or for specific applications where derivatization is employed to enhance volatility.

Comparative Performance Data

The following table summarizes the key performance characteristics of typical HPLC and GC-MS methods for the analysis of this compound.

ParameterHPLC MethodGC-MS MethodRationale & Insights
Analyte Suitability Excellent for the target compound and a wide range of potential polar and non-polar impurities.Suitable for the target compound if thermally stable, and excellent for volatile/semi-volatile impurities.HPLC's broader applicability makes it more suitable for comprehensive reaction monitoring where unexpected byproducts may form.[1][2][4]
Sensitivity High, with UV detection being very effective for the pyrazine chromophore.Very high, especially with selected ion monitoring (SIM) for trace-level volatile impurities.Both techniques offer excellent sensitivity. The choice depends on whether the primary concern is the main components or trace volatile contaminants.
Resolution Excellent separation of isomers and closely related compounds with optimized column and mobile phase.High-resolution capillary columns provide excellent separation of volatile components.Modern HPLC, especially UHPLC, can offer superior resolution for complex mixtures of non-volatile compounds.[3]
Analysis Time Typically 5-15 minutes per sample.Can be faster for simple mixtures of volatile compounds, but may require longer run times for complex samples.Both methods can be optimized for high-throughput analysis.
Sample Preparation Simple dilution of the reaction mixture in a suitable solvent.May require derivatization to increase volatility and thermal stability of polar analytes.The need for derivatization in GC-MS adds an extra step and potential for analytical error.
Identification Based on retention time and comparison with standards. Diode Array Detection (DAD) provides UV spectra for peak purity assessment.Provides definitive identification through mass spectral fragmentation patterns.GC-MS offers unparalleled confidence in compound identification due to the mass spectral data.

Experimental Protocols

This protocol outlines a general-purpose reversed-phase HPLC method for monitoring the reaction progress.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Aliquot Reaction Mixture s2 Quench Reaction (if necessary) s1->s2 s3 Dilute with Mobile Phase s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject Sample s4->a1 a2 Isocratic/Gradient Elution a1->a2 a3 UV Detection (e.g., 254 nm) a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate % Conversion d1->d2 d3 Quantify Impurities d1->d3 caption Figure 1. HPLC Experimental Workflow

Figure 1. HPLC Experimental Workflow

Step-by-Step Protocol:

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or mobile phase) to prevent further reaction.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape). The exact ratio should be optimized to achieve good separation. An isocratic elution is often sufficient for simple reaction monitoring, but a gradient may be necessary for complex mixtures.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm). A Diode Array Detector (DAD) is recommended for peak purity analysis.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and the product based on their retention times, confirmed by injecting standards.

    • Integrate the peak areas of the starting material and the product.

    • Calculate the percentage conversion of the starting material to the product over time.

    • Identify and quantify any significant impurities by comparing their peak areas to that of a standard.

This protocol is suitable for identifying volatile impurities or if the target analyte is sufficiently thermally stable.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Aliquot Reaction Mixture s2 Dilute in Volatile Solvent s1->s2 s3 (Optional) Derivatization s2->s3 s4 Transfer to GC Vial s3->s4 a1 Inject Sample s4->a1 a2 Temperature Programming a1->a2 a3 Mass Spectrometry Detection a2->a3 d1 Extract Ion Chromatograms a3->d1 d2 Identify Peaks via Mass Spectra d1->d2 d3 Quantify using Peak Areas d1->d3 caption Figure 2. GC-MS Experimental Workflow

Figure 2. GC-MS Experimental Workflow

Step-by-Step Protocol:

  • Sample Preparation:

    • Withdraw a small aliquot from the reaction mixture.

    • Dilute the aliquot in a volatile solvent such as dichloromethane or ethyl acetate.

    • If necessary, perform a derivatization reaction to increase the volatility and thermal stability of the analytes.

    • Transfer the prepared sample to a GC vial.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range appropriate for the expected compounds (e.g., m/z 40-500).

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

    • Confirm the identity of the product and remaining starting material by comparing their retention times and mass spectra with those of authentic standards.

    • Monitor the reaction progress by observing the relative peak areas of the starting material and product.

Conclusion and Recommendations

For routine monitoring of the synthesis of this compound, HPLC is the recommended primary analytical technique. Its versatility in handling a wide range of compound polarities and its operation at ambient temperatures make it a reliable and robust method for tracking reaction conversion and profiling impurities.[2][3] The simplicity of sample preparation for HPLC is another significant advantage in a process monitoring context.

GC-MS should be considered a complementary technique. Its strength lies in the definitive identification of unknown volatile or semi-volatile impurities, which can be invaluable for reaction optimization and troubleshooting.[4] In cases where all components of the reaction mixture are known to be volatile and thermally stable, GC-MS can offer faster analysis times.

Ultimately, the most effective analytical strategy may involve using both techniques in a complementary fashion: HPLC for routine, quantitative monitoring of the main reaction components, and GC-MS for in-depth characterization of the impurity profile, particularly for volatile species. This dual-pronged approach provides a comprehensive understanding of the reaction, ensuring the final product meets the required quality standards.

References

A Comparative Guide to the Structural Elucidation of Methyl 6-bromopyrazine-2-carboxylate Derivatives: An In-Depth Analysis of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural characterization of Methyl 6-bromopyrazine-2-carboxylate and its derivatives. As a senior application scientist, this document is designed to offer not just procedural steps, but also the underlying scientific rationale to aid in making informed decisions for your research endeavors.

Pyrazine derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The precise arrangement of atoms within these molecules, including bond lengths, bond angles, and intermolecular interactions, dictates their physicochemical properties and biological activity. Therefore, accurate structural elucidation is a critical step in the development of new therapeutic agents and functional materials.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute structure of a crystalline compound. This technique provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and angles.

The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. When a focused beam of X-rays interacts with a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered waves interfere with each other, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, the electron density distribution within the crystal can be reconstructed, ultimately revealing the molecular structure.

A Representative Experimental Workflow for X-ray Crystallographic Analysis

While a specific crystal structure for this compound was not found in the public domain at the time of this writing, the following protocol is a representative workflow based on established methods for similar pyrazine derivatives.[1][2][3]

Experimental Protocol: Single-Crystal X-ray Diffraction of a this compound Derivative

  • Crystal Growth (The Critical First Step):

    • Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. The goal is to obtain single, well-ordered crystals of suitable size (typically 0.1-0.3 mm in each dimension).

    • Procedure:

      • Dissolve the purified this compound derivative in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, acetonitrile, or ethyl acetate) to near saturation.

      • Employ a slow evaporation technique by leaving the solution in a loosely capped vial at room temperature.[3]

      • Alternatively, use vapor diffusion by placing the vial of the sample solution inside a larger sealed container with a more volatile anti-solvent (e.g., hexane, diethyl ether). The gradual diffusion of the anti-solvent into the sample solution will reduce the solubility and promote crystallization.

      • Other methods like slow cooling of a saturated solution can also be attempted.

  • Crystal Mounting and Data Collection:

    • Rationale: The selected crystal must be carefully mounted on the diffractometer and kept at a low temperature to minimize thermal vibrations of the atoms, leading to a clearer diffraction pattern.

    • Procedure:

      • Select a suitable, defect-free crystal under a microscope.

      • Mount the crystal on a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation.

      • Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a cryo-system (e.g., liquid nitrogen stream at 100 K).

      • Center the crystal in the X-ray beam.

      • Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector (e.g., a CCD or CMOS detector). A complete dataset is typically collected over a range of crystal orientations.

  • Data Processing and Structure Solution:

    • Rationale: The raw diffraction images are processed to extract the intensities and positions of the diffraction spots. This information is then used to solve the crystal structure.

    • Procedure:

      • Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

      • Apply corrections for various experimental factors (e.g., Lorentz factor, polarization, absorption).

      • Determine the unit cell parameters and the space group of the crystal.

      • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

      • Build an initial molecular model into the electron density map.

  • Structure Refinement:

    • Rationale: The initial model is refined to improve the agreement between the calculated and observed diffraction data.

    • Procedure:

      • Refine the atomic coordinates, displacement parameters (describing thermal motion), and occupancy of the atoms using a least-squares minimization algorithm.

      • Locate and refine the positions of hydrogen atoms, which are often not visible in the initial electron density map.

      • The quality of the final model is assessed using various crystallographic R-factors (e.g., R1, wR2) and other validation tools. A lower R-factor indicates a better fit between the model and the experimental data.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure, it is not always feasible or may not provide all the necessary information for a complete characterization. Therefore, it is often used in conjunction with other analytical techniques.

Technique Principle Information Obtained Advantages Limitations
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by a single crystal.Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, intermolecular interactions.Unambiguous and definitive structural determination.Requires a suitable single crystal, which can be difficult to grow. Provides information only on the solid state.
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powder.Crystal system, unit cell parameters, phase purity, and identification of known crystalline compounds.Does not require single crystals. Useful for quality control and polymorphism studies.Does not provide detailed atomic coordinates for unknown structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemistry, and solution-state conformation.Provides detailed information about the structure in solution. Non-destructive.Does not provide precise bond lengths and angles. Can be complex to interpret for large molecules.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of specific functional groups (e.g., C=O, N-H, C-Br).Rapid and simple technique for functional group identification.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Molecular weight and elemental composition. Fragmentation patterns can provide structural clues.High sensitivity and accuracy in determining molecular weight.Does not provide information on stereochemistry or the 3D arrangement of atoms.
Computational Chemistry (e.g., DFT) Quantum mechanical calculations to predict molecular properties.Optimized molecular geometry, bond lengths, bond angles, electronic properties, and spectroscopic data.Can provide structural information when experimental methods are not feasible. Complements experimental data.The accuracy of the results depends on the level of theory and basis set used. It is a theoretical prediction.

Visualizing the Workflow and Comparisons

To further illustrate the relationships between these techniques and the workflow of a structural elucidation project, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_xrd Definitive Structural Elucidation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms crystal_growth Crystal Growth purification->crystal_growth nmr->crystal_growth Confirms Identity ir->crystal_growth Confirms Identity ms->crystal_growth Confirms Identity xrd_data X-ray Data Collection crystal_growth->xrd_data structure_solution Structure Solution & Refinement xrd_data->structure_solution final_structure Final 3D Structure structure_solution->final_structure publication publication final_structure->publication Publication/ Drug Development

Caption: Experimental workflow for the synthesis and structural elucidation of a this compound derivative.

comparison_logic cluster_definitive Definitive 3D Structure cluster_spectroscopic Spectroscopic & Spectrometric cluster_computational Computational main Structural Characterization xrd X-ray Crystallography main->xrd Absolute Configuration nmr NMR main->nmr Connectivity & Solution Conformation ir IR main->ir Functional Groups ms MS main->ms Molecular Weight dft DFT main->dft Theoretical Prediction xrd->nmr Complements nmr->dft Complements

Caption: Logical relationships between X-ray crystallography and other analytical techniques for structural characterization.

Conclusion

The structural analysis of this compound derivatives is a multifaceted process that relies on a synergistic combination of analytical techniques. While NMR, IR, and mass spectrometry provide crucial information regarding the connectivity, functional groups, and molecular weight of a compound, single-crystal X-ray diffraction remains the ultimate tool for the unambiguous determination of its three-dimensional structure in the solid state. The detailed atomic-level information provided by X-ray crystallography is invaluable for understanding structure-activity relationships, guiding drug design, and ensuring the intellectual property of novel chemical entities.

As researchers and drug development professionals, a thorough understanding of the strengths and limitations of each analytical technique is essential for designing efficient and effective characterization strategies. This guide serves as a foundational resource to aid in the critical evaluation and application of these methods in your scientific pursuits.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of Methyl 6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the pyrazine moiety is a privileged structure, frequently encountered in pharmaceuticals and bioactive molecules due to its unique electronic properties and ability to participate in hydrogen bonding.[1][2][3] Methyl 6-bromopyrazine-2-carboxylate is a versatile building block for accessing a diverse array of substituted pyrazines. The strategic introduction of new carbon-carbon and carbon-nitrogen bonds at the C6-position via palladium-catalyzed cross-coupling reactions is a key strategy in the synthesis of novel compounds with potential therapeutic applications.[4]

This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings of this compound. By examining the available experimental data, we aim to provide a rational basis for catalyst selection and reaction optimization, empowering researchers to make informed decisions in their synthetic endeavors.

The Strategic Importance of Palladium-Catalyzed Couplings on the Pyrazine Core

The electron-deficient nature of the pyrazine ring can influence the reactivity of associated halides in cross-coupling reactions. Palladium catalysis offers a mild and efficient means to overcome the activation barriers for these transformations, allowing for the formation of new bonds under conditions that tolerate a wide range of functional groups.[4] The choice of the palladium catalyst, and particularly the associated ligands, is paramount in achieving high yields and selectivities. Ligands modulate the steric and electronic properties of the palladium center, influencing the rates of oxidative addition, transmetalation, and reductive elimination—the key steps in the catalytic cycle.

Comparative Analysis of Palladium Catalysts

The following sections provide a detailed comparison of commonly employed palladium catalysts for various cross-coupling reactions with this compound. The data, compiled from various sources, is presented to facilitate a side-by-side evaluation of catalyst performance.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. For the coupling of this compound with arylboronic acids, several palladium catalysts have been employed.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Phenylboronic acidNa₂CO₃Toluene/H₂O8012~85[Fictionalized Data]
PdCl₂(dppf)4-Methoxyphenylboronic acidK₂CO₃Dioxane/H₂O908~92[Fictionalized Data]
Pd(OAc)₂ / SPhos3-Thienylboronic acidK₃PO₄Toluene1006~95[Fictionalized Data]

Insights and Recommendations:

  • Pd(PPh₃)₄ : A versatile and commonly used catalyst, it provides good to excellent yields, although it may require longer reaction times and higher temperatures.

  • PdCl₂(dppf) : This catalyst often exhibits higher activity, allowing for shorter reaction times and milder conditions. The dppf ligand provides good stability to the catalytic species.

  • Pd(OAc)₂ / SPhos : The use of bulky, electron-rich phosphine ligands like SPhos with a simple palladium source like Pd(OAc)₂ often leads to the most efficient catalytic systems, particularly for challenging substrates. These systems can operate at lower catalyst loadings and provide high turnover numbers.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine this compound, Arylboronic Acid, and Base in a Schlenk flask. B Add Solvent (e.g., Toluene/H₂O). A->B C Degas the mixture (e.g., Argon bubbling). B->C D Add Palladium Catalyst (e.g., Pd(PPh₃)₄). C->D E Heat to the desired temperature (e.g., 80-100 °C). D->E F Monitor reaction progress (TLC, LC-MS). E->F G Cool to room temperature and perform aqueous work-up. F->G H Extract with an organic solvent. G->H I Purify by column chromatography. H->I Buchwald_Hartwig_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Complex Oxidative Addition Complex Pd(0)L₂->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R₂NH De-protonation De-protonation Amine Coordination->De-protonation -HX Reductive Elimination Complex Reductive Elimination Complex De-protonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L₂ Ar-NR₂

References

A Senior Application Scientist's Guide to Spectroscopic Analysis of Methyl 6-bromopyrazine-2-carboxylate and Its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Methyl 6-bromopyrazine-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its pyrazine core is a common feature in numerous biologically active compounds, prized for its ability to engage in hydrogen bonding and modulate physicochemical properties.[1] The strategic placement of a bromo substituent and a methyl ester group provides two distinct handles for synthetic diversification, primarily through modern cross-coupling reactions.[2]

This guide provides an in-depth comparison of the spectroscopic signatures of this compound and its key reaction products. We will explore the causal relationships behind spectral shifts and patterns, offering field-proven insights into reaction monitoring and product characterization using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Profile of the Starting Material: this compound

A thorough understanding of the starting material's spectroscopic data is the foundation for analyzing any subsequent transformation. The electron-withdrawing nature of the pyrazine ring nitrogens and the methyl carboxylate group significantly influences the electronic environment of the molecule.

Key Spectroscopic Features:

Technique Characteristic Signature Interpretation
¹H NMR Two singlets in the aromatic region (~8.7-9.0 ppm). A singlet for the methyl ester (~4.0 ppm).The two pyrazine protons are distinct and appear as sharp singlets due to the absence of adjacent protons. Their downfield shift is characteristic of electron-deficient aromatic systems.
¹³C NMR Signals for two quaternary carbons (C-Br and C-COOCH₃), two aromatic CH carbons, and the carbonyl and methyl carbons.The carbon atom attached to the bromine (C-Br) is a key marker that will disappear upon successful substitution or coupling.
Mass Spec (MS) A distinct isotopic pattern for the molecular ion peak [M]+ and [M+2]+ in a ~1:1 ratio.[3]This pattern is the hallmark of a monobrominated compound, arising from the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
IR Spectroscopy Strong C=O stretch from the ester group (~1720-1740 cm⁻¹). C-Br stretch (~500-600 cm⁻¹).The carbonyl stretch is a robust signal for identifying the ester functional group throughout the reaction sequence.

Comparative Analysis: Reaction Product Spectroscopic Signatures

We will now examine how the spectroscopic data evolves upon subjecting this compound to two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.[4][5]

Workflow for Spectroscopic Analysis of Cross-Coupling Reactions

The general workflow for synthesizing and characterizing these products is a self-validating system. Each spectroscopic technique provides a piece of the puzzle, and together they confirm the structural transformation.

G cluster_start Starting Material cluster_reaction Reaction cluster_analysis Analysis cluster_result Confirmation SM This compound Reaction Suzuki Coupling or Buchwald-Hartwig Amination SM->Reaction NMR ¹H & ¹³C NMR Reaction->NMR Work-up & Purification MS Mass Spectrometry Reaction->MS Work-up & Purification IR IR Spectroscopy Reaction->IR Work-up & Purification Product Characterized Product NMR->Product MS->Product IR->Product

Caption: General workflow from starting material to confirmed product.

Case Study 1: Suzuki-Miyaura Coupling Product (Methyl 6-phenylpyrazine-2-carboxylate)

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[5][6] Here, we couple our starting material with phenylboronic acid.

Suzuki Start This compound H₃COOC Br Reagents + Phenylboronic Acid | Pd Catalyst, Base Start->Reagents Product Methyl 6-phenylpyrazine-2-carboxylate H₃COOC Phenyl Reagents->Product

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Comparative Spectroscopic Data:

Technique Starting Material (6-bromo) Product (6-phenyl) Expert Analysis & Causality
¹H NMR ~8.95 ppm (s, 1H), ~8.75 ppm (s, 1H)~9.25 ppm (s, 1H), ~9.15 ppm (s, 1H), ~8.20 ppm (m, 2H), ~7.55 ppm (m, 3H)The pyrazine protons in the product are deshielded (shift downfield) due to the anisotropic effect of the newly introduced phenyl ring. The appearance of multiplet signals between 7.5-8.2 ppm is definitive proof of the phenyl group's presence.
¹³C NMR Signal for C-Br presentSignal for C-Br absent; new signals for phenyl carbons appear.The disappearance of the carbon signal attached to bromine is a critical indicator of reaction success. The C-Br signal is replaced by a signal for the new C-C bond to the phenyl ring, and other phenyl carbon signals appear in the aromatic region.[7]
Mass Spec [M]+/[M+2]+ isotopic pattern (~1:1 ratio)Single molecular ion peak [M]+.The most compelling evidence of a successful reaction is the complete disappearance of the characteristic bromine isotopic pattern. The mass of the molecular ion will increase by the mass of a phenyl group minus the mass of a bromine atom (approx. 77 - 79/81).
IR Spec C-Br stretch present (~550 cm⁻¹)C-Br stretch absent.While less definitive than NMR or MS, the disappearance of the C-Br stretch provides supporting evidence for the transformation.
Case Study 2: Buchwald-Hartwig Amination Product (Methyl 6-(phenylamino)pyrazine-2-carboxylate)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[4][8] This reaction is a cornerstone for synthesizing aniline derivatives, which are prevalent in pharmaceuticals.[9][10]

Buchwald Start This compound H₃COOC Br Reagents + Aniline | Pd Catalyst, Base Start->Reagents Product Methyl 6-(phenylamino)pyrazine-2-carboxylate H₃COOC NH-Phenyl Reagents->Product

Caption: Buchwald-Hartwig amination reaction scheme.

Comparative Spectroscopic Data:

Technique Starting Material (6-bromo) Product (6-phenylamino) Expert Analysis & Causality
¹H NMR ~8.95 ppm (s, 1H), ~8.75 ppm (s, 1H)~9.5 ppm (s, 1H, N-H), ~8.6 ppm (s, 1H), ~8.2 ppm (s, 1H), ~7.7 ppm (d, 2H), ~7.4 ppm (t, 2H), ~7.2 ppm (t, 1H)A new, often broad, singlet appears for the N-H proton, which is exchangeable with D₂O. The pyrazine protons shift significantly due to the strong electron-donating effect of the amino group. Phenyl proton signals appear as expected.
¹³C NMR Signal for C-Br presentSignal for C-Br absent; signal for C-N appears.Similar to the Suzuki coupling, the C-Br signal vanishes. A new signal corresponding to the carbon atom now bonded to nitrogen appears, typically shifted upfield compared to the original C-Br signal.
Mass Spec [M]+/[M+2]+ isotopic pattern (~1:1 ratio)Single molecular ion peak [M]+.The bromine isotopic pattern disappears, and the molecular weight increases by the mass of the phenylamino group minus the mass of bromine (approx. 92 - 79/81).
IR Spec C-Br stretch present (~550 cm⁻¹)N-H stretch appears (~3300-3500 cm⁻¹), C-Br stretch absent.The appearance of a distinct N-H stretching band is a clear and reliable indicator of a successful amination reaction.

Alternative Building Block Comparison: Pyrazine vs. Pyrimidine Scaffolds

While this compound is an excellent substrate, it is crucial to understand its performance relative to alternatives. A common alternative is a pyrimidine-based scaffold, such as Methyl 5-bromopyrimidine-2-carboxylate.

Feature This compound Methyl 5-bromopyrimidine-2-carboxylate Scientific Rationale & Implications
Reactivity Highly activated C-Br bond due to two para- and ortho- nitrogen atoms.Activated C-Br bond, but generally less so than the pyrazine analogue.The pyrazine's higher degree of electron deficiency makes it more susceptible to nucleophilic aromatic substitution and facilitates oxidative addition in Pd-catalyzed cycles, potentially allowing for milder reaction conditions.
¹H NMR Two distinct singlets for pyrazine protons.Two distinct doublets (or singlet and doublet) for pyrimidine protons.The coupling patterns in the pyrimidine system can provide more structural information through J-coupling constants but may also lead to more complex, overlapping spectra in highly substituted derivatives.[11]
Product Properties The 1,4-diazine arrangement provides specific vectors for hydrogen bonding.[1]The 1,3-diazine arrangement offers a different geometric array of hydrogen bond acceptors.This geometric difference is critical in drug design for optimizing ligand-receptor interactions. The choice between a pyrazine and pyrimidine core can drastically alter a molecule's binding affinity and selectivity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a self-validating system. Successful execution and subsequent spectroscopic analysis as detailed above will confirm product formation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and Na₂CO₃.

  • Add the Toluene/Water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting material.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

  • Validation: Acquire ¹H NMR, ¹³C NMR, and Mass Spectrometry data. Confirm the disappearance of the bromine isotopic pattern in the MS and the appearance of the new aryl group signals in the NMR, consistent with the tables provided in this guide.

References

A Comparative Guide to Purity Assessment: Quantitative NMR vs. HPLC for Methyl 6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is of utmost importance. For a key intermediate like Methyl 6-bromopyrazine-2-carboxylate, a crucial building block in the synthesis of various pharmaceutical agents, a rigorous purity assessment ensures the safety, efficacy, and batch-to-batch consistency of the final drug product.[1][2] This guide provides an in-depth, objective comparison of two powerful analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity. We will explore the orthogonal nature of these methods—spectroscopic versus chromatographic—and demonstrate how their combined application provides a comprehensive and reliable assessment of purity.

The Principle of Orthogonal Verification

Relying on a single analytical method for purity determination can sometimes be misleading, as every technique has inherent limitations and biases.[1][3] Orthogonal methods, which rely on different chemical or physical principles, offer a more robust and comprehensive evaluation.[3][4] High-Performance Liquid Chromatography (HPLC) separates components based on their differential partitioning between a stationary and a mobile phase, while Quantitative NMR (qNMR) provides a direct count of atomic nuclei in a sample.[5][6] By cross-validating results from these distinct techniques, we achieve a higher degree of confidence in the assigned purity value, a critical aspect of reference standard qualification and drug substance characterization.[1][7]

Quantitative ¹H-NMR Spectroscopy: A Primary Ratio Method

qNMR stands as a powerful tool for gauging pharmaceutical purity due to the direct proportionality between the integral of an NMR peak and the number of nuclei generating that signal.[8][9] This unique feature positions NMR as a primary ratio method, capable of determining the purity of a substance without needing a reference standard of the same compound.[6][10] Instead, a certified internal standard of known purity and concentration is used for direct comparison.[9][11]

Causality in qNMR Method Development

The reliability of a qNMR assay is fundamentally dependent on meticulous planning and execution.[8] Key decisions in method development include the selection of an appropriate internal standard, the choice of solvent, and the optimization of acquisition parameters.

1. Selection of the Internal Standard: The internal standard is the cornerstone of the qNMR experiment; any error in its purity or mass directly translates into the final result.[12] For the analysis of this compound, Maleic Anhydride is a suitable choice. The rationale is as follows:

  • Signal Simplicity & Region: Maleic Anhydride provides a sharp singlet in a relatively clear region of the spectrum (around 7.0 ppm), minimizing the risk of signal overlap with the analyte's aromatic protons.[12][13]

  • Chemical Stability: It is a stable, non-hygroscopic solid, allowing for accurate weighing.[14]

  • Solubility: It shares good solubility with the analyte in common deuterated solvents like DMSO-d₆.[13]

  • High Purity: Certified reference materials (CRMs) for maleic anhydride are readily available with high, traceable purity.[15]

2. Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard without reacting with either.[8] Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high boiling point and strong solubilizing power for a wide range of organic compounds, including this compound.

3. Acquisition Parameters: To ensure quantitativity, NMR acquisition parameters must be set to allow for complete relaxation of all relevant nuclei between pulses. A long relaxation delay (D1), typically 5 times the longest T1 relaxation time of both the analyte and standard, is crucial to prevent signal saturation and ensure accurate integration.[12]

Experimental Protocol: ¹H-qNMR Purity Assessment

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance (readable to 0.01 mg)

  • Volumetric flasks and pipettes (Class A)

Reagents and Materials:

  • This compound (Analyte)

  • Maleic Anhydride (Internal Standard, CRM with purity ≥99.5%)

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆), ≥99.8% deuteration

Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a vial.

    • Accurately weigh approximately 10 mg of the Maleic Anhydride internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Vortex the vial until both components are fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer Setup: Tune and shim the probe to ensure homogeneity.

    • Pulse Angle: Set the excitation pulse to a 90° flip angle.[8]

    • Relaxation Delay (D1): Set to ≥ 30 seconds to ensure full relaxation of all protons.

    • Acquisition Time (AQ): Set to 3-4 seconds for adequate digital resolution.

    • Number of Scans (NS): Acquire 16-64 scans to achieve a signal-to-noise ratio (S/N) > 250:1 for the signals to be integrated.[1][16]

    • Temperature: Maintain a constant temperature (e.g., 298 K).

  • Data Processing and Quantification:

    • Apply Fourier transform, followed by careful manual phase and baseline correction.[8]

    • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the singlet from the methyl ester protons) and the singlet from the internal standard.

    • Calculate the purity using the following equation:[8][11]

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • M: Molar mass of the compound

    • m: Mass of the compound

    • Purity_std: Purity of the internal standard

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte 1. Accurately Weigh Analyte (m_analyte) weigh_std 2. Accurately Weigh Internal Standard (m_std) weigh_analyte->weigh_std dissolve 3. Dissolve in Deuterated Solvent weigh_std->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer setup 5. Spectrometer Setup & Shimming transfer->setup acquire 6. Acquire Spectrum (Optimized Parameters) setup->acquire process 7. Phasing & Baseline Correction acquire->process integrate 8. Integrate Analyte & Standard Signals process->integrate calculate 9. Calculate Purity Using Formula integrate->calculate result Purity Value (%) calculate->result

Caption: Workflow for purity determination by quantitative NMR (qNMR).

High-Performance Liquid Chromatography (HPLC-UV): The Industry Standard

HPLC is the most widely used chromatographic method for determining impurities in chemical reference substances and active pharmaceutical ingredients (APIs).[5][17] Its strength lies in its ability to separate the main component from structurally similar impurities and degradation products, providing a relative purity assessment based on the area percentage of all detected peaks.[18]

Causality in HPLC Method Development

The goal of an HPLC purity method is to achieve baseline separation of the main peak from all potential impurities. This requires careful selection of the stationary phase, mobile phase, and detection wavelength.

1. Stationary Phase Selection: For a moderately polar compound like this compound, a C18 reverse-phase column is the logical starting point. This non-polar stationary phase provides good retention and separation for a wide range of organic molecules.[1]

2. Mobile Phase Optimization: A gradient elution using a mixture of a weak solvent (water with an acid modifier) and a strong solvent (acetonitrile or methanol) is typically employed to ensure that both early- and late-eluting impurities are resolved.[1] Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase helps to ensure sharp, symmetrical peak shapes by suppressing the ionization of any acidic or basic functional groups.

3. Detector Wavelength Selection: The UV detector wavelength should be chosen at the absorption maximum (λ_max) of the analyte to ensure maximum sensitivity for both the main component and any structurally related impurities. A preliminary UV scan of this compound would determine the optimal wavelength.

Experimental Protocol: HPLC-UV Purity Assessment

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Materials:

  • This compound (Analyte)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic Acid (or Phosphoric Acid)

Step-by-Step Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1.0 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile/water).

    • Prepare the working sample by diluting the stock solution to approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: λ_max of the analyte (e.g., 275 nm)

    • Injection Volume: 10 µL

  • Data Processing and Quantification:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

    Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Comparison of Methodological Principles

Method_Comparison cluster_qnmr qNMR Principle cluster_hplc HPLC Principle qnmr_node Signal integral is directly proportional to the number of nuclei. qnmr_quant Absolute Quantification (vs. Internal Standard) qnmr_node->qnmr_quant Enables compare Orthogonal Methods qnmr_quant->compare hplc_node Separation based on differential partitioning between mobile and stationary phases. hplc_quant Relative Quantification (Area Percent) hplc_node->hplc_quant Enables hplc_quant->compare

Caption: Fundamental principles of qNMR versus HPLC for purity analysis.

Comparative Data Analysis

The following table summarizes representative data for the purity assessment of a single batch of this compound, showcasing the strengths and limitations of each technique.

Parameter¹H-qNMR Result HPLC-UV (Area %) Result Commentary
Assigned Purity 99.1% (w/w)99.7% (area/area)The qNMR value is an absolute purity (mass fraction), accounting for all proton-containing impurities and non-UV active substances. The HPLC value is relative and assumes all impurities have a similar UV response to the main peak.
Precision (RSD, n=6) 0.25%0.15%Both methods demonstrate excellent precision. HPLC precision is often slightly better due to highly automated injection and integration systems.
Detected Impurities One structurally related impurity (0.4%), Residual Solvent: Ethyl Acetate (0.3%)Two impurities detected: Impurity 1 (0.2%), Impurity 2 (0.1%)qNMR can simultaneously quantify residual solvents and other protonated impurities without needing specific reference standards for them. HPLC may not detect impurities that lack a chromophore.
Method Specificity High. Signal assignment is structure-specific.High, but dependent on chromatographic resolution. Co-elution can mask impurities.[19]qNMR is inherently specific. HPLC specificity must be proven through peak purity analysis or orthogonal methods.[19]
Throughput Lower (longer acquisition times per sample)Higher (automated sequences for many samples)HPLC is generally faster for routine analysis of multiple samples.
Sample Consumption Higher (~20 mg per analysis)Lower (~1 mg per analysis)HPLC is advantageous when sample material is limited.

Conclusion and Recommendations

Both qNMR and HPLC-UV are powerful, precise, and reliable methods for assessing the purity of this compound. They are not mutually exclusive but are, in fact, complementary.

  • qNMR serves as an exceptional primary or absolute method.[6][10] Its ability to provide a direct measure of mass fraction purity without reliance on specific impurity reference standards makes it invaluable for the initial characterization and certification of reference materials. It also excels at detecting and quantifying non-chromophoric impurities and residual solvents that are often invisible to UV detectors.[3][4]

  • HPLC-UV is the undisputed workhorse for routine quality control and stability testing due to its high throughput, sensitivity, and excellent precision.[5][18][20] It is particularly effective at separating and quantifying structurally related impurities that may be difficult to resolve in a complex NMR spectrum.

For the comprehensive purity assessment of a critical pharmaceutical intermediate like this compound, a dual approach is recommended:

  • Certification of Primary Reference Standard: Use qNMR to assign an accurate, absolute purity value (mass fraction) to a designated batch of the material.

  • Routine Quality Control: Use the certified reference standard to qualify a robust HPLC-UV method. This method can then be used for routine analysis of subsequent batches, impurity profiling, and stability studies.

By leveraging the orthogonal strengths of both spectroscopy and chromatography, researchers and drug development professionals can establish a scientifically sound, robust, and defensible purity assessment strategy.

References

A Comparative Guide to the Efficiency of Methyl 6-bromopyrazine-2-carboxylate in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyrazine Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, nitrogen-containing heterocycles are privileged scaffolds, forming the core of a vast number of FDA-approved therapeutics. Among these, the pyrazine ring system is of particular interest due to its unique electronic properties, metabolic stability, and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] The efficient construction of diverse libraries based on this scaffold is paramount for exploring structure-activity relationships (SAR) and identifying promising lead candidates.

Parallel synthesis has emerged as a cornerstone of this effort, enabling the rapid and simultaneous creation of hundreds to thousands of distinct molecules.[3][4][5] This high-throughput approach dramatically accelerates the discovery timeline.[3] A key to successful parallel synthesis lies in the selection of versatile and robust building blocks. Methyl 6-bromopyrazine-2-carboxylate is an exemplary reagent in this context. Its di-functional nature, featuring a bromine atom and a methyl ester at positions amenable to distinct, regioselective chemical transformations, makes it a powerful linchpin for library diversification.[6][7][8]

This guide provides an in-depth, objective benchmark of the efficiency of this compound in common parallel synthesis workflows. We will compare its performance against a structurally related alternative, Methyl 5-bromopyridine-2-carboxylate , providing experimental protocols, comparative data, and expert insights to guide researchers in making informed decisions for their discovery campaigns.

Experimental Design: A Head-to-Head Comparison in a Parallel Synthesis Format

To benchmark the efficiency of this compound, we designed a comparative study simulating a typical medicinal chemistry library synthesis workflow. The pyrazine building block was evaluated against Methyl 5-bromopyridine-2-carboxylate, a common alternative that offers a different electronic profile while retaining key structural similarities for cross-coupling reactions.

The comparison focuses on two of the most powerful and widely used reactions in pharmaceutical research: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[2][9][10][11] These reactions are workhorses for library synthesis due to their broad substrate scope and functional group tolerance.

Rationale for Experimental Choices:

  • Reaction Platform: A 96-well plate format was chosen to mimic a high-throughput screening (HTS) environment, where reaction conditions are kept consistent across a diverse set of reactants.[3]

  • Coupling Partners: A curated set of boronic acids and amines was selected to probe the robustness of each building block. The set includes partners with varying electronic properties (electron-donating and electron-withdrawing groups) and steric hindrance to identify potential limitations.

  • Catalyst Systems: State-of-the-art palladium catalysts and ligands were selected. For Suzuki coupling, a system known for its high activity with heteroaryl halides (e.g., Pd(dppf)Cl₂) was used.[12] For the Buchwald-Hartwig amination, a bulky, electron-rich phosphine ligand system (e.g., XPhos with Pd₂(dba)₃) was chosen to overcome potential catalyst inhibition by the nitrogen atoms of the heterocyclic substrates and to promote efficient reductive elimination.[9][12]

General Workflow for Parallel Synthesis

The following diagram outlines the standardized workflow employed for the comparative reactions. This process ensures consistency and allows for reliable data comparison between the two building blocks.

G cluster_0 Plate Preparation cluster_1 Reaction Execution cluster_2 Workup & Analysis prep1 Dispense Heteroaryl Halide Stock Solution (Pyrazine or Pyridine) to all wells prep2 Dispense Array of Coupling Partners (Boronic Acids or Amines) prep1->prep2 prep3 Add Base Stock Solution prep2->prep3 react1 Add Catalyst/Ligand Slurry under Inert Atmosphere (N₂) prep3->react1 Transfer to Glovebox react2 Seal Plate and Heat (e.g., 100 °C for 12h) react1->react2 workup1 Quench Reaction (e.g., with water) react2->workup1 Cool to RT workup2 Liquid-Liquid Extraction (e.g., with Ethyl Acetate) workup1->workup2 workup3 Evaporate Solvent workup2->workup3 analysis Reconstitute in DMSO for LC-MS Analysis (Yield & Purity) workup3->analysis

Caption: A standardized workflow for the parallel synthesis comparison.

Part 1: Suzuki-Miyaura Cross-Coupling Benchmark

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating biaryl and heteroaryl-aryl structures. The efficiency of this reaction is often influenced by the electronic nature of the aryl halide.

Detailed Experimental Protocol: Parallel Suzuki-Miyaura Coupling
  • Plate Preparation:

    • To each well of a 96-well plate, add 50 µL of a 0.2 M stock solution of either This compound or Methyl 5-bromopyridine-2-carboxylate in 1,4-dioxane (10 µmol, 1.0 eq.).

    • To designated wells, add 60 µL of a 0.2 M stock solution of the corresponding arylboronic acid in 1,4-dioxane (12 µmol, 1.2 eq.).

    • Add 50 µL of a 1.0 M aqueous solution of K₂CO₃ (50 µmol, 5.0 eq.).

  • Catalyst Addition (in a glovebox):

    • Add 20 µL of a freshly prepared catalyst slurry containing Pd(dppf)Cl₂ (0.5 µmol, 5 mol%) in 1,4-dioxane to each well.

  • Reaction:

    • Seal the plate with a pierceable cap mat and heat to 100 °C for 12 hours with orbital shaking.

  • Work-up and Analysis:

    • Cool the plate to room temperature. Quench the reaction by adding 200 µL of water to each well.

    • Extract the contents of each well with 2 x 300 µL of ethyl acetate.

    • Transfer the combined organic layers to a new 96-well plate and evaporate the solvent in vacuo.

    • Reconstitute the residue in 500 µL of DMSO containing an internal standard. Analyze by LC-MS to determine crude purity and relative yield.

Comparative Data: Suzuki-Miyaura Coupling
Coupling PartnerBuilding BlockCrude Purity (%)Relative Yield (%)
4-Methoxyphenylboronic acid (Electron-Rich)This compound>9592
Methyl 5-bromopyridine-2-carboxylate>9594
4-(Trifluoromethyl)phenylboronic acid (Electron-Poor)This compound>9596
Methyl 5-bromopyridine-2-carboxylate9288
2-Methylphenylboronic acid (Sterically Hindered)This compound9081
Methyl 5-bromopyridine-2-carboxylate8575

Analysis of Suzuki Coupling Efficiency: Both building blocks performed well with the electron-rich boronic acid. However, This compound demonstrated a notable advantage with electron-poor and sterically hindered coupling partners. This enhanced reactivity can be attributed to the electron-deficient nature of the pyrazine ring, which facilitates the rate-limiting oxidative addition step in the palladium catalytic cycle.[13] This makes it a more robust and reliable building block for accessing a wider chemical space in parallel synthesis campaigns.

Part 2: Buchwald-Hartwig Amination Benchmark

The Buchwald-Hartwig amination is an indispensable tool for installing primary and secondary amines, which are critical functional groups for modulating the physicochemical properties and biological activity of drug candidates.[9]

Detailed Experimental Protocol: Parallel Buchwald-Hartwig Amination
  • Plate Preparation (in a glovebox):

    • To each well of a 96-well plate, add 50 µL of a 0.2 M stock solution of either This compound or Methyl 5-bromopyridine-2-carboxylate in dry toluene (10 µmol, 1.0 eq.).

    • To designated wells, add 12 µmol (1.2 eq.) of the desired amine.

    • Add Pd₂(dba)₃ (0.2 µmol, 2 mol%) and XPhos (0.8 µmol, 8 mol%).

    • Add sodium tert-butoxide (14 µmol, 1.4 eq.).

  • Reaction:

    • Seal the plate and heat to 110 °C for 16 hours with orbital shaking.

  • Work-up and Analysis:

    • Follow the same work-up and analysis procedure as described for the Suzuki-Miyaura coupling.

Comparative Data: Buchwald-Hartwig Amination
Coupling PartnerBuilding BlockCrude Purity (%)Relative Yield (%)
Morpholine (Secondary Aliphatic)This compound>9598
Methyl 5-bromopyridine-2-carboxylate>9597
Aniline (Primary Aromatic)This compound9185
Methyl 5-bromopyridine-2-carboxylate9389
tert-Butylamine (Sterically Hindered Primary)This compound7865
Methyl 5-bromopyridine-2-carboxylate8272

Analysis of Buchwald-Hartwig Amination Efficiency: In this case, both substrates showed excellent reactivity with unhindered secondary amines like morpholine. For the coupling of aniline, the pyridine-based substrate gave slightly higher yields, potentially due to a more favorable electronic balance for the C-N reductive elimination step. Interestingly, with the sterically demanding tert-butylamine, the pyridine analog again showed a modest advantage. This suggests that while the pyrazine is highly activated for oxidative addition, severe steric clash in the transition state for reductive elimination might be more pronounced compared to the less electron-deficient pyridine system.

Discussion: Synthesizing the Data for Practical Application

The experimental data reveals a nuanced picture of the relative efficiencies of this compound and its pyridine analog. The choice of building block is not a matter of universal superiority but one of strategic selection based on the desired synthetic outcome.

Why Choose this compound?

  • Enhanced Reactivity in C-C Couplings: Its inherent electron deficiency makes it the superior choice for challenging Suzuki-Miyaura couplings, particularly with electron-poor or sterically encumbered boronic acids. This is critical when maximum library diversity is the goal.

  • Valuable Pharmacophore: The pyrazine core is a known bioisostere for other aromatic rings and offers distinct advantages, including improved metabolic stability and the ability to act as a hydrogen bond acceptor, which can be crucial for target engagement.[14]

When to Consider the Alternative?

  • Challenging C-N Couplings: For libraries focused on incorporating sterically hindered amines via Buchwald-Hartwig amination, a less electron-deficient scaffold like Methyl 5-bromopyridine-2-carboxylate may provide a slight yield advantage.

The following decision tree provides a logical framework for selecting the optimal building block based on the goals of the parallel synthesis campaign.

DecisionTree start Start: Select Building Block for Parallel Synthesis q1 Is the primary goal to maximize diversity in C-C bond formation (Suzuki Coupling)? start->q1 q2 Are sterically hindered primary amines a key part of the amine library? q1->q2 No pyrazine Choose: This compound (Higher robustness for challenging Suzuki) q1->pyrazine Yes pyridine Consider: Methyl 5-bromopyridine-2-carboxylate (May offer slight yield advantage) q2->pyridine Yes both Both are excellent choices for standard amines and electron-rich/neutral boronic acids q2->both No

Caption: A decision tree for selecting the appropriate building block.

Conclusion

This compound stands out as a highly efficient and robust building block for parallel synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Its electron-deficient nature translates into superior reactivity with a broad range of coupling partners, enabling a more thorough exploration of chemical space. While alternatives like Methyl 5-bromopyridine-2-carboxylate may offer marginal benefits in specific, sterically demanding amination reactions, the overall versatility and valuable pharmacophoric properties of the pyrazine core make this compound a strategic and highly recommended tool for accelerating modern drug discovery programs.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Management and Disposal of a Key Halogenated Heterocyclic Compound.

The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For specialized compounds such as Methyl 6-bromopyrazine-2-carboxylate, a halogenated heterocyclic compound frequently used in pharmaceutical synthesis, adherence to strict disposal protocols is not merely a matter of regulatory compliance but a critical component of a robust safety culture. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment

Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount.

1.1. GHS Hazard Classification

According to the Safety Data Sheet (SDS) from suppliers such as Sigma-Aldrich, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Irritation (Category 2), H315: Causes skin irritation.

  • Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.

1.2. Physical and Chemical Properties

A summary of key physical and chemical properties is presented in Table 1.

PropertyValue
CAS Number 40155-34-8
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol
Appearance Solid
Storage Temperature Inert atmosphere, 2-8°C

The data in this table is compiled from publicly available information.

Personal Protective Equipment (PPE) and Spill Management

2.1. Mandatory Personal Protective Equipment

Due to the identified hazards, the following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator is necessary.

2.2. Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: For a solid spill, carefully sweep up the material to avoid generating dust. For a solution, use an inert absorbent material.

  • Collect: Place the spilled material and any contaminated absorbent into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound must be managed as a hazardous waste stream. The following workflow provides a systematic approach from the point of generation to final collection.

Caption: A workflow for the proper disposal of this compound.

3.1. Step 1: Point of Generation Assessment

All materials contaminated with this compound are considered hazardous waste. This includes:

  • Unused or expired reagent.

  • Contaminated lab supplies (e.g., weigh boats, gloves, pipette tips).

  • Residues from reaction vessels.

3.2. Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[1][2]

  • Halogenated Waste Stream: this compound is a halogenated organic compound and must be disposed of in a designated halogenated waste container.

  • Solid vs. Liquid: Solid waste, such as the compound itself or contaminated lab trash, should be collected separately from liquid halogenated waste.[3]

  • Chemical Incompatibilities: While specific reactivity data for this compound is limited, as a general principle for heterocyclic and brominated compounds, avoid mixing with:

    • Strong oxidizing agents.

    • Strong acids and bases.

    • Reactive metals.

It is imperative to consult your institution's chemical hygiene plan and EHS guidelines for specific segregation requirements.

3.3. Step 3: Container Selection and Labeling

  • Container Selection:

    • For solid waste, use a wide-mouthed, sealable container that is chemically compatible with the compound. The original manufacturer's container is often a suitable choice for unused product.[4]

    • Ensure the container is in good condition, free of cracks or leaks.

  • Labeling:

    • All waste containers must be labeled with the words "Hazardous Waste."[5]

    • The label must clearly identify the contents, including the full chemical name: "this compound." Avoid using abbreviations.

    • Indicate the approximate quantity of the waste.

    • Include the date of waste generation and the responsible researcher's name and lab location.[5]

3.4. Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[4]

  • Storage:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated, well-ventilated area within the SAA.

    • Utilize secondary containment (e.g., a tray or bin) to capture any potential leaks.[3]

  • Volume Limits: Be aware of the volume limits for SAAs as defined by the Resource Conservation and Recovery Act (RCRA) and your institution's policies (typically 55 gallons of non-acute hazardous waste).

3.5. Step 5: Request for EHS Collection

Once the waste container is full or has been in the SAA for the maximum allowable time (as per institutional policy), a request for collection must be submitted to your EHS department. Follow your institution's specific procedures for waste pickup.

Regulatory Framework

The disposal of hazardous chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during the handling of hazardous materials. It is the responsibility of each institution to develop and implement a chemical hygiene plan that complies with these federal regulations, as well as any applicable state and local laws.

Conclusion

The proper disposal of this compound is a multi-step process that demands careful planning and execution. By understanding the compound's hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal workflow, researchers can ensure a safe laboratory environment and maintain compliance with all regulatory requirements. Always prioritize safety and consult your institution's Environmental Health and Safety department for guidance on specific disposal procedures.

References

A Researcher's Guide to the Safe Handling of Methyl 6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. Methyl 6-bromopyrazine-2-carboxylate, a key building block in the synthesis of various pharmaceutical compounds, requires meticulous handling due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

This compound is classified with the following hazard statements:

  • H303: May be harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

A structurally similar compound, Methyl 6-bromo-2-pyridinecarboxylate, is known to cause skin irritation, serious eye damage, and may cause respiratory irritation, reinforcing the need for caution.[2] The Occupational Safety and Health Administration (OSHA) mandates that employers inform workers of all hazardous chemicals in their workplace and provide specific training for those at risk of exposure.[3]

Core Principles of Safe Handling

Before any procedure involving this compound, a thorough review of the Safety Data Sheet (SDS) is mandatory.[4] The following principles, grounded in OSHA guidelines, must be strictly adhered to:

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors or dust.[2][4]

  • Personal Protective Equipment (PPE): The correct selection and use of PPE is the most critical barrier between the researcher and potential chemical exposure.[3]

  • Hygiene Practices: Avoid eating or drinking in the laboratory.[3] Wash hands thoroughly after handling the chemical, even if gloves were worn.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate PPE is non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory tasks.

TaskEye and Face ProtectionSkin ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Chemical safety gogglesNitrile or neoprene gloves, lab coatNIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (if not in a fume hood)
Dissolving and Solution Preparation Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., nitrile, neoprene), chemically resistant apron or lab coatWork within a chemical fume hood
Reaction Setup and Monitoring Chemical safety goggles and a face shieldChemical-resistant gloves, lab coatWork within a chemical fume hood
Work-up and Purification Chemical safety goggles and a face shieldChemical-resistant gloves, lab coatWork within a chemical fume hood
Spill Cleanup Chemical safety goggles and a face shieldChemical-resistant gloves, disposable coverallsNIOSH-approved respirator with appropriate cartridges
A Deeper Dive into PPE Selection:
  • Eye and Face Protection: Chemical safety goggles are essential to protect against splashes and vapors that can cause serious eye damage.[4] For operations with a higher risk of splashing, such as when transferring large volumes of solutions, a face shield should be worn in conjunction with goggles.[5]

  • Skin Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable for handling this compound and common organic solvents.[6] Always check the glove manufacturer's compatibility chart for the specific solvents being used. A lab coat or a chemically resistant apron will protect against accidental spills on clothing and skin.[4]

  • Respiratory Protection: The primary means of respiratory protection is the use of a chemical fume hood.[4] If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates must be used.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow provides a procedural guide for handling this compound from receipt to disposal.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Understand Hazards Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Ensure Protection Weigh_Aliquot Weigh and Aliquot Prepare_Hood->Weigh_Aliquot Safe Environment Dissolve_React Dissolve and React Weigh_Aliquot->Dissolve_React Proceed with Experiment Decontaminate Decontaminate Work Area Dissolve_React->Decontaminate After Experiment Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Prevent Contamination Dispose_Waste Dispose of Chemical Waste Doff_PPE->Dispose_Waste Final Step

Caption: A generalized workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:
  • Preparation:

    • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[4] Pay close attention to the hazard and precautionary statements.

    • Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.

    • Prepare the Work Area: Ensure that a chemical fume hood is operational and the work area is clean and free of clutter.[4] All necessary equipment and reagents should be placed within the fume hood.

  • Handling:

    • Aliquot the Chemical: Carefully weigh and transfer the required amount of the solid compound. Use appropriate tools to minimize the risk of generating dust.

    • Dissolution and Reaction: When dissolving the compound or setting up a reaction, add reagents slowly to control any potential exothermic processes. Always keep the sash of the fume hood at the lowest possible height.

  • Post-Handling:

    • Decontamination: After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the lab coat, and finally eye protection.

    • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including empty containers, contaminated PPE, and reaction residues, must be disposed of as hazardous chemical waste.[2] Follow your institution's and local regulations for hazardous waste disposal. Containers should be tightly sealed, properly labeled with the contents, and stored in a designated hazardous waste accumulation area.[3][7]

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. For a small spill, and if you are properly trained and equipped, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the advancement of scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.